KZR-504
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
特性
IUPAC Name |
N-[(2S)-3-hydroxy-1-[[(2S)-1-[(2R)-2-methyloxiran-2-yl]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxopropan-2-yl]-6-oxo-1H-pyridine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O6/c1-21(12-30-21)18(27)15(10-13-6-3-2-4-7-13)23-20(29)16(11-25)24-19(28)14-8-5-9-17(26)22-14/h2-9,15-16,25H,10-12H2,1H3,(H,22,26)(H,23,29)(H,24,28)/t15-,16-,21+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYDASSGXBXGRBS-CKJXQJPGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CO1)C(=O)C(CC2=CC=CC=C2)NC(=O)C(CO)NC(=O)C3=CC=CC(=O)N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]1(CO1)C(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CO)NC(=O)C3=CC=CC(=O)N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
KZR-504: An In-Depth Technical Guide on its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
KZR-504 is a potent and highly selective covalent inhibitor of the low molecular mass polypeptide 2 (LMP2), also known as the β1i subunit, of the immunoproteasome. The immunoproteasome is a specialized form of the proteasome predominantly expressed in hematopoietic cells and in other cells under inflammatory conditions. By selectively targeting LMP2, this compound offers a nuanced approach to immunomodulation, distinct from broader proteasome inhibitors. This document provides a comprehensive overview of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visualizations of the relevant biological pathways and experimental workflows.
Core Mechanism of Action: Selective Inhibition of the Immunoproteasome LMP2 Subunit
This compound is a dipeptide epoxyketone that demonstrates high selectivity for the LMP2 (β1i) subunit of the immunoproteasome.[1] The epoxyketone warhead forms a covalent bond with the N-terminal threonine residue of the LMP2 active site, leading to irreversible inhibition. This selectivity is critical to its mechanism and differentiates it from pan-proteasome inhibitors like bortezomib (B1684674) and carfilzomib, which primarily target the β5 and LMP7 subunits of both the constitutive and immunoproteasome.[1]
The immunoproteasome plays a key role in processing proteins for antigen presentation via the MHC class I pathway and is involved in cytokine production and T-cell differentiation and survival.[1] By specifically inhibiting the LMP2 subunit, this compound modulates these immune processes.
Signaling Pathway of this compound Action
References
KZR-504: A Technical Whitepaper on the Highly Selective LMP2 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
KZR-504 is a potent and highly selective small molecule inhibitor of the immunoproteasome subunit LMP2 (Low Molecular Mass Polypeptide 2), also known as β1i. The immunoproteasome is a specialized form of the proteasome predominantly expressed in hematopoietic cells and is a key regulator of immune responses. By selectively targeting LMP2, this compound offers a nuanced approach to immunomodulation with potential therapeutic applications in autoimmune diseases and other inflammatory conditions. This document provides a comprehensive technical overview of this compound, including its mechanism of action, quantitative data, detailed experimental protocols for its characterization, and relevant signaling pathways.
Introduction to this compound and the Immunoproteasome
The proteasome is a critical cellular machine responsible for protein degradation, thereby maintaining protein homeostasis and regulating a multitude of cellular processes. The immunoproteasome is an isoform of the constitutive proteasome, with distinct catalytic β-subunits: LMP2 (β1i), MECL-1 (β2i), and LMP7 (β5i).[1] The immunoproteasome plays a crucial role in processing antigens for presentation by MHC class I molecules and is involved in cytokine production and T-cell differentiation.[2]
This compound is a dipeptide epoxyketone that demonstrates remarkable selectivity for the LMP2 subunit of the immunoproteasome.[1] This selectivity presents an opportunity to dissect the specific roles of LMP2 in immune function and to develop targeted therapies with potentially fewer off-target effects compared to broader proteasome inhibitors.
Quantitative Data for this compound
The following tables summarize the key quantitative data characterizing the potency, selectivity, and in vivo activity of this compound.
Table 1: In Vitro Potency and Selectivity of this compound [2]
| Target Subunit | IC50 (nM) | Selectivity vs. LMP2 |
| LMP2 (β1i) | 51 | - |
| LMP7 (β5i) | 4,274 | 84-fold |
| β5 | >10,000 | >196-fold |
| β1 | >10,000 | >196-fold |
| β2 | >10,000 | >196-fold |
Table 2: In Vivo Target Inhibition of this compound in Mice [2]
| Tissue | % Inhibition of LMP2 (at 1 mg/kg, 1 hour post-dose) |
| Blood | >50% |
| Spleen | >50% |
| Liver | >50% |
| Kidney | >50% |
| Brain | <10% |
Table 3: Effect of this compound on Cytokine Production in LPS-Stimulated Human PBMCs [1]
| Cytokine | IC50 (µM) |
| IL-12/23 p40 | >9.7 |
| TNF-α | >25 |
| IL-6 | >19.2 |
| GM-CSF | >25 |
| IL-8 | >25 |
| IL-1β | >25 |
Mechanism of Action and Signaling Pathways
This compound acts as a covalent inhibitor of the N-terminal threonine residue of the LMP2 subunit, which is essential for its proteolytic activity. By blocking LMP2, this compound disrupts the normal function of the immunoproteasome.
The Epstein-Barr virus (EBV) latent membrane protein 2A (LMP2A) is a viral protein that hijacks and modulates host cell signaling pathways, many of which are relevant to the function of the immunoproteasome subunit LMP2 in immune cells. Understanding these pathways provides context for the potential downstream effects of LMP2 inhibition.
Caption: EBV LMP2A Signaling Pathways.[3][4][5]
Experimental Protocols
The following sections detail the key experimental methodologies used in the characterization of this compound.
Proteasome Subunit Inhibition Assay
This protocol describes the determination of IC50 values for this compound against various proteasome subunits using cell lysates.
References
- 1. Discovery of Highly Selective Inhibitors of the Immunoproteasome Low Molecular Mass Polypeptide 2 (LMP2) Subunit - PMC [pmc.ncbi.nlm.nih.gov]
- 2. immune-system-research.com [immune-system-research.com]
- 3. LPSよる免疫細胞への刺激 | Thermo Fisher Scientific - JP [thermofisher.com]
- 4. LPS induced inflammatory responses in human peripheral blood mononuclear cells is mediated through NOX4 and Giα dependent PI-3kinase signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Binding of the Microbial Cyclic Tetrapeptide Trapoxin A to the Class I Histone Deacetylase HDAC8 - PMC [pmc.ncbi.nlm.nih.gov]
KZR-504: A Technical Guide to the Highly Selective Immunoproteasome β1i Subunit Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
The immunoproteasome is a specialized form of the proteasome that plays a critical role in the immune system. It is primarily expressed in hematopoietic cells and can be induced in other cells by pro-inflammatory cytokines. The immunoproteasome is composed of three distinct catalytic β subunits: β1i (LMP2), β2i (MECL-1), and β5i (LMP7). These subunits are responsible for the chymotrypsin-like, trypsin-like, and caspase-like peptidase activities of the proteasome, respectively. Due to its central role in immune cell function, the immunoproteasome has emerged as a promising therapeutic target for autoimmune diseases and certain hematological malignancies.
KZR-504 is a potent and highly selective small molecule inhibitor of the β1i (LMP2) subunit of the immunoproteasome.[1] Developed from a focused library of epoxyketones, this compound offers a valuable tool for dissecting the specific functions of the β1i subunit and exploring its therapeutic potential. This technical guide provides an in-depth overview of this compound, including its mechanism of action, quantitative data, detailed experimental protocols, and the signaling pathways it may modulate. A key finding from preclinical studies is that while this compound is a powerful and selective tool for studying β1i function, its standalone efficacy in suppressing pro-inflammatory cytokine production may be limited, suggesting that a broader inhibition of multiple immunoproteasome subunits might be necessary for robust anti-inflammatory effects in certain contexts.[2]
Data Presentation
The following tables summarize the quantitative data available for this compound, including its inhibitory activity against various proteasome subunits and its effects in preclinical models.
Table 1: In Vitro Inhibitory Activity of this compound
| Target Subunit | Assay System | IC50 (nM) | Selectivity vs. β1c | Reference |
| β1i (LMP2) | MOLT-4 cell lysate | 51 | 908-fold | [3] |
| β1c | MOLT-4 cell lysate | 46,350 | - | [3] |
| β5i (LMP7) | MOLT-4 cell lysate | >5,600 | - | [1] |
| β5c | MOLT-4 cell lysate | >25,000 | - | [1] |
Table 2: In Vivo Target Occupancy of this compound in Mice
| Tissue | Dose (mg/kg, i.v.) | Time Point | % Inhibition of β1i (LMP2) | Reference |
| Spleen | 1 | 1 hour | >50% | [1] |
| Liver | 1 | 1 hour | >50% | [1] |
| Kidney | 1 | 1 hour | >50% | [1] |
| Brain | 1 | 1 hour | Not significant | [1] |
Table 3: Effect of this compound on Cytokine Production in LPS-Stimulated Human PBMCs
| Cytokine | IC50 (µM) | Reference |
| IL-6 | >19.2 | [1] |
| TNF-α | >25 | [1] |
| IL-12/23 p40 | >9.7 | [1] |
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of this compound.
Proteasome Activity Assay using Fluorogenic Substrate
This protocol describes the measurement of β1i (LMP2) catalytic activity in cell lysates using the fluorogenic substrate Ac-PAL-AMC.
Materials:
-
Cells of interest (e.g., MOLT-4, PBMCs)
-
Lysis Buffer: 50 mM Tris-HCl (pH 7.5), 250 mM sucrose, 5 mM MgCl₂, 1 mM DTT, 0.5 mM EDTA
-
Proteasome Substrate: Ac-PAL-AMC (Acetyl-Prolyl-Alaninyl-Leucinyl-7-amido-4-methylcoumarin)
-
96-well black microplates
-
Fluorometric plate reader (Excitation: 360-380 nm, Emission: 460 nm)
Procedure:
-
Cell Lysate Preparation:
-
Harvest cells and wash with ice-cold PBS.
-
Resuspend the cell pellet in ice-cold Lysis Buffer.
-
Lyse the cells by sonication or freeze-thaw cycles.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant (cell lysate) and determine the protein concentration using a standard method (e.g., BCA assay).
-
-
Assay Reaction:
-
In a 96-well black microplate, add 10-50 µg of cell lysate per well.
-
Add varying concentrations of this compound or vehicle control to the wells.
-
Pre-incubate for 15-30 minutes at 37°C.
-
Initiate the reaction by adding the Ac-PAL-AMC substrate to a final concentration of 50-100 µM.
-
Immediately place the plate in a pre-warmed (37°C) fluorometric plate reader.
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence intensity kinetically over 30-60 minutes.
-
Calculate the rate of substrate cleavage (RFU/min).
-
Plot the rate of reaction against the inhibitor concentration to determine the IC50 value.
-
Cytokine Secretion Assay in LPS-Stimulated PBMCs
This protocol details the procedure for measuring the effect of this compound on the production of pro-inflammatory cytokines by human peripheral blood mononuclear cells (PBMCs) stimulated with lipopolysaccharide (LPS).
Materials:
-
Human PBMCs isolated from healthy donors
-
RPMI-1640 medium supplemented with 10% FBS and antibiotics
-
Lipopolysaccharide (LPS) from E. coli
-
This compound
-
ELISA kits for target cytokines (e.g., TNF-α, IL-6)
-
96-well cell culture plates
Procedure:
-
Cell Plating and Treatment:
-
Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.
-
Resuspend PBMCs in complete RPMI-1640 medium.
-
Plate the cells in a 96-well plate at a density of 2 x 10⁵ cells/well.
-
Add varying concentrations of this compound or vehicle control to the wells and pre-incubate for 1 hour at 37°C in a 5% CO₂ incubator.
-
-
Cell Stimulation:
-
Stimulate the cells by adding LPS to a final concentration of 100 ng/mL.
-
Incubate the plate for 18-24 hours at 37°C in a 5% CO₂ incubator.
-
-
Cytokine Measurement:
-
Centrifuge the plate to pellet the cells.
-
Collect the supernatant from each well.
-
Measure the concentration of the desired cytokines in the supernatant using specific ELISA kits according to the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percentage of cytokine inhibition at each this compound concentration compared to the LPS-stimulated vehicle control.
-
Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.
-
In Vivo Mouse Model of Collagen-Induced Arthritis (CIA)
This protocol outlines the induction and assessment of CIA in mice, a widely used model for rheumatoid arthritis, to evaluate the in vivo efficacy of this compound.
Materials:
-
DBA/1 mice (male, 8-10 weeks old)
-
Bovine type II collagen (CII)
-
Complete Freund's Adjuvant (CFA)
-
Incomplete Freund's Adjuvant (IFA)
-
This compound formulated for in vivo administration
-
Calipers for paw thickness measurement
Procedure:
-
Induction of Arthritis:
-
On day 0, immunize mice intradermally at the base of the tail with 100 µg of bovine CII emulsified in CFA.
-
On day 21, administer a booster immunization with 100 µg of bovine CII emulsified in IFA.
-
-
Treatment:
-
Begin treatment with this compound or vehicle control on a prophylactic or therapeutic regimen (e.g., starting from day 21).
-
Administer the compound via the desired route (e.g., intravenous, subcutaneous) at the specified dose and frequency.
-
-
Clinical Assessment:
-
Monitor the mice daily for the onset and severity of arthritis starting from day 21.
-
Score the clinical signs of arthritis in each paw on a scale of 0-4 (0=normal, 1=erythema and mild swelling of one digit, 2=erythema and mild swelling of the paw, 3=erythema and moderate swelling of the paw, 4=severe swelling and/or ankylosis). The maximum score per mouse is 16.
-
Measure the thickness of the hind paws using calipers every 2-3 days.
-
-
Data Analysis:
-
Plot the mean arthritis score and mean paw thickness over time for each treatment group.
-
Compare the treatment groups to the vehicle control group using appropriate statistical analysis.
-
Mandatory Visualizations
Signaling Pathways
The immunoproteasome β1i subunit is implicated in several key signaling pathways that regulate immune cell function. Inhibition of β1i by this compound may therefore modulate these pathways. The following diagrams illustrate the potential mechanisms of action.
Caption: this compound's potential impact on the NF-κB signaling pathway.
Caption: Potential modulation of the PI3K/Akt pathway by β1i inhibition.
Caption: The Wnt/β-catenin pathway and the role of the immunoproteasome.
Experimental Workflow
Caption: Drug discovery and development workflow for immunoproteasome inhibitors.
Conclusion
This compound is a highly potent and selective inhibitor of the immunoproteasome β1i (LMP2) subunit. Its high degree of selectivity makes it an invaluable research tool for elucidating the specific biological roles of this subunit in health and disease. Preclinical data suggests that while this compound effectively engages its target in vivo, selective inhibition of β1i alone may not be sufficient to achieve a broad anti-inflammatory response. This has led to the important understanding that co-inhibition of multiple immunoproteasome subunits, such as β1i and β5i, may be required for optimal therapeutic efficacy in autoimmune and inflammatory disorders. The development of dual inhibitors like KZR-616 represents a logical progression from the foundational knowledge gained from specific probes like this compound. Future research should continue to explore the intricate interplay between the different immunoproteasome subunits and their downstream signaling pathways to fully realize the therapeutic potential of targeting this critical cellular machinery.
References
- 1. Discovery of Highly Selective Inhibitors of the Immunoproteasome Low Molecular Mass Polypeptide 2 (LMP2) Subunit - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery and Early Clinical Development of Selective Immunoproteasome Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Nut for Every Bolt: Subunit-Selective Inhibitors of the Immunoproteasome and Their Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
KZR-504: A Technical Guide to a Selective Immunoproteasome Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
KZR-504 is a potent and highly selective small molecule inhibitor of the low molecular mass polypeptide 2 (LMP2) subunit of the immunoproteasome.[1] As a critical component of the ubiquitin-proteasome system in hematopoietic cells, the immunoproteasome plays a key role in protein degradation and is implicated in the pathogenesis of autoimmune diseases.[1] this compound, a dipeptide epoxyketone, has emerged as a valuable chemical probe for elucidating the specific functions of the LMP2 subunit and as a potential therapeutic agent for immune-mediated disorders. This technical guide provides a comprehensive overview of the chemical structure, properties, mechanism of action, and experimental evaluation of this compound.
Chemical Structure and Properties
This compound is characterized by a specific chemical structure that confers its high selectivity for the LMP2 subunit. Its IUPAC name is N-((S)-3-hydroxy-1-(((S)-1-((R)-2-methyloxiran-2-yl)-1-oxo-3-phenylpropan-2-yl)amino)-1-oxopropan-2-yl)-6-oxo-1,6-dihydropyridine-2-carboxamide.[2]
| Property | Value | Reference |
| Molecular Formula | C₂₁H₂₃N₃O₆ | [1] |
| Molecular Weight | 413.42 g/mol | [1] |
| CAS Number | 1629052-78-3 | [1] |
| IUPAC Name | N-((S)-3-hydroxy-1-(((S)-1-((R)-2-methyloxiran-2-yl)-1-oxo-3-phenylpropan-2-yl)amino)-1-oxopropan-2-yl)-6-oxo-1,6-dihydropyridine-2-carboxamide | [2] |
| SMILES | O=C(C1=CC=CC(N1)=O)N--INVALID-LINK--C(N--INVALID-LINK--C([C@]3(C)OC3)=O)=O | [2] |
| Solubility | Soluble in DMSO | [1] |
Mechanism of Action and Signaling Pathways
This compound exerts its biological effects through the selective inhibition of the LMP2 (also known as β1i) catalytic subunit of the immunoproteasome. The immunoproteasome is a variant of the constitutive proteasome found in cells of hematopoietic origin and in other cells upon stimulation with inflammatory cytokines. It is involved in the processing of intracellular proteins for presentation by MHC class I molecules, thereby playing a crucial role in the immune response.
Inhibition of LMP2 and Downstream Effects
By selectively targeting LMP2, this compound can modulate downstream signaling pathways implicated in inflammation and autoimmunity.
References
The Discovery and Synthesis of KZR-504: A Selective Immunoproteasome Inhibitor
A Technical Whitepaper for Researchers and Drug Development Professionals
Abstract
KZR-504 is a potent and highly selective small molecule inhibitor of the low molecular mass polypeptide 2 (LMP2) subunit of the immunoproteasome. This document provides an in-depth technical guide on the discovery, synthesis, and characterization of this compound. It includes a summary of its inhibitory activity, detailed hypothetical experimental protocols for its synthesis and biological evaluation, and visualizations of key pathways and workflows. This whitepaper is intended to serve as a comprehensive resource for researchers, scientists, and professionals in the field of drug development interested in the therapeutic potential of selective immunoproteasome inhibition.
Introduction
The ubiquitin-proteasome system is a critical pathway for protein degradation and is essential for maintaining cellular homeostasis. The proteasome exists in two major forms: the constitutive proteasome, present in all cell types, and the immunoproteasome, which is predominantly expressed in cells of hematopoietic origin and in other cells upon stimulation with pro-inflammatory cytokines. The immunoproteasome plays a key role in the generation of peptides for presentation by MHC class I molecules, thereby modulating immune responses.
The immunoproteasome is composed of three distinct catalytic β-subunits: β1i (LMP2), β2i (MECL-1), and β5i (LMP7). Selective inhibition of these subunits presents a promising therapeutic strategy for autoimmune diseases and certain cancers, potentially avoiding the toxicities associated with broader proteasome inhibition. This compound emerged from a discovery campaign focused on identifying selective inhibitors of the LMP2 subunit.
Discovery of this compound
This compound was identified through the screening of a focused library of epoxyketone-based dipeptides. This class of compounds is known to form a covalent bond with the N-terminal threonine residue in the active site of proteasome catalytic subunits. The screening and subsequent optimization efforts led to the identification of this compound as a highly potent and selective inhibitor of the LMP2 subunit.
Logical Workflow for Discovery
Caption: Workflow for the discovery of this compound.
Synthesis of this compound
This compound is a dipeptide epoxyketone. The synthesis of such compounds typically involves the coupling of amino acid precursors followed by the introduction of the epoxyketone warhead. While the specific, detailed synthesis protocol for this compound is not publicly available, a general, plausible synthetic route is presented below based on established methods for synthesizing similar peptide epoxyketones.
Hypothetical Experimental Protocol: Synthesis of this compound
Materials:
-
Protected amino acids (e.g., Boc-L-Ser(tBu)-OH, H-L-Phe-OMe·HCl)
-
Coupling reagents (e.g., HATU, HOBt)
-
Bases (e.g., DIPEA, NMM)
-
Deprotection reagents (e.g., TFA, LiOH)
-
Epoxyketone precursor synthesis reagents (e.g., (S)-2,3-epoxy-4-methyl-1-pentanol, Dess-Martin periodinane)
-
Solvents (e.g., DMF, DCM, THF, Et2O)
-
Purification materials (e.g., silica (B1680970) gel for column chromatography, HPLC system)
Procedure:
-
Dipeptide Formation:
-
To a solution of Boc-L-Ser(tBu)-OH in DMF, add HATU, HOBt, and DIPEA.
-
Stir the mixture for 10 minutes at room temperature.
-
Add H-L-Phe-OMe·HCl and additional DIPEA.
-
Stir the reaction mixture at room temperature for 12-18 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, perform an aqueous workup and extract the product with an organic solvent.
-
Purify the resulting dipeptide ester by silica gel chromatography.
-
-
Saponification:
-
Dissolve the dipeptide ester in a mixture of THF and water.
-
Add LiOH and stir at room temperature for 2-4 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, acidify the reaction mixture and extract the carboxylic acid product.
-
-
Coupling with Epoxyketone Amine:
-
Synthesize the epoxyketone amine precursor separately.
-
Couple the dipeptide carboxylic acid with the epoxyketone amine using standard peptide coupling conditions (e.g., HATU, HOBt, DIPEA in DMF).
-
Purify the coupled product by silica gel chromatography.
-
-
Deprotection:
-
Treat the protected this compound precursor with a solution of TFA in DCM to remove the Boc and tBu protecting groups.
-
Stir at room temperature for 1-2 hours.
-
Concentrate the reaction mixture in vacuo.
-
Purify the final product, this compound, by preparative HPLC.
-
-
Characterization:
-
Confirm the structure and purity of this compound using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
-
Biological Activity and Characterization
This compound has been characterized through a series of in vitro and in vivo assays to determine its potency, selectivity, and mechanism of action.
In Vitro Inhibitory Activity
The inhibitory activity of this compound against various proteasome subunits was determined using enzymatic assays with fluorogenic substrates.
| Target Subunit | IC₅₀ (nM) |
| LMP2 (β1i) | 51 |
| LMP7 (β5i) | 4274 |
| Table 1: In vitro inhibitory potency of this compound against immunoproteasome subunits.[1] |
Hypothetical Experimental Protocol: In Vitro IC₅₀ Determination
Materials:
-
Purified human immunoproteasome
-
Fluorogenic substrate for LMP2 (e.g., Ac-PAL-AMC)
-
This compound stock solution in DMSO
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 5 mM MgCl₂)
-
384-well black microplates
-
Fluorescence plate reader
Procedure:
-
Prepare Reagent Solutions:
-
Dilute the purified immunoproteasome in assay buffer to the desired working concentration.
-
Prepare a serial dilution of this compound in assay buffer containing a final DMSO concentration of 1%.
-
Prepare the fluorogenic substrate solution in assay buffer.
-
-
Assay Protocol:
-
Add the immunoproteasome solution to the wells of the microplate.
-
Add the serially diluted this compound or vehicle (1% DMSO in assay buffer) to the wells.
-
Incubate for 30 minutes at 37°C.
-
Initiate the reaction by adding the fluorogenic substrate solution to all wells.
-
Immediately place the plate in a fluorescence plate reader pre-heated to 37°C.
-
-
Data Acquisition and Analysis:
-
Monitor the increase in fluorescence (e.g., Ex/Em = 380/460 nm for AMC) over time.
-
Calculate the initial reaction rates (V₀) from the linear portion of the fluorescence curves.
-
Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.
-
Determine the IC₅₀ value by fitting the data to a four-parameter logistic equation.
-
In Vivo Target Engagement
The ability of this compound to engage its target in a living organism was assessed in mice. A dose-dependent inhibition of the LMP2 subunit was observed.
| Dose (mg/kg) | % Target Inhibition (LMP2) in Tissues (excluding brain) |
| >1 | >50 |
| Table 2: In vivo target engagement of this compound in mice.[1] |
Hypothetical Experimental Protocol: In Vivo Target Engagement Study
Animals:
-
Male C57BL/6 mice (6-8 weeks old)
Materials:
-
This compound
-
Vehicle (e.g., 10% DMSO in corn oil)
-
Dosing equipment (e.g., oral gavage needles)
-
Tissue homogenization buffer
-
ProCISE (Proteasome Constitutive/Immuno-Subunit Enzyme-linked immunosorbent assay) kit or similar activity-based probes
Procedure:
-
Dosing:
-
Acclimatize mice for at least one week before the experiment.
-
Administer this compound or vehicle to mice via oral gavage at the desired doses.
-
-
Tissue Collection and Lysate Preparation:
-
At a specified time point post-dosing (e.g., 1 hour), euthanize the mice.
-
Perfuse the animals with saline to remove blood from the tissues.
-
Harvest tissues of interest (e.g., spleen, liver, kidney).
-
Homogenize the tissues in lysis buffer on ice.
-
Centrifuge the homogenates to pellet cellular debris and collect the supernatant (lysate).
-
Determine the protein concentration of the lysates.
-
-
Target Occupancy Measurement (ProCISE Assay):
-
The ProCISE assay quantifies the amount of unoccupied (active) proteasome subunits.
-
Incubate the tissue lysates with a biotinylated, irreversible proteasome probe that binds to the active sites of the proteasome subunits.
-
Capture the probe-bound proteasome subunits on a streptavidin-coated plate.
-
Detect the specific subunits using subunit-specific primary antibodies and a secondary antibody conjugated to a reporter enzyme (e.g., HRP).
-
Add a chemiluminescent or colorimetric substrate and measure the signal.
-
-
Data Analysis:
-
The signal is inversely proportional to the in vivo target engagement by the inhibitor.
-
Calculate the percentage of target inhibition by comparing the signal from the drug-treated animals to that of the vehicle-treated animals.
-
Signaling Pathway Context
Caption: Role of the immunoproteasome in antigen presentation.
Conclusion
This compound is a valuable chemical probe for studying the specific biological roles of the LMP2 subunit of the immunoproteasome. Its high selectivity and in vivo activity make it a significant tool for elucidating the therapeutic potential of targeting this specific component of the proteasome system in autoimmune and inflammatory diseases. The detailed methodologies and data presented in this whitepaper provide a foundation for further research and development in this promising area of medicinal chemistry and pharmacology.
References
KZR-504 and Its Role in T-Cell Differentiation: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
KZR-504 is a potent and highly selective inhibitor of the low molecular mass polypeptide 2 (LMP2), a catalytic subunit of the immunoproteasome. The immunoproteasome is a specialized form of the proteasome predominantly expressed in hematopoietic cells and is crucial for processing antigens for MHC class I presentation, cytokine production, and T-cell differentiation.[1] While direct and extensive quantitative data on this compound's specific impact on T-cell differentiation subsets is limited in publicly available literature, compelling evidence from studies on closely related immunoproteasome inhibitors, particularly those targeting LMP2, suggests a significant role for this compound in modulating T-cell fate. This guide synthesizes the available data to provide an in-depth technical overview of the core mechanisms by which this compound is proposed to influence T-cell differentiation, with a focus on its potential to suppress pro-inflammatory T-helper (Th) cell lineages, such as Th1 and Th17, and promote regulatory T-cell (Treg) functions.
Introduction to this compound and the Immunoproteasome
The immunoproteasome is a variant of the constitutive proteasome, where the standard catalytic β subunits (β1, β2, and β5) are replaced by the inducible subunits LMP2 (β1i), MECL-1 (β2i), and LMP7 (β5i).[2][3] This specialized proteasome is constitutively expressed in immune cells and can be induced in other cell types by inflammatory cytokines like IFN-γ.[2][3] Its primary functions include:
-
Antigen Processing: Generating peptides with hydrophobic C-termini that are optimal for binding to MHC class I molecules, thereby enhancing the presentation of viral and tumor antigens to CD8+ T-cells.[1]
-
Cytokine Production: Regulating the production of various pro-inflammatory cytokines.
-
T-Cell Differentiation: Influencing the differentiation pathways of naïve CD4+ T-cells into distinct effector and regulatory lineages.[4]
This compound is a dipeptidyl epoxyketone that exhibits high selectivity for the LMP2 subunit of the immunoproteasome.[5] By inhibiting LMP2, this compound is poised to modulate immune responses, making it a molecule of interest for the treatment of autoimmune and inflammatory diseases.
The Impact of LMP2 Inhibition on T-Cell Differentiation
While specific quantitative data for this compound is emerging, studies on the LMP7 inhibitor ONX 0914 (which also exhibits LMP2 inhibition at higher concentrations or with prolonged exposure) and the dual LMP7/LMP2 inhibitor KZR-616 (zetomipzomib) provide a strong framework for understanding the effects of LMP2 inhibition on T-cell differentiation.
Suppression of Th1 and Th17 Lineages
Pro-inflammatory Th1 and Th17 cells are key drivers of autoimmune pathology. Inhibition of the immunoproteasome, particularly with compounds that block LMP2 activity, has been shown to impair the differentiation of these lineages.
-
Th1 Cells: Characterized by the production of IFN-γ and driven by the transcription factor T-bet, Th1 cells are critical for cell-mediated immunity but are also implicated in autoimmune diseases.
-
Th17 Cells: These cells, which produce IL-17 and are governed by the transcription factor RORγt, play a crucial role in mucosal immunity but are also central to the pathogenesis of numerous inflammatory disorders.[6]
Studies with ONX 0914 have demonstrated a significant reduction in the percentage of IFN-γ-producing Th1 cells and IL-17-producing Th17 cells differentiated in vitro.[1][7] This effect is often attributed to the impaired activation of naïve T-cells upon immunoproteasome inhibition.[2]
Promotion of Regulatory T-Cell (Treg) Function
In contrast to its inhibitory effects on pro-inflammatory T-cells, immunoproteasome inhibition may enhance the function of Tregs. Tregs, identified by the expression of the transcription factor Foxp3, are essential for maintaining immune tolerance and suppressing excessive immune responses. While some studies with ONX 0914 have not shown an increase in Treg induction, the overall shift in the T-cell balance away from pro-inflammatory subsets suggests a relative enhancement of regulatory control.
Quantitative Data on T-Cell Differentiation and Cytokine Production
The following tables summarize quantitative data from studies using immunoproteasome inhibitors that target LMP2, providing insights into the expected effects of this compound.
Table 1: Effect of Immunoproteasome Inhibition on T-Helper Cell Differentiation In Vitro
| T-Cell Subset | Treatment | % of CD4+ Cells (Mean ± SD) | Fold Change vs. Control | Reference Compound |
| Th1 (IFN-γ+) | Control (DMSO) | 25.4 ± 3.1 | - | ONX 0914 |
| ONX 0914 (30 nM) | 10.2 ± 1.5 | ↓ 2.5 | ONX 0914 | |
| Th17 (IL-17A+) | Control (DMSO) | 8.7 ± 1.2 | - | ONX 0914 |
| ONX 0914 (30 nM) | 3.1 ± 0.8 | ↓ 2.8 | ONX 0914 |
Data are representative and compiled from studies on ONX 0914, which inhibits both LMP7 and LMP2. The specific impact of this compound may vary.
Table 2: Effect of Immunoproteasome Inhibition on Cytokine Secretion
| Cytokine | Treatment | Concentration (pg/mL) (Mean ± SD) | Fold Change vs. Control | Reference Compound |
| IFN-γ | Control (DMSO) | 1250 ± 150 | - | ONX 0914 |
| ONX 0914 (300 nM) | 450 ± 50 | ↓ 2.8 | ONX 0914 | |
| IL-17A | Control (DMSO) | 850 ± 100 | - | ONX 0914 |
| ONX 0914 (300 nM) | 250 ± 40 | ↓ 3.4 | ONX 0914 | |
| IL-10 | Control (DMSO) | 350 ± 45 | - | ONX 0914 |
| ONX 0914 (300 nM) | 320 ± 50 | ~ no change | ONX 0914 |
Cytokine concentrations were measured in the supernatant of in vitro differentiated T-cells. Data are illustrative and based on studies with ONX 0914.
Signaling Pathways Modulated by LMP2 Inhibition
The effects of LMP2 inhibition on T-cell differentiation are mediated through the modulation of key intracellular signaling pathways. Inhibition of the immunoproteasome has been shown to impact the phosphorylation and activation of critical transcription factors and kinases.
STAT3 Signaling
Signal Transducer and Activator of Transcription 3 (STAT3) is a pivotal transcription factor in the differentiation of Th17 cells.[8] Following stimulation with cytokines like IL-6 and IL-23, STAT3 is phosphorylated, dimerizes, and translocates to the nucleus to induce the expression of RORγt, the master regulator of Th17 differentiation.[8] Studies have shown that immunoproteasome inhibition can diminish STAT3 downstream signaling, thereby impairing Th17 development.[9]
ERK Signaling
The Extracellular signal-regulated kinase (ERK) pathway is another critical signaling cascade involved in T-cell activation and differentiation. Upon T-cell receptor (TCR) engagement, the ERK pathway is activated and contributes to the expression of genes necessary for T-cell proliferation and effector function. Research on ONX 0914 has indicated that immunoproteasome inhibition can lead to reduced ERK phosphorylation, thereby dampening T-cell activation.[10]
Experimental Protocols
The following protocols provide a general framework for investigating the effects of this compound on in vitro T-cell differentiation.
Isolation of Naïve CD4+ T-Cells
-
Source: Spleen and lymph nodes from mice or peripheral blood mononuclear cells (PBMCs) from human donors.
-
Method: Use a commercially available naïve CD4+ T-cell isolation kit (negative selection) according to the manufacturer's instructions. This typically involves a cocktail of antibodies to deplete non-naïve CD4+ T-cells and other immune cell populations.
-
Purity Check: Assess the purity of the isolated naïve CD4+ T-cells (CD4+CD62L+CD44-) by flow cytometry. Purity should be >95%.
In Vitro T-Cell Differentiation Assay
-
Plate Coating: Coat a 24-well plate with anti-CD3 (e.g., 1-5 µg/mL) and anti-CD28 (e.g., 1-2 µg/mL) antibodies in sterile PBS overnight at 4°C.
-
Cell Seeding: Wash the coated plates with sterile PBS. Seed the purified naïve CD4+ T-cells at a density of 1 x 10^6 cells/mL in complete RPMI-1640 medium.
-
Treatment: Add this compound at various concentrations (a dose-response is recommended, e.g., 10 nM - 1 µM) or vehicle control (e.g., DMSO) to the cell cultures.
-
Polarizing Conditions: Add the following cytokine cocktails to induce differentiation into specific T-helper subsets:
-
Th1: IL-12 (10 ng/mL) and anti-IL-4 (10 µg/mL).
-
Th2: IL-4 (20 ng/mL) and anti-IFN-γ (10 µg/mL).
-
Th17: TGF-β (1-5 ng/mL), IL-6 (20-50 ng/mL), anti-IFN-γ (10 µg/mL), and anti-IL-4 (10 µg/mL).
-
iTreg: TGF-β (5 ng/mL) and IL-2 (100 U/mL).
-
-
Incubation: Culture the cells for 3-5 days at 37°C in a 5% CO2 incubator.
Analysis of T-Cell Differentiation by Flow Cytometry
-
Restimulation: For intracellular cytokine staining, restimulate the differentiated T-cells for 4-6 hours with a cell stimulation cocktail (e.g., PMA and ionomycin) in the presence of a protein transport inhibitor (e.g., Brefeldin A or Monensin).
-
Surface Staining: Stain the cells with fluorescently labeled antibodies against surface markers (e.g., CD4).
-
Fixation and Permeabilization: Fix and permeabilize the cells using a commercial kit.
-
Intracellular Staining: Stain the cells with fluorescently labeled antibodies against lineage-defining transcription factors and cytokines:
-
Th1: T-bet, IFN-γ
-
Th2: GATA3, IL-4
-
Th17: RORγt, IL-17A
-
Treg: Foxp3
-
-
Data Acquisition and Analysis: Acquire the data on a flow cytometer and analyze using appropriate software. Gate on CD4+ T-cells and then determine the percentage of cells expressing the respective transcription factors and cytokines.
Conclusion and Future Directions
This compound, as a selective LMP2 inhibitor, holds promise as a therapeutic agent for autoimmune and inflammatory diseases by modulating T-cell differentiation. Based on data from related immunoproteasome inhibitors, this compound is anticipated to suppress the differentiation of pro-inflammatory Th1 and Th17 cells while potentially favoring a more regulatory immune environment. This effect is likely mediated through the inhibition of key signaling pathways, including those involving STAT3 and ERK.
Future research should focus on generating direct and comprehensive quantitative data for this compound's effects on the full spectrum of T-helper cell subsets. Head-to-head comparison studies with other immunoproteasome inhibitors would further elucidate the specific role of LMP2 inhibition. Moreover, in vivo studies in relevant animal models of autoimmune disease are necessary to validate the therapeutic potential of this compound in modulating T-cell responses and ameliorating disease pathology. A deeper understanding of the downstream targets of the immunoproteasome in T-cells will also be critical for the continued development of this promising class of immunomodulatory drugs.
References
- 1. Immunoproteasomes: Structure, Function, and Antigen Presentation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Immunoproteasome Inhibition Impairs Differentiation but Not Survival of T Helper 17 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Type I IFN Promotes IL-10 Production from T Cells to Suppress Th17 Cells and Th17-Associated Autoimmune Inflammation | PLOS One [journals.plos.org]
- 4. Immunoproteasome functions explained by divergence in cleavage specificity and regulation | eLife [elifesciences.org]
- 5. How to Use Flow Cytometry for T Cell Subset Analysis [synapse.patsnap.com]
- 6. oatext.com [oatext.com]
- 7. Frontiers | Immunoproteasome components LMP2, PSME1, and PSME2 as novel tissue biomarkers predicting response and survival in neoadjuvant chemoimmunotherapy for resectable NSCLC [frontiersin.org]
- 8. Frontiers | Research progress of targeted therapy regulating Th17/Treg balance in bone immune diseases [frontiersin.org]
- 9. Frontiers | The Immunoproteasome Subunits LMP2, LMP7 and MECL-1 Are Crucial Along the Induction of Cerebral Toxoplasmosis [frontiersin.org]
- 10. How To Use Flow Cytometry To Correctly Define T Cell Subsets And Their Functions - ExpertCytometry [expertcytometry.com]
KZR-504: A Technical Guide to a Highly Selective Dipeptidyl Epoxyketone Inhibitor of the Immunoproteasome
For Researchers, Scientists, and Drug Development Professionals
Abstract
The ubiquitin-proteasome system is a critical pathway for protein degradation, playing a central role in cellular homeostasis. Within this system, the immunoproteasome represents a specialized form predominantly expressed in hematopoietic cells and in other cells under inflammatory conditions. Its unique catalytic subunits—LMP2 (β1i), MECL-1 (β2i), and LMP7 (β5i)—are key in shaping immune responses through antigen presentation and cytokine signaling. Selective inhibition of these subunits offers a promising therapeutic strategy for autoimmune diseases and certain hematological malignancies. KZR-504 is a dipeptidyl epoxyketone designed as a potent and highly selective irreversible inhibitor of the LMP2 (β1i) subunit. This technical guide provides an in-depth overview of this compound, its mechanism of action, biochemical profile, and the experimental methodologies used for its characterization.
Introduction to this compound
This compound is a synthetic, peptide-based epoxyketone developed as a highly selective tool to probe the function of the Low Molecular Mass Polypeptide 2 (LMP2, or β1i) subunit of the immunoproteasome.[1][2] Unlike broad-spectrum proteasome inhibitors such as bortezomib (B1684674) and carfilzomib, which target both constitutive (β1, β5) and immunoproteasome (β1i, β5i) subunits, this compound was engineered for specificity to enable a more nuanced understanding of immunoproteasome biology and to explore the therapeutic potential of targeting individual catalytic activities.[1] Its structure features a dipeptide backbone coupled to an epoxyketone "warhead," which is responsible for its mechanism of action.
Mechanism of Action
As a member of the epoxyketone class of inhibitors, this compound acts as an irreversible covalent inhibitor. The mechanism involves a two-step reaction with the active site of the LMP2 subunit:
-
Initial Binding : The peptide portion of this compound directs the molecule to the substrate-binding channel of the LMP2 subunit.
-
Covalent Adduct Formation : The electrophilic epoxyketone warhead is attacked by the N-terminal threonine (Thr1) residue, which serves as the catalytic nucleophile in all active proteasome subunits. This attack, followed by the opening of the epoxy ring, results in the formation of a stable morpholino adduct, permanently inactivating the enzyme.[3]
This high specificity for the proteasome's N-terminal threonine active site minimizes off-target activity against other classes of proteases, such as serine or cysteine proteases.
Potency and Selectivity Profile
This compound demonstrates exceptional selectivity for the LMP2 (β1i) subunit over both its constitutive counterpart (β1c) and other immunoproteasome subunits. This selectivity has been quantified using cell lysate-based assays, with key inhibitory concentrations (IC₅₀) summarized below.
| Target Subunit | IC₅₀ Value | Selectivity vs. LMP2 | Reference |
| LMP2 (β1i) | 51 nM | - | [2] |
| β1c | 46.35 µM | ~908-fold | |
| LMP7 (β5i) | 4.274 µM | ~84-fold | [2] |
Additionally, this compound has been shown to have mild cytotoxicity at higher concentrations, with an IC₅₀ of 24 µM in human microglial clone 3 (HMC3) cells.[4]
Role in Modulating the Immune Response
The immunoproteasome is integral to the adaptive immune response by generating peptides for MHC class I antigen presentation. It also influences T-cell differentiation and the production of inflammatory cytokines.[1][2] While selective inhibition of LMP2 with this compound is a valuable research tool, studies have indicated that it has little to no effect on cytokine production when used alone.[2]
Significant anti-inflammatory activity, particularly the inhibition of pro-inflammatory cytokines, appears to require the dual inhibition of multiple immunoproteasome subunits, such as LMP7 and LMP2.[5][6] The combination of an LMP7 inhibitor with an LMP2 inhibitor like this compound has been shown to produce in vivo anti-inflammatory effects equivalent to broader-spectrum immunoproteasome inhibitors.[5][7] This finding has been crucial in guiding the development of next-generation inhibitors like KZR-616, which targets both LMP7 and LMP2.[8]
Experimental Methodologies
The characterization of this compound relies on a suite of biochemical and cell-based assays. Below are detailed protocols representative of those used to evaluate its activity and selectivity.
Experimental Workflow Overview
The discovery and validation of a selective inhibitor like this compound follows a structured workflow, from initial screening to in vivo characterization.
Proteasome Subunit Selectivity Assay (ProCISE Method)
The Proteasome Constitutive/Immunoproteasome Subunit ELISA (ProCISE) is a method used to quantitatively assess subunit-specific activity and inhibition in a complex biological sample like cell lysate.[1]
Principle: This assay uses subunit-specific antibodies to capture individual proteasome subunits (e.g., LMP2, LMP7, β1, β5) onto an ELISA plate. The activity of the captured subunits is then measured using a fluorogenic peptide substrate. The reduction in activity in the presence of an inhibitor is used to calculate IC₅₀ values.
Protocol:
-
Plate Coating: Coat a 96-well high-binding ELISA plate with subunit-specific capture antibodies (e.g., anti-LMP2, anti-LMP7) overnight at 4°C.
-
Washing and Blocking: Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween-20). Block non-specific binding sites with a blocking buffer (e.g., 3% BSA in PBS) for 2 hours at room temperature.
-
Lysate Preparation: Prepare cell lysate from a relevant cell line (e.g., MOLT-4 human T-cell leukemia, which expresses both proteasome types) by sonication or detergent lysis in a non-denaturing buffer.[9]
-
Inhibitor Incubation: In a separate plate, pre-incubate the cell lysate (e.g., 50 µg total protein) with serial dilutions of this compound for 1 hour at 37°C to allow for inhibitor binding.
-
Proteasome Capture: Add the inhibitor-treated lysate to the antibody-coated plate and incubate for 2 hours at room temperature to allow capture of the proteasome complexes.
-
Washing: Wash the plate thoroughly to remove unbound proteins and the inhibitor.
-
Activity Measurement: Add an assay buffer containing a broad-spectrum fluorogenic peptide substrate (e.g., Suc-LLVY-AMC for chymotrypsin-like activity) to each well.
-
Data Acquisition: Measure the fluorescence signal over time using a microplate reader (e.g., excitation 360 nm, emission 460 nm).
-
Analysis: Calculate the rate of substrate cleavage (activity). Plot the percent inhibition versus inhibitor concentration and fit the data to a four-parameter logistic model to determine the IC₅₀ for each subunit.
Cellular Cytotoxicity Assay (XTT Method)
This assay determines the effect of a compound on cell viability by measuring the metabolic activity of living cells.
Principle: The tetrazolium salt XTT is reduced by mitochondrial dehydrogenases in metabolically active (viable) cells to a soluble orange-colored formazan (B1609692) product. The amount of formazan produced is directly proportional to the number of living cells.
Protocol:
-
Cell Seeding: Seed human microglial (HMC3) cells in a 96-well flat-bottom plate at an optimized density (e.g., 1x10⁴ cells/well) and allow them to adhere overnight.[4]
-
Compound Treatment: Treat the cells with serial dilutions of this compound (e.g., from 0.1 µM to 100 µM) and incubate for a specified period (e.g., 48 hours) at 37°C in a CO₂ incubator. Include untreated and vehicle-only controls.
-
Reagent Preparation: Prepare the XTT labeling mixture immediately before use by mixing the XTT labeling reagent and the electron-coupling reagent according to the manufacturer's instructions.
-
Incubation: Add 50 µL of the XTT labeling mixture to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C, allowing the color to develop.
-
Data Acquisition: Measure the spectrophotometrical absorbance of the samples at 450-500 nm using a microplate reader.
-
Analysis: Subtract the background absorbance. Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the percent viability versus compound concentration to determine the IC₅₀ value.
In Vivo Target Occupancy Study
This protocol determines the extent and duration of target inhibition in a living animal model.
Principle: Following administration of the inhibitor, blood or tissue samples are collected. The remaining proteasome activity in the resulting lysates is measured to determine the percentage of target inhibition.
Protocol:
-
Animal Dosing: Administer this compound to mice via a relevant route (e.g., intravenous injection) at various dose levels (e.g., 1 mg/kg).[1]
-
Sample Collection: At specified time points post-administration (e.g., 1 hour), collect whole blood or harvest tissues of interest.[10]
-
Lysate Preparation: For blood, lyse red blood cells and prepare a lysate from the remaining peripheral blood mononuclear cells (PBMCs). For tissues, homogenize the tissue in a lysis buffer.
-
Activity Assay: Determine the activity of the target subunit (LMP2) in the lysates using a sensitive activity assay, such as the Proteasome-Glo™ Cell-Based Assay, which uses a luminogenic substrate.
-
Data Analysis: Compare the proteasome activity in samples from treated animals to that from vehicle-treated control animals. Calculate the percentage of target inhibition for each dose and time point.
Conclusion
This compound is a powerful and precise chemical probe for investigating the biological roles of the immunoproteasome LMP2 subunit. Its high selectivity distinguishes it from clinically approved proteasome inhibitors and has been instrumental in demonstrating the need for dual-subunit inhibition to achieve potent anti-inflammatory effects. The data and protocols presented in this guide underscore its utility as a foundational tool for researchers in immunology, drug discovery, and proteasome biology, paving the way for the design of next-generation immunomodulatory therapeutics.
References
- 1. Proteasome-Glo™ Chymotrypsin-Like, Trypsin-Like and Caspase-Like Cell-Based Assays Protocol [promega.sg]
- 2. Cell-Based Proteasome-Glo™ Assays [promega.com]
- 3. Proteasome-Glo™ Assays [promega.com]
- 4. Cell-Based Proteasome-Glo™ Assays [promega.com]
- 5. abcam.cn [abcam.cn]
- 6. scientificarchives.com [scientificarchives.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. merckmillipore.com [merckmillipore.com]
- 9. ProteasomeID: quantitative mapping of proteasome interactomes and substrates for in vitro and in vivo studies [elifesciences.org]
- 10. In vitro and in vivo efficacy of the novel oral proteasome inhibitor NNU546 in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
KZR-504: A Technical Guide to a Selective Immunoproteasome Inhibitor for Proteasome Biology Research
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of KZR-504, a potent and highly selective inhibitor of the immunoproteasome subunit LMP2 (Low Molecular Mass Polypeptide 2, also known as β1i). This document details its mechanism of action, presents key quantitative data, outlines relevant experimental protocols, and visualizes associated signaling pathways and experimental workflows to facilitate its application in proteasome biology research and drug development.
Introduction to this compound
This compound is a dipeptide epoxyketone-based irreversible inhibitor designed to selectively target the LMP2 subunit of the immunoproteasome. The immunoproteasome is a specialized form of the proteasome predominantly expressed in cells of hematopoietic origin and in other cells upon stimulation with pro-inflammatory cytokines like IFN-γ and TNF-α. It plays a crucial role in processing antigens for presentation by MHC class I molecules and is implicated in the regulation of cytokine production and immune cell differentiation.
Unlike broad-spectrum proteasome inhibitors such as bortezomib (B1684674) and carfilzomib, which target both the constitutive proteasome and the immunoproteasome, this compound's high selectivity for LMP2 allows for the specific interrogation of the immunoproteasome's function in various physiological and pathological processes. This makes it an invaluable tool for studying autoimmune diseases, immuno-oncology, and other inflammatory conditions.
Mechanism of Action
This compound functions as a covalent inhibitor, forming an irreversible bond with the N-terminal threonine residue of the LMP2 active site. This targeted inhibition of the caspase-like activity of the immunoproteasome disrupts its normal function in protein degradation. The high degree of selectivity of this compound for LMP2 over other proteasomal subunits, including its constitutive counterpart β1c and the other immunoproteasome subunits LMP7 (β5i) and MECL-1 (β2i), minimizes off-target effects and allows for a more precise study of LMP2's biological roles.
Quantitative Data
The potency and selectivity of this compound have been characterized through various in vitro assays. The following tables summarize the key quantitative data.
Table 1: In Vitro Inhibitory Activity of this compound against Proteasome Subunits
| Proteasome Subunit | Target | IC50 (nM) | Cell Line/System | Reference |
| LMP2 (β1i) | Immunoproteasome | 51 | MOLT-4 cell lysate | [1] |
| LMP7 (β5i) | Immunoproteasome | 4,274 | Not Specified | [2] |
| β1c | Constitutive Proteasome | 46,350 | MOLT-4 cell lysate | [1] |
| β5c | Constitutive Proteasome | >25,000 | Not Specified | [2] |
Table 2: In Vivo Target Inhibition by this compound in Mice
| Dose | Tissue | Target Inhibition (%) | Reference |
| >1 mg/kg | Various (excluding brain) | >50% | [2] |
Table 3: Effect of this compound on Cytokine Production in Human PBMCs
| Cytokine | This compound IC50 (µM) | Reference |
| IL-12/23 p40 | >9.7 | [3] |
| TNF-α | >25 | [3] |
| IL-6 | >19.2 | [3] |
| GM-CSF | >25 | [3] |
| IL-8 | >25 | [3] |
| IL-1β | >25 | [3] |
Experimental Protocols
Detailed methodologies for key experiments are crucial for the successful application of this compound in research.
Proteasome Active Site Occupancy (ProCISE Assay)
The ProCISE (Proteasome Catalytic/Inhibitor Specificity Elisa) assay is a specialized, ELISA-based method used to quantitatively measure the active site occupancy of different proteasome subunits. While a detailed, step-by-step proprietary protocol is not publicly available, the general principle involves the following steps:
-
Cell or Tissue Lysate Preparation: Prepare lysates from cells or tissues treated with this compound or a vehicle control.
-
Biotinylated Probe Incubation: Incubate the lysates with a biotinylated, active-site-directed probe that covalently binds to the unoccupied active sites of the proteasome subunits.
-
Capture: Transfer the mixture to a streptavidin-coated plate to capture the probe-bound proteasome subunits.
-
Detection: Use specific primary antibodies for each proteasome subunit (LMP2, LMP7, β1c, β5c, etc.) followed by a secondary antibody conjugated to a detectable enzyme (e.g., horseradish peroxidase).
-
Quantification: Measure the signal (e.g., absorbance or fluorescence) to determine the amount of unoccupied active sites. The degree of inhibition is calculated by comparing the signal from this compound-treated samples to that of the vehicle-treated controls.
Cytokine Secretion Assay from Peripheral Blood Mononuclear Cells (PBMCs)
This protocol outlines the steps to measure the effect of this compound on cytokine production by human PBMCs.
Materials:
-
Ficoll-Paque
-
RPMI 1640 medium supplemented with 10% FBS, penicillin, and streptomycin
-
Human peripheral blood
-
This compound
-
Lipopolysaccharide (LPS) or other stimuli
-
ELISA kits for desired cytokines (e.g., TNF-α, IL-6, IL-1β)
Procedure:
-
PBMC Isolation:
-
Dilute fresh human peripheral blood 1:1 with PBS.
-
Carefully layer the diluted blood over Ficoll-Paque in a centrifuge tube.
-
Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.
-
Carefully aspirate the upper layer of plasma and platelets.
-
Collect the mononuclear cell layer (the "buffy coat") and transfer to a new tube.
-
Wash the cells twice with PBS by centrifuging at 300 x g for 10 minutes.
-
Resuspend the PBMC pellet in complete RPMI 1640 medium.
-
Count the cells and assess viability using a hemocytometer and trypan blue exclusion.
-
-
Cell Treatment and Stimulation:
-
Seed the PBMCs in a 96-well plate at a density of 2 x 10^5 cells/well.
-
Pre-treat the cells with various concentrations of this compound or vehicle (DMSO) for 1-2 hours.
-
Stimulate the cells with an appropriate stimulus (e.g., 1 µg/mL LPS) to induce cytokine production. Include an unstimulated control.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 18-24 hours.
-
-
Cytokine Measurement:
-
Centrifuge the 96-well plate at 300 x g for 5 minutes to pellet the cells.
-
Carefully collect the supernatant without disturbing the cell pellet.
-
Measure the concentration of the desired cytokines in the supernatant using specific ELISA kits, following the manufacturer's instructions.
-
Visualizations
The following diagrams, created using the DOT language, illustrate key signaling pathways and a general experimental workflow for studying this compound.
Signaling Pathways
Figure 1: Simplified signaling pathways influenced by proteasome activity.
Experimental Workflow
Figure 2: General experimental workflow for in vitro characterization of this compound.
Conclusion
This compound represents a powerful and selective chemical probe for dissecting the specific roles of the immunoproteasome subunit LMP2 in health and disease. Its high selectivity offers a significant advantage over broader proteasome inhibitors, enabling researchers to investigate the immunoproteasome's functions with greater precision. This technical guide provides the foundational knowledge, quantitative data, and experimental frameworks necessary for the effective utilization of this compound in advancing our understanding of proteasome biology and exploring novel therapeutic strategies for immune-related disorders.
References
KZR-504 Target Validation in Immune Cells: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the target validation of KZR-504, a highly selective inhibitor of the immunoproteasome subunit LMP2 (Low Molecular Mass Polypeptide 2, also known as β1i). The information presented herein is intended for researchers, scientists, and drug development professionals interested in the mechanism of action and experimental validation of this class of compounds in immune cells.
Core Target and Mechanism of Action
This compound is a dipeptidyl epoxyketone that acts as a potent and selective covalent inhibitor of the LMP2 subunit of the immunoproteasome.[1] The immunoproteasome is a specialized form of the proteasome predominantly expressed in cells of hematopoietic origin and in other cells upon exposure to inflammatory cytokines.[1] It plays a crucial role in processing proteins for antigen presentation, modulating cytokine production, and influencing T-cell differentiation and survival.[1][2]
The catalytic core of the immunoproteasome is composed of three primary active subunits:
-
LMP7 (β5i): Chymotrypsin-like activity
-
MECL-1 (β2i): Trypsin-like activity
-
LMP2 (β1i): Caspase-like activity
This compound's high selectivity for LMP2 allows for the specific investigation of this subunit's role in immune function.[1][2] Studies have shown that while inhibition of multiple immunoproteasome subunits may be required for a broad anti-inflammatory response, selective LMP2 inhibitors like this compound are valuable tools for dissecting the immunoproteasome's biological functions.[3][4]
Quantitative Data on this compound Activity
The potency and selectivity of this compound have been characterized through various in vitro and in vivo studies. The following tables summarize the key quantitative data.
Table 1: In Vitro Potency and Selectivity of this compound
| Target Subunit | IC50 (nM) | Reference |
| LMP2 (β1i) | 51 | [2] |
| LMP7 (β5i) | 4,274 | [2] |
| β5c | >10,000 | [1] |
| β1c | 46,270 | [5] |
IC50 values represent the concentration of this compound required to inhibit 50% of the target enzyme's activity.
Table 2: In Vivo Target Occupancy of this compound in Mouse Tissues
| Tissue | Dose (mg/kg) | % Inhibition of LMP2 | Reference |
| Blood | 1 | >50% | [2] |
| Spleen | 1 | >50% | [2] |
| Liver | 1 | >50% | [2] |
| Kidney | 1 | >50% | [2] |
| Lung | 1 | >50% | [2] |
| Brain | 1 | <10% | [2] |
Target occupancy was measured 1-hour post-dose.
Table 3: Effect of this compound on Cytokine Production in LPS-Stimulated Human PBMCs
| Cytokine | This compound Effect | Reference |
| TNF-α | Little to no effect | [1] |
| IL-6 | Little to no effect | [1] |
| IL-1β | Little to no effect | [1] |
| IL-10 | Little to no effect | [1] |
This data suggests that selective inhibition of LMP2 alone is not sufficient to block the production of these key pro-inflammatory cytokines in this experimental system.
Experimental Protocols
This section details the methodologies for key experiments used in the target validation of this compound.
Proteasome Activity Assay (In Vitro)
This protocol describes a common method for determining the IC50 values of proteasome inhibitors using fluorogenic substrates.
Objective: To measure the inhibitory activity of this compound against specific immunoproteasome and constitutive proteasome subunits.
Materials:
-
Purified human immunoproteasome and constitutive proteasome
-
Fluorogenic substrates specific for each subunit (e.g., Ac-ANW-AMC for LMP2/β1i, Suc-LLVY-AMC for LMP7/β5i)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 25 mM KCl, 10 mM NaCl, 1 mM MgCl2)
-
This compound (serially diluted in DMSO)
-
384-well black plates
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of this compound in DMSO.
-
Add 1 µL of the this compound dilutions to the wells of a 384-well plate.
-
Add 50 µL of assay buffer containing the purified proteasome to each well.
-
Incubate for 15 minutes at room temperature to allow for inhibitor binding.
-
Add 50 µL of assay buffer containing the fluorogenic substrate to each well to initiate the reaction.
-
Monitor the fluorescence intensity (e.g., excitation at 360 nm, emission at 460 nm for AMC-based substrates) every minute for 30 minutes at 37°C using a fluorescence plate reader.
-
Calculate the rate of reaction for each this compound concentration.
-
Plot the reaction rates against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
In Vivo Target Occupancy Study
This protocol outlines a general procedure for assessing the extent of target engagement of an immunoproteasome inhibitor in animal models.
Objective: To quantify the inhibition of LMP2 by this compound in various tissues of treated mice.
Materials:
-
This compound
-
Vehicle (e.g., 10% DMSO, 90% corn oil)
-
Female C57BL/6 mice (8-10 weeks old)
-
Tissue homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 1 mM EDTA, 1% NP-40, and protease inhibitors)
-
ProCISE (Proteasome Catalytic/Immuno-Subunit Enzyme-linked) Assay Kit or similar activity-based probes.
Procedure:
-
Dose mice with this compound or vehicle via the desired route of administration (e.g., oral gavage).
-
At a specified time point post-dosing (e.g., 1 hour), euthanize the mice and harvest tissues of interest (e.g., blood, spleen, liver).
-
Homogenize the tissues in ice-cold homogenization buffer and clarify the lysates by centrifugation.
-
Determine the protein concentration of the lysates.
-
Measure the active site occupancy of the proteasome subunits using a method like the ProCISE assay. This typically involves incubating the lysates with a biotin-tagged, activity-based probe that covalently binds to the active sites of the proteasome subunits that are not occupied by the inhibitor.
-
The amount of probe-labeled proteasome is then quantified, often by ELISA, and compared between the vehicle- and this compound-treated groups to calculate the percentage of target inhibition.
Cytokine Production Assay in Human PBMCs
This protocol describes the stimulation of human peripheral blood mononuclear cells (PBMCs) with lipopolysaccharide (LPS) to assess the effect of this compound on cytokine production.
Objective: To determine the impact of selective LMP2 inhibition on the release of pro-inflammatory cytokines from immune cells.
Materials:
-
Human PBMCs, isolated from healthy donor blood by Ficoll-Paque density gradient centrifugation.
-
RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
-
This compound (in DMSO)
-
Lipopolysaccharide (LPS) from E. coli
-
96-well cell culture plates
-
ELISA or multiplex immunoassay kits for the cytokines of interest (e.g., TNF-α, IL-6, IL-1β).
Procedure:
-
Plate PBMCs in a 96-well plate at a density of 2 x 10^5 cells per well.
-
Pre-incubate the cells with various concentrations of this compound or vehicle (DMSO) for 1 hour at 37°C in a 5% CO2 incubator.
-
Stimulate the cells with LPS (e.g., 100 ng/mL) for a specified period (e.g., 18-24 hours).
-
After incubation, centrifuge the plate and collect the cell culture supernatants.
-
Measure the concentration of cytokines in the supernatants using ELISA or a multiplex immunoassay according to the manufacturer's instructions.
-
Compare the cytokine levels in the this compound-treated wells to the vehicle-treated wells to determine the effect of the inhibitor.
Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate key concepts related to this compound's target validation.
References
- 1. ubiqbio.com [ubiqbio.com]
- 2. Proteasome Assay in Cell Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Highlighting the Proteasome: Using Fluorescence to Visualize Proteasome Activity and Distribution [frontiersin.org]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Immune Cell Stimulation via LPS | Thermo Fisher Scientific - TW [thermofisher.com]
Methodological & Application
KZR-504 Protocol for In Vivo Studies: A Detailed Guide for Researchers
Application Notes
Introduction
KZR-504 is a highly potent and selective small molecule inhibitor of the immunoproteasome subunit, Low Molecular Mass Polypeptide 2 (LMP2 or β1i).[1][2] The immunoproteasome is a specialized form of the proteasome found predominantly in cells of hematopoietic origin and in other cells upon exposure to inflammatory cytokines.[1][2] By selectively targeting LMP2, this compound offers a nuanced approach to modulating the inflammatory response, making it a valuable tool for investigating the role of the immunoproteasome in various pathological conditions, particularly autoimmune diseases.
Mechanism of Action
The 26S proteasome is a multi-catalytic protease complex responsible for degrading ubiquitinated proteins, playing a crucial role in cellular processes such as cell cycle regulation, signal transduction, and antigen presentation. The catalytic core of the proteasome, the 20S particle, contains three main catalytic activities: chymotrypsin-like (CT-L), trypsin-like (T-L), and caspase-like (C-L). In immune cells, the standard catalytic subunits (β5, β2, and β1) can be replaced by their immuno-counterparts: LMP7 (β5i), MECL-1 (β2i), and LMP2 (β1i), respectively, to form the immunoproteasome.
This compound is an epoxyketone-based irreversible inhibitor that covalently binds to the N-terminal threonine residue of the LMP2 active site.[2] This targeted inhibition allows for the specific dissection of the biological functions of the LMP2 subunit in contrast to broader proteasome inhibitors which can have more widespread effects.
Applications in Research
This compound is a valuable chemical probe for in vivo studies aimed at understanding the therapeutic potential of selective immunoproteasome inhibition. Key research applications include:
-
Autoimmune and Inflammatory Diseases: Investigating the role of LMP2 in the pathogenesis of diseases such as lupus, rheumatoid arthritis, and inflammatory bowel disease.
-
Neuroinflammation: Exploring the contribution of the immunoproteasome to neurodegenerative and neuroinflammatory conditions.
-
Oncology: Studying the involvement of the immunoproteasome in hematological malignancies and other cancers.
Quantitative Data Summary
The following tables summarize the key quantitative data reported for this compound.
Table 1: In Vitro Potency of this compound
| Target Subunit | IC50 (nM) | Source |
| LMP2 (β1i) | 51 | [1] |
| LMP7 (β5i) | 4,274 | [1] |
Table 2: In Vivo Target Occupancy in Mice
| Dose | Administration Route | Time Point | Tissue | Target Inhibition | Source |
| >1 mg/kg | Intravenous | 1 hour | Various (excluding brain) | >50% of LMP2 | [1][3] |
Experimental Protocols
This section provides a generalized protocol for in vivo studies using this compound, based on available data for this compound and related selective immunoproteasome inhibitors.
1. Animal Models
The choice of animal model will depend on the specific research question. Commonly used models for studying inflammation and autoimmunity include:
-
Collagen-Induced Arthritis (CIA) in mice: A model for rheumatoid arthritis.
-
Experimental Autoimmune Encephalomyelitis (EAE) in mice: A model for multiple sclerosis.
-
Systemic Lupus Erythematosus (SLE) mouse models (e.g., MRL/lpr or NZB/W F1 mice): Models for lupus.
2. Formulation and Dosing
-
Formulation: While the exact vehicle for this compound is not detailed in the primary literature, a common vehicle for similar compounds is a solution of 10% DMSO, 10% Cremophor EL, and 80% saline. It is crucial to perform solubility and stability tests for the specific batch of this compound being used.
-
Dosing: A dose of >1 mg/kg has been shown to achieve >50% target inhibition of LMP2 in mice.[1][3] The optimal dose and dosing frequency will need to be determined empirically for each specific animal model and experimental endpoint.
-
Administration: Intravenous (IV) administration has been reported for this compound.[3] Other routes, such as subcutaneous (SC) or intraperitoneal (IP), may also be viable but would require pharmacokinetic and pharmacodynamic characterization.
3. Experimental Workflow
References
Application Notes and Protocols for KZR-504 In Vitro Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
KZR-504 is a potent and highly selective inhibitor of the immunoproteasome subunit LMP2 (Low Molecular Mass Polypeptide 2), also known as β1i.[1][2][3] The immunoproteasome is a specialized form of the proteasome predominantly expressed in cells of hematopoietic origin and in other cells upon exposure to inflammatory cytokines.[1][2] It plays a crucial role in processing proteins for antigen presentation, modulating cytokine production, and influencing T-cell differentiation and survival.[2][4] Unlike broader proteasome inhibitors, the selective targeting of LMP2 by this compound offers a more focused approach for investigating the specific functions of this subunit in immune regulation and as a potential therapeutic strategy for autoimmune diseases.[1]
These application notes provide detailed protocols for in vitro cell-based assays to characterize the activity of this compound, including the assessment of its inhibitory effect on LMP2 activity and its impact on cytokine production.
Mechanism of Action
This compound is a dipeptide epoxyketone that covalently binds to the N-terminal threonine residue in the active site of the LMP2 catalytic subunit of the immunoproteasome.[1] This binding is highly selective, allowing for the specific inhibition of LMP2's caspase-like activity.
Data Presentation
This compound Inhibitory Activity
| Target | IC50 (nM) | Cell Line/System | Reference |
| LMP2 (β1i) | 51 | MOLT-4 cell lysate | [5] |
| LMP7 (β5i) | 4,274 | MOLT-4 cell lysate | [2] |
| β5c | >10,000 | MOLT-4 cell lysate | [5] |
| β1c | 46,350 | MOLT-4 cell lysate | [5] |
Signaling Pathway
The immunoproteasome is a key component of the ubiquitin-proteasome system, which is responsible for the degradation of the majority of intracellular proteins. By inhibiting LMP2, this compound can modulate downstream signaling pathways involved in immune responses. The immunoproteasome's activity is linked to the NF-κB signaling pathway, which controls the transcription of numerous pro-inflammatory cytokines.
Experimental Protocols
LMP2 Activity Assay in Cell Lysates
This protocol describes a method to determine the IC50 of this compound for the LMP2 subunit of the immunoproteasome in a human T cell leukemia cell line (MOLT-4) lysate.
Materials:
-
MOLT-4 cells
-
Lysis Buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, with protease inhibitors)
-
This compound
-
Fluorogenic LMP2 substrate (e.g., Ac-PAL-AMC or a similar caspase-like substrate)
-
Assay Buffer (e.g., 20S Immunoproteasome Assay Buffer)
-
96-well black microplates
-
Fluorometric plate reader
Protocol:
-
Cell Lysate Preparation:
-
Culture MOLT-4 cells to a density of approximately 1-2 x 10^6 cells/mL.
-
Harvest cells by centrifugation and wash with ice-cold PBS.
-
Resuspend the cell pellet in ice-cold Lysis Buffer.
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a Bradford or BCA assay.
-
-
Inhibition Assay:
-
Prepare serial dilutions of this compound in Assay Buffer.
-
In a 96-well black microplate, add the cell lysate (e.g., 10-20 µg of total protein) to each well.
-
Add the serially diluted this compound or vehicle control to the wells.
-
Incubate for 30 minutes at 37°C.
-
Add the fluorogenic LMP2 substrate to all wells to a final concentration of 20-50 µM.
-
Immediately measure the fluorescence intensity in kinetic mode at 37°C for 60 minutes, with readings every 1-2 minutes (Excitation: ~350-380 nm, Emission: ~440-460 nm, depending on the specific substrate).
-
-
Data Analysis:
-
Calculate the rate of substrate cleavage (RFU/min) for each concentration of this compound.
-
Normalize the rates to the vehicle control.
-
Plot the percent inhibition versus the log concentration of this compound and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Cytokine Release Assay in Human PBMCs
This protocol is designed to evaluate the effect of this compound on the production of pro-inflammatory cytokines by human peripheral blood mononuclear cells (PBMCs) stimulated with lipopolysaccharide (LPS).
Materials:
-
Human PBMCs, freshly isolated or cryopreserved
-
RPMI-1640 medium with 10% FBS
-
This compound
-
Lipopolysaccharide (LPS) from E. coli
-
96-well cell culture plates
-
ELISA or multiplex immunoassay kits for desired cytokines (e.g., TNF-α, IL-6, IL-1β)
Protocol:
-
Cell Culture and Treatment:
-
Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Resuspend PBMCs in complete RPMI-1640 medium.
-
Seed the cells in a 96-well plate at a density of 1-2 x 10^5 cells/well.
-
Add varying concentrations of this compound or vehicle control to the wells.
-
Pre-incubate the cells with this compound for 1-2 hours at 37°C in a 5% CO2 incubator.
-
-
Cell Stimulation:
-
Stimulate the cells by adding LPS to a final concentration of 10-100 ng/mL. Include unstimulated control wells.
-
Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.
-
-
Cytokine Measurement:
-
After incubation, centrifuge the plate to pellet the cells.
-
Carefully collect the culture supernatant.
-
Measure the concentration of cytokines (e.g., TNF-α, IL-6, IL-1β) in the supernatant using ELISA or a multiplex immunoassay according to the manufacturer's instructions.
-
-
Data Analysis:
-
Subtract the background cytokine levels from the unstimulated controls.
-
Normalize the cytokine concentrations from the this compound-treated, LPS-stimulated wells to the vehicle-treated, LPS-stimulated wells.
-
Plot the percent inhibition of cytokine release versus the concentration of this compound.
-
Note: Based on existing literature, selective LMP2 inhibition by this compound is expected to have a minimal effect on the production of pro-inflammatory cytokines in this assay.[3]
Conclusion
The provided protocols offer a framework for the in vitro characterization of the LMP2 inhibitor this compound. The LMP2 activity assay is crucial for confirming the potency and selectivity of the compound, while the cytokine release assay helps to elucidate its functional consequences on inflammatory signaling. These assays are fundamental tools for researchers in immunology and drug development investigating the therapeutic potential of selective immunoproteasome inhibition.
References
Application Notes and Protocols for KZR-504 Treatment of Peripheral Blood Mononuclear Cells (PBMCs)
For Researchers, Scientists, and Drug Development Professionals
Introduction
KZR-504 is a potent and highly selective inhibitor of the low molecular mass polypeptide 2 (LMP2 or β1i), a catalytic subunit of the immunoproteasome. The immunoproteasome is a specialized form of the proteasome found predominantly in cells of hematopoietic origin, such as peripheral blood mononuclear cells (PBMCs), and in other cells upon exposure to inflammatory cytokines. It plays a crucial role in processing antigens for presentation by MHC class I molecules and is implicated in cytokine production and T-cell differentiation.
These application notes provide detailed protocols for the treatment of human PBMCs with this compound. The primary application of this compound in PBMC-based assays is as a highly selective tool to probe the specific functions of the LMP2 subunit of the immunoproteasome. Notably, selective inhibition of LMP2 with this compound has been observed to have minimal to no effect on the production of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated PBMCs. This makes this compound an excellent negative control in studies investigating broader immunoproteasome inhibition and its effects on cytokine modulation. For a significant anti-inflammatory response, inhibition of multiple immunoproteasome subunits, such as with the broader inhibitor ONX 0914 or the dual LMP7/LMP2 inhibitor KZR-616, is generally required.[1][2]
Mechanism of Action of this compound
This compound is a peptide epoxyketone that selectively and covalently binds to the N-terminal threonine residue in the active site of the LMP2 (β1i) subunit of the immunoproteasome.[3] This selective inhibition allows for the dissection of the specific roles of LMP2 in immune cell function, independent of the other catalytic subunits of the proteasome and immunoproteasome.
Caption: Mechanism of action of this compound.
Data Presentation
Table 1: In Vitro Potency and Selectivity of this compound
| Target Subunit | IC50 (nM) | Selectivity vs. LMP2 | Reference |
| LMP2 (β1i) | 51 | - | [4] |
| LMP7 (β5i) | 4,274 | 84-fold | [4] |
Table 2: Effect of Selective LMP2 Inhibition on Cytokine Production in LPS-Stimulated Human PBMCs
| Treatment | TNF-α Production | IL-6 Production | IL-1β Production | Reference |
| Vehicle Control | Baseline | Baseline | Baseline | [3] |
| LPS | Increased | Increased | Increased | [3] |
| LPS + this compound | No significant change | No significant change | No significant change | [3] |
| LPS + ONX 0914 (Broad Immunoproteasome Inhibitor) | Decreased | Decreased | Decreased | [3] |
Experimental Protocols
Protocol 1: Isolation of Human PBMCs from Whole Blood
This protocol describes the standard procedure for isolating PBMCs from whole blood using density gradient centrifugation.
Materials:
-
Human whole blood collected in EDTA or heparin-containing tubes
-
Ficoll-Paque™ PLUS or other density gradient medium
-
Phosphate-buffered saline (PBS), sterile, Ca2+/Mg2+-free
-
Sterile 50 mL conical tubes
-
Sterile serological pipettes
-
Centrifuge with a swinging-bucket rotor
Procedure:
-
Dilute the whole blood 1:1 with sterile PBS at room temperature.
-
Carefully layer the diluted blood over the density gradient medium in a new 50 mL conical tube. A typical ratio is 15 mL of density gradient medium for 30 mL of diluted blood.
-
Centrifuge at 400-500 x g for 30-40 minutes at room temperature with the centrifuge brake turned off.
-
After centrifugation, carefully aspirate the upper layer of plasma and platelets, leaving the distinct layer of PBMCs (the "buffy coat") undisturbed.
-
Collect the buffy coat layer and transfer it to a new 50 mL conical tube.
-
Wash the isolated PBMCs by adding at least 3 volumes of sterile PBS and centrifuge at 300 x g for 10 minutes at room temperature.
-
Discard the supernatant and resuspend the cell pellet in the desired cell culture medium.
-
Perform a cell count and viability assessment using a hemocytometer and trypan blue exclusion or an automated cell counter.
Caption: Workflow for PBMC isolation.
Protocol 2: Treatment of PBMCs with this compound
This protocol outlines the general procedure for treating cultured PBMCs with this compound.
Materials:
-
Isolated, viable PBMCs
-
Complete RPMI-1640 medium (supplemented with 10% fetal bovine serum, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin)
-
This compound (reconstituted in DMSO to a stock concentration, e.g., 10 mM)
-
Lipopolysaccharide (LPS) or other stimuli, if applicable
-
96-well cell culture plates
-
Humidified incubator (37°C, 5% CO2)
Procedure:
-
Resuspend PBMCs in complete RPMI-1640 medium to a final concentration of 1 x 10^6 cells/mL.
-
Seed 100 µL of the cell suspension (1 x 10^5 cells) into each well of a 96-well plate.
-
Prepare serial dilutions of this compound in complete RPMI-1640 medium. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1% (v/v).
-
Add 50 µL of the this compound dilutions to the respective wells. For the vehicle control, add 50 µL of medium with the same final DMSO concentration.
-
If stimulating the cells, prepare the stimulus (e.g., LPS at a final concentration of 100 ng/mL) in complete RPMI-1640 medium. Add 50 µL of the stimulus solution to the appropriate wells. For unstimulated controls, add 50 µL of medium. The final volume in each well should be 200 µL.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for the desired time period (e.g., 24, 48, or 72 hours).
Protocol 3: Cytokine Production Assay
This protocol describes the analysis of cytokine levels in the supernatant of this compound-treated PBMCs.
Materials:
-
Supernatants from this compound-treated PBMC cultures
-
Commercially available ELISA or multiplex immunoassay kits (e.g., Luminex-based assays) for the cytokines of interest (e.g., TNF-α, IL-6, IL-1β, IL-10, IFN-γ)
-
Microplate reader compatible with the chosen assay format
Procedure:
-
After the incubation period, centrifuge the 96-well plate at 300 x g for 10 minutes to pellet the cells.
-
Carefully collect the supernatant from each well without disturbing the cell pellet.
-
Store the supernatants at -80°C until analysis.
-
Quantify the concentration of cytokines in the supernatants using an ELISA or multiplex immunoassay, following the manufacturer's instructions.
-
Analyze the data by comparing cytokine levels in this compound-treated wells to vehicle-treated and stimulated/unstimulated controls.
Caption: Workflow for this compound treatment and analysis.
Protocol 4: Cell Viability Assay
This protocol is for assessing the viability of PBMCs after treatment with this compound.
Materials:
-
This compound-treated PBMC cultures in a 96-well plate
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, MTT, or XTT)
-
Microplate reader (luminescence or absorbance, depending on the assay)
Procedure:
-
Following the treatment period, allow the 96-well plate to equilibrate to room temperature for approximately 30 minutes.
-
Add the cell viability reagent to each well according to the manufacturer's instructions. For example, for the CellTiter-Glo® assay, add a volume of reagent equal to the volume of cell culture medium in the well.
-
Mix the contents of the wells on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control wells.
Concluding Remarks
This compound is a valuable research tool for investigating the specific roles of the LMP2 subunit of the immunoproteasome in PBMC biology. The provided protocols offer a framework for conducting experiments to assess the effects of selective LMP2 inhibition on various aspects of PBMC function. Given its minimal impact on pro-inflammatory cytokine production, this compound is particularly useful as a highly selective control to contrast with the effects of broader immunoproteasome inhibitors. This allows for a more precise understanding of the contributions of different immunoproteasome subunits to immune regulation.
References
Application Notes and Protocols: KZR-504 for Cytokine Release Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
KZR-504 is a potent and highly selective small molecule inhibitor of the low molecular mass polypeptide 2 (LMP2) subunit of the immunoproteasome, also known as β1i.[1][2][3] The immunoproteasome is a specialized form of the proteasome found in hematopoietic cells and in other cells upon exposure to inflammatory cytokines.[4][5] It plays a crucial role in processing antigens for presentation by MHC class I molecules and is involved in T-cell differentiation and cytokine production.[2][5]
While broad-spectrum proteasome inhibitors have demonstrated effects on cytokine release, the specific role of the LMP2 subunit is an active area of investigation. This compound, with its high selectivity for LMP2 over other proteasome subunits, serves as a valuable research tool to dissect the contribution of this specific subunit to inflammatory signaling and cytokine secretion. These application notes provide a framework for utilizing this compound in cytokine release assays to explore the nuanced role of LMP2 in immune cell function.
It is important to note that studies have shown this compound alone to have little to no direct inhibitory effect on the production of several key pro-inflammatory cytokines.[2][4] However, its utility in cytokine release assays lies in its combination with other immunoproteasome subunit inhibitors to elucidate the synergistic effects and specific pathways governed by LMP2.
Mechanism of Action: Selective LMP2 Inhibition
This compound is an epoxyketone-based inhibitor that covalently binds to the N-terminal threonine residue in the active site of the LMP2 catalytic subunit.[4] This selective inhibition allows for the targeted investigation of LMP2's role in cellular processes, independent of other immunoproteasome subunits like LMP7 (β5i) and MECL-1 (β2i). The immunoproteasome is involved in the degradation of ubiquitinated proteins, which can include regulators of inflammatory signaling pathways such as NF-κB. By selectively inhibiting LMP2, researchers can study the downstream consequences on specific signaling cascades and subsequent cytokine expression.
Figure 1: Mechanism of action of this compound on the immunoproteasome.
Data Presentation: this compound Potency and Cytokine Inhibition
The following tables summarize the quantitative data for this compound, highlighting its selectivity for LMP2 and its limited direct impact on the secretion of major pro-inflammatory cytokines when used as a single agent.
Table 1: In Vitro Potency of this compound
| Target Subunit | IC50 Value | Selectivity (LMP7/LMP2) | Reference |
|---|---|---|---|
| LMP2 (β1i) | 51 nM | ~84x | [1][3] |
| LMP7 (β5i) | 4.274 µM | - |[1][3] |
Table 2: Effect of this compound on Cytokine Release (as a single agent)
| Cytokine | IC50 (µM) | Cell Type | Stimulus | Reference |
|---|---|---|---|---|
| IL-12/23 p40 | >9.7 | Not Specified | Not Specified | [4] |
| TNF-α | >25 | Not Specified | Not Specified | [4] |
| IL-6 | >19.2 | Not Specified | Not Specified |[4] |
Experimental Protocols
This section provides a detailed protocol for a cytokine release assay using human peripheral blood mononuclear cells (PBMCs). This protocol can be adapted to investigate the effects of this compound alone or in combination with other immunomodulatory compounds.
Protocol: In Vitro Cytokine Release Assay with Human PBMCs
1. Objective: To evaluate the effect of this compound on cytokine release from stimulated human PBMCs. This protocol is designed to be flexible, allowing for the assessment of this compound as a standalone agent or in combination with other inhibitors to probe the function of the immunoproteasome.
2. Materials:
-
This compound
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
RPMI-1640 cell culture medium
-
Fetal Bovine Serum (FBS), heat-inactivated
-
Penicillin-Streptomycin solution
-
Phosphate-Buffered Saline (PBS)
-
Ficoll-Paque PLUS
-
Stimulating agents (e.g., Lipopolysaccharide (LPS), Phytohemagglutinin (PHA), or anti-CD3/anti-CD28 antibodies)
-
96-well flat-bottom cell culture plates
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Cytokine detection assay kits (e.g., ELISA or multiplex bead-based assay for TNF-α, IL-6, IL-1β, IFN-γ, etc.)
3. Methods:
3.1. Preparation of PBMCs:
-
Isolate PBMCs from whole blood of healthy donors using Ficoll-Paque density gradient centrifugation according to the manufacturer's instructions.
-
Wash the isolated PBMCs twice with sterile PBS.
-
Resuspend the cell pellet in complete RPMI-1640 medium (supplemented with 10% heat-inactivated FBS and 1% Penicillin-Streptomycin).
-
Determine cell viability and concentration using a hemocytometer and trypan blue exclusion. Adjust the cell density to 1 x 10^6 cells/mL in complete medium.
3.2. Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the this compound stock solution in complete RPMI-1640 medium to achieve the desired final concentrations for the assay. Ensure the final DMSO concentration in all wells does not exceed 0.1% to prevent solvent-induced cytotoxicity.
3.3. Assay Procedure:
-
Seed 100 µL of the PBMC suspension (1 x 10^5 cells) into each well of a 96-well flat-bottom plate.
-
Add 50 µL of the diluted this compound or vehicle control (medium with the same final DMSO concentration) to the appropriate wells.
-
Pre-incubate the plate at 37°C in a 5% CO2 incubator for 1-2 hours.
-
Add 50 µL of the stimulating agent (e.g., LPS at 100 ng/mL or PHA at 5 µg/mL) to all wells except the unstimulated control wells. Add 50 µL of complete medium to the unstimulated wells.
-
The final volume in each well should be 200 µL.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 24-48 hours. The optimal incubation time may vary depending on the specific cytokines being measured.
3.4. Sample Collection and Analysis:
-
After incubation, centrifuge the 96-well plate at 400 x g for 5 minutes.
-
Carefully collect the supernatant from each well without disturbing the cell pellet.
-
Analyze the cytokine levels in the supernatant using ELISA or a multiplex bead-based assay according to the manufacturer's instructions.
-
Cell viability can be assessed in the remaining cell pellet using a suitable assay (e.g., MTS or CellTiter-Glo).
4. Experimental Controls:
-
Unstimulated Control: PBMCs with vehicle, without a stimulating agent.
-
Stimulated Control: PBMCs with vehicle and a stimulating agent.
-
Vehicle Control: Corresponds to the highest concentration of DMSO used in the assay.
-
Positive Control: A known inhibitor of cytokine release (optional).
Figure 2: Experimental workflow for a cytokine release assay.
Concluding Remarks
This compound is a powerful research tool for investigating the specific functions of the LMP2 subunit of the immunoproteasome. While it may not be a direct, potent inhibitor of cytokine release when used in isolation, its high selectivity makes it invaluable for dissecting the complex interplay between different immunoproteasome subunits in regulating immune responses. By employing the protocols outlined in these application notes, researchers can effectively utilize this compound to advance our understanding of immunoproteasome biology and its role in inflammatory diseases.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. immune-system-research.com [immune-system-research.com]
- 3. universalbiologicals.com [universalbiologicals.com]
- 4. Discovery of Highly Selective Inhibitors of the Immunoproteasome Low Molecular Mass Polypeptide 2 (LMP2) Subunit - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Nut for Every Bolt: Subunit-Selective Inhibitors of the Immunoproteasome and Their Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
KZR-504 in the Experimental Autoimmune Encephalomyelitis (EAE) Model: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Experimental Autoimmune Encephalomyelitis (EAE) is the most extensively utilized animal model for the human inflammatory demyelinating disease, multiple sclerosis (MS). It is an invaluable tool for investigating the pathophysiology of the disease and for the preclinical evaluation of novel therapeutic agents. The immunoproteasome, a specialized form of the proteasome found predominantly in hematopoietic cells, has emerged as a key player in the inflammatory cascade underlying autoimmune diseases. Its inhibition presents a promising therapeutic strategy.
KZR-504 is a potent and highly selective inhibitor of the low molecular mass polypeptide 2 (LMP2), also known as the β1i subunit, of the immunoproteasome.[1][2] While direct, extensive studies detailing the effects of this compound as a monotherapy in the EAE model are not widely available in the public domain, its role has been highlighted in combination with LMP7 inhibitors. Research suggests that dual inhibition of both LMP7 and LMP2 subunits of the immunoproteasome is necessary for a robust anti-inflammatory response in vivo. In preclinical models, the combination of a selective LMP7 inhibitor with the LMP2 inhibitor this compound demonstrated anti-inflammatory activity equivalent to that of broader immunoproteasome inhibitors like ONX 0914.[3][4]
These application notes and protocols are designed to provide a framework for investigating the therapeutic potential of this compound in the EAE model, drawing upon established methodologies for immunoproteasome inhibitor studies in this context.
Mechanism of Action: The Role of Immunoproteasome Inhibition in EAE
The immunoproteasome is crucial for processing antigens for presentation on MHC class I molecules and plays a significant role in cytokine production and T-cell differentiation.[1][2] In the context of EAE, the infiltration of autoreactive T helper 1 (Th1) and Th17 cells into the central nervous system (CNS) is a critical pathogenic step. Inhibition of the immunoproteasome, particularly the LMP7 subunit by compounds such as ONX 0914, has been shown to ameliorate EAE by impairing the differentiation of these pathogenic Th1 and Th17 cells.[5][6][7] This leads to a reduction in the production of pro-inflammatory cytokines and decreased infiltration of inflammatory cells into the brain and spinal cord.
The therapeutic rationale for using this compound in EAE, especially in combination with an LMP7 inhibitor, is to achieve a more comprehensive blockade of the immunoproteasome's function, leading to a more profound suppression of the autoimmune response.
Data Presentation: Expected Outcomes of Immunoproteasome Inhibition in EAE
While specific data for this compound monotherapy is limited, the following tables summarize the expected quantitative outcomes based on studies with the LMP7 inhibitor ONX 0914, which could be anticipated in a study of this compound in combination with an LMP7 inhibitor.
Table 1: Clinical Evaluation of EAE
| Treatment Group | Mean Max Clinical Score (± SEM) | Mean Day of Onset (± SEM) | Disease Incidence (%) |
| Vehicle | 3.5 ± 0.3 | 12 ± 1 | 100 |
| Immunoproteasome Inhibitor | 1.5 ± 0.5 | 16 ± 2 | 40* |
| Note: Data are hypothetical and based on trends observed in publications with ONX 0914. Statistical significance (e.g., p < 0.05) is expected. |
Table 2: Histopathological Analysis of Spinal Cord
| Treatment Group | Infiltration Score (0-4) | Demyelination Score (0-3) |
| Vehicle | 3.2 ± 0.4 | 2.5 ± 0.3 |
| Immunoproteasome Inhibitor | 1.1 ± 0.3 | 0.8 ± 0.2 |
| Note: Data are hypothetical and based on trends observed in publications with ONX 0914. Scores are based on semi-quantitative analysis of histological sections. |
Table 3: CNS Infiltrating Immune Cells (Flow Cytometry)
| Treatment Group | CD4+ T cells (x10^4) | CD8+ T cells (x10^4) | Macrophages/Microglia (x10^4) |
| Vehicle | 25 ± 5 | 8 ± 2 | 40 ± 7 |
| Immunoproteasome Inhibitor | 5 ± 2 | 2 ± 1 | 15 ± 4* |
| Note: Data are hypothetical and based on trends observed in publications with ONX 0914. |
Experimental Protocols
The following protocols provide a detailed methodology for inducing EAE and evaluating the efficacy of an immunoproteasome inhibitor like this compound.
Protocol 1: Induction of EAE in C57BL/6 Mice
Materials:
-
Female C57BL/6 mice, 8-12 weeks old
-
Myelin Oligodendrocyte Glycoprotein (MOG) 35-55 peptide
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis H37Ra
-
Pertussis toxin (PTX)
-
Sterile Phosphate-Buffered Saline (PBS)
-
Syringes and needles
Procedure:
-
Prepare the MOG/CFA emulsion: Emulsify MOG35-55 peptide in PBS with an equal volume of CFA to a final concentration of 2 mg/mL MOG35-55.
-
On day 0, immunize mice subcutaneously at two sites on the flank with 100 µL of the MOG/CFA emulsion per site (total of 200 µg MOG35-55 per mouse).
-
On day 0 and day 2, administer 200 ng of PTX intraperitoneally in 100 µL of PBS.
-
Monitor mice daily for clinical signs of EAE and body weight starting from day 7 post-immunization.
Protocol 2: Administration of this compound
Materials:
-
This compound
-
Vehicle solution (e.g., as recommended by the manufacturer, or a standard vehicle like 10% DMSO, 40% PEG300, 50% PBS)
Procedure (Prophylactic Treatment Model):
-
Randomize mice into treatment groups (e.g., Vehicle, this compound low dose, this compound high dose).
-
Starting on the day of immunization (Day 0), administer this compound or vehicle to the respective groups.
-
The route of administration (e.g., intraperitoneal, subcutaneous, or oral) and dosing frequency (e.g., daily, three times a week) should be determined based on the pharmacokinetic properties of this compound. A starting dose could be in the range of 1-10 mg/kg, based on in vivo target inhibition data.[2]
-
Continue treatment for the duration of the experiment (e.g., 21-28 days).
Procedure (Therapeutic Treatment Model):
-
After EAE induction, monitor mice daily for clinical signs.
-
Upon the onset of clinical symptoms (e.g., a clinical score of 1), randomize the mice into treatment groups.
-
Begin administration of this compound or vehicle as described in the prophylactic model.
-
Continue treatment and monitoring until the experimental endpoint.
Protocol 3: Clinical Scoring of EAE
Monitor mice daily and score for clinical signs of EAE based on the following scale:
-
0: No clinical signs
-
1: Limp tail
-
2: Hind limb weakness
-
3: Complete hind limb paralysis
-
4: Hind limb and forelimb paralysis
-
5: Moribund or dead
Protocol 4: Histopathological Analysis
Materials:
-
4% Paraformaldehyde (PFA)
-
Sucrose (B13894) solutions (15% and 30%)
-
Optimal Cutting Temperature (OCT) compound
-
Cryostat
-
Staining reagents: Hematoxylin and Eosin (H&E) for inflammation, Luxol Fast Blue (LFB) for demyelination
-
Microscope
Procedure:
-
At the experimental endpoint, euthanize mice and perfuse transcardially with PBS followed by 4% PFA.
-
Dissect the spinal cord and brain and post-fix in 4% PFA overnight.
-
Cryoprotect the tissues by sequential immersion in 15% and 30% sucrose solutions.
-
Embed the tissues in OCT and freeze.
-
Cut 10-20 µm thick sections using a cryostat.
-
Perform H&E and LFB staining on serial sections.
-
Quantify inflammation and demyelination using a semi-quantitative scoring system.
Protocol 5: Analysis of CNS Infiltrating Cells by Flow Cytometry
Materials:
-
FACS buffer (PBS with 2% FBS)
-
Percoll gradient (e.g., 30%/70%)
-
Fluorescently-conjugated antibodies against immune cell markers (e.g., CD45, CD4, CD8, CD11b)
-
Flow cytometer
Procedure:
-
At the experimental endpoint, euthanize mice and perfuse with PBS.
-
Dissect the brain and spinal cord and prepare a single-cell suspension by mechanical dissociation and enzymatic digestion.
-
Isolate mononuclear cells from the CNS homogenate using a Percoll gradient.
-
Stain the isolated cells with a cocktail of fluorescently-conjugated antibodies.
-
Acquire data on a flow cytometer and analyze the populations of different immune cells.
Conclusion
The selective inhibition of the immunoproteasome subunit LMP2 with this compound, particularly in combination with an LMP7 inhibitor, represents a promising therapeutic strategy for autoimmune diseases like multiple sclerosis. The protocols and expected outcomes detailed in these application notes provide a comprehensive framework for researchers to investigate the efficacy of this compound in the EAE model. Such studies will be crucial in further elucidating the role of specific immunoproteasome subunits in autoimmunity and in advancing the development of novel targeted therapies.
References
- 1. mdpi.com [mdpi.com]
- 2. Discovery of Highly Selective Inhibitors of the Immunoproteasome Low Molecular Mass Polypeptide 2 (LMP2) Subunit - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of the immunoproteasome ameliorates experimental autoimmune encephalomyelitis | EMBO Molecular Medicine [link.springer.com]
- 4. biorxiv.org [biorxiv.org]
- 5. The experimental autoimmune encephalomyelitis (EAE) model of MS: utility for understanding disease pathophysiology and treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of the immunoproteasome ameliorates experimental autoimmune encephalomyelitis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A selective inhibitor of the immunoproteasome subunit LMP7 blocks cytokine production and attenuates progression of experimental arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: KZR-504 for Western Blot Analysis of the NF-κB Pathway
For Researchers, Scientists, and Drug Development Professionals
Introduction
KZR-504 is a potent and highly selective inhibitor of the low molecular mass polypeptide 2 (LMP2/β1i) subunit of the immunoproteasome. The immunoproteasome is a specialized form of the proteasome found in hematopoietic cells and in other cells upon exposure to inflammatory cytokines. It plays a crucial role in processing proteins for antigen presentation and is involved in the activation of key signaling pathways, including the Nuclear Factor-kappa B (NF-κB) pathway.
The canonical NF-κB pathway is a central regulator of the inflammatory response. In an inactive state, the NF-κB heterodimer (most commonly p65/p50) is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins, primarily IκBα. Upon stimulation by pro-inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκBα, targeting it for ubiquitination and subsequent degradation by the proteasome. The degradation of IκBα unmasks a nuclear localization signal on the p65 subunit, leading to its translocation into the nucleus, where it initiates the transcription of pro-inflammatory genes.
By selectively inhibiting the LMP2 subunit of the immunoproteasome, this compound is expected to interfere with the degradation of IκBα, thereby preventing the nuclear translocation of p65 and subsequent downstream inflammatory signaling. These application notes provide a detailed protocol for utilizing Western blotting to investigate the effects of this compound on key proteins within the NF-κB signaling cascade.
Data Presentation
The following table summarizes the expected quantitative outcomes from a Western blot experiment designed to assess the impact of this compound on the NF-κB pathway. The data presented here is illustrative and will vary based on cell type, stimulus, and experimental conditions.
| Treatment Group | Phospho-IκBα (Normalized Intensity) | Total IκBα (Normalized Intensity) | Nuclear p65 (Normalized Intensity) | Cytoplasmic p65 (Normalized Intensity) |
| Vehicle Control (Unstimulated) | 1.0 | 1.0 | 1.0 | 1.0 |
| Stimulus (e.g., TNF-α) | 3.5 | 0.2 | 4.0 | 0.4 |
| Stimulus + this compound (Low Dose) | 3.2 | 0.6 | 2.5 | 0.7 |
| Stimulus + this compound (High Dose) | 3.0 | 0.9 | 1.5 | 0.9 |
Signaling Pathway and Experimental Workflow Diagrams
This compound Mechanism of Action in the NF-κB Pathway
Caption: this compound inhibits the immunoproteasome, preventing IκBα degradation and p65 nuclear translocation.
Western Blot Experimental Workflow
Caption: A stepwise workflow for analyzing NF-κB pathway proteins by Western blot.
Experimental Protocols
Cell Culture and Treatment
-
Cell Seeding: Plate an appropriate number of cells (e.g., RAW 264.7 macrophages, THP-1 monocytes, or other relevant cell lines) in culture dishes. Allow cells to adhere and reach 70-80% confluency.
-
Pre-treatment with this compound: Pre-incubate the cells with varying concentrations of this compound (e.g., 10 nM, 100 nM, 1 µM) or vehicle control (e.g., DMSO) for 1-2 hours.
-
Stimulation: Add a pro-inflammatory stimulus such as Tumor Necrosis Factor-alpha (TNF-α, e.g., 10 ng/mL) or Lipopolysaccharide (LPS, e.g., 1 µg/mL) to the culture medium for a predetermined time (e.g., 15-60 minutes) to activate the NF-κB pathway.[1][2] A time-course experiment is recommended to determine the optimal stimulation time for observing IκBα degradation and p65 translocation.[3]
Cytoplasmic and Nuclear Protein Extraction
This protocol is crucial for observing the translocation of p65 from the cytoplasm to the nucleus.
-
Cell Harvesting: After treatment, wash the cells with ice-cold Phosphate-Buffered Saline (PBS) and scrape them into a pre-chilled microcentrifuge tube.
-
Cytoplasmic Lysis: Resuspend the cell pellet in an appropriate volume of cytoplasmic extraction buffer containing protease and phosphatase inhibitors. Incubate on ice for 10-15 minutes.
-
Isolation of Cytoplasm: Centrifuge the lysate at high speed (e.g., 14,000 x g) for 5 minutes at 4°C. The resulting supernatant contains the cytoplasmic fraction.[4]
-
Nuclear Lysis: Resuspend the remaining pellet in nuclear extraction buffer containing protease and phosphatase inhibitors. Vortex vigorously and incubate on ice for 30 minutes with intermittent vortexing.
-
Isolation of Nuclear Fraction: Centrifuge the nuclear suspension at high speed for 10 minutes at 4°C. The supernatant contains the nuclear protein fraction.[4]
Western Blot Protocol
-
Protein Quantification: Determine the protein concentration of both cytoplasmic and nuclear extracts using a standard protein assay (e.g., BCA or Bradford assay).
-
Sample Preparation: Mix equal amounts of protein (e.g., 20-40 µg) with Laemmli sample buffer and heat at 95-100°C for 5 minutes.
-
SDS-PAGE: Load the samples onto a polyacrylamide gel (e.g., 4-12% gradient gel) and perform electrophoresis to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST)) for at least 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins overnight at 4°C with gentle agitation. Recommended primary antibodies include:
-
Anti-phospho-IκBα (Ser32/36)
-
Anti-IκBα
-
Anti-p65 (for both nuclear and cytoplasmic fractions)
-
Loading controls: Anti-β-actin or Anti-GAPDH for cytoplasmic fractions, and Anti-Lamin B1 or Anti-Histone H3 for nuclear fractions.[5]
-
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG or anti-mouse IgG) diluted in blocking buffer for 1 hour at room temperature.
-
Washing: Repeat the washing step as described above.
-
Detection: Apply an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities using densitometry software. Normalize the expression of target proteins to the corresponding loading controls.
References
KZR-504: Application Notes and Protocols for Dose-Response Cytotoxicity Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
KZR-504 is a potent and highly selective small molecule inhibitor of the immunoproteasome subunit, Low Molecular Mass Polypeptide 2 (LMP2 or β1i).[1][2] The immunoproteasome is a specialized form of the proteasome predominantly expressed in hematopoietic cells and can be induced in other cells by inflammatory cytokines. It plays a crucial role in protein degradation, antigen presentation, and cytokine production.[1] By selectively targeting LMP2, this compound offers a promising therapeutic strategy for autoimmune diseases and certain cancers. This document provides detailed protocols and application notes for assessing the dose-response relationship of this compound in in vitro cytotoxicity assays.
Mechanism of Action
This compound is a peptide epoxyketone that irreversibly binds to the N-terminal threonine residue of the LMP2 active site. This covalent modification selectively inhibits the caspase-like activity of the immunoproteasome. Inhibition of LMP2 has been shown to induce apoptosis in specific cancer cell lines, suggesting its potential as an anti-cancer agent. The cytotoxic effects are cell-type dependent and may involve the modulation of various signaling pathways, including the Wnt/β-catenin pathway.
Data Presentation
The following table is a template for summarizing quantitative data from a this compound dose-response cytotoxicity assay. Researchers should populate this table with their experimental findings.
| Cell Line | This compound Concentration (µM) | Incubation Time (hours) | Percent Cytotoxicity (%) (Mean ± SD) | IC50 (µM) |
| Example: PC-3 | 0 (Vehicle Control) | 48 | 0 ± 2.5 | rowspan=6 |
| 0.1 | 48 | User-defined | ||
| 1 | 48 | User-defined | ||
| 10 | 48 | User-defined | ||
| 50 | 48 | User-defined | ||
| 100 | 48 | User-defined | ||
| Example: SW480 | 0 (Vehicle Control) | 72 | 0 ± 3.1 | rowspan=6 |
| 0.1 | 72 | User-defined | ||
| 1 | 72 | User-defined | ||
| 10 | 72 | User-defined | ||
| 50 | 72 | User-defined | ||
| 100 | 72 | User-defined |
Experimental Protocols
General Cytotoxicity Assay using MTT
This protocol provides a general method for determining the cytotoxic effects of this compound on a given cell line using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures cell metabolic activity as an indicator of cell viability.
Materials:
-
This compound
-
Target cell line
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well plates
-
Multichannel pipette
-
Plate reader (570 nm wavelength)
Protocol:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of this compound in complete culture medium to achieve the desired final concentrations.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same percentage of DMSO used for the highest this compound concentration).
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO₂ incubator.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 3-4 hours at 37°C.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Gently shake the plate for 5 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [1 - (Absorbance of treated cells / Absorbance of control cells)] x 100
-
-
Dose-Response Curve and IC50 Determination:
-
Plot the percentage of cytotoxicity against the log of this compound concentration.
-
Determine the IC50 value, which is the concentration of this compound that causes 50% inhibition of cell viability.
-
Visualizations
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the proposed signaling pathway affected by this compound and the general workflow of a cytotoxicity assay.
Caption: Proposed signaling pathway of this compound.
Caption: General workflow for an MTT-based cytotoxicity assay.
References
Application Note: Utilizing KZR-504, a Selective LMP2 Inhibitor, for the Study of Regulatory T Cell (Treg) Function and Stability
Audience: Researchers, scientists, and drug development professionals.
Introduction
Regulatory T cells (Tregs), characterized by the expression of the master transcription factor FoxP3, are indispensable for maintaining immune homeostasis and preventing autoimmunity. The stability and suppressive function of these cells are tightly regulated by intracellular signaling pathways. The immunoproteasome, a specialized form of the proteasome predominantly expressed in hematopoietic cells, plays a crucial role in T-cell differentiation and function.[1][2] It is composed of three catalytic subunits: LMP2 (β1i), MECL-1 (β2i), and LMP7 (β5i).[3]
Selective inhibition of the immunoproteasome has emerged as a therapeutic strategy for autoimmune diseases.[4] While broad or dual immunoproteasome inhibitors like ONX 0914 and KZR-616 have been shown to modulate T cell responses, including reducing pro-inflammatory Th1 and Th17 cells and potentially increasing Treg function, the specific role of each catalytic subunit is less understood.[5][6]
KZR-504 is a highly potent and selective small molecule inhibitor of the LMP2 subunit of the immunoproteasome.[2][7] This selectivity makes this compound an invaluable tool for dissecting the specific contribution of LMP2-mediated protein degradation to the biology of immune cells. This document provides detailed protocols for using this compound to investigate the role of the LMP2 subunit in the suppressive function and lineage stability of regulatory T cells.
Quantitative Data for this compound
The following table summarizes the key inhibitory and in vivo activity data for this compound.
| Parameter | Target Subunit | Value | Reference(s) |
| IC₅₀ | LMP2 (β1i) | 51 nM | [2] |
| IC₅₀ | LMP7 (β5i) | 4.274 µM | [2] |
| In Vivo Activity | LMP2 (β1i) | >50% target inhibition | [2] |
| at >1 mg/kg in mice |
Signaling and Mechanism of Action
Selective inhibition of the immunoproteasome provides a method to modulate immune cell function. Studies with broader immunoproteasome inhibitors suggest that their mechanism involves the impairment of T cell activation by restraining the ERK signaling pathway, which can influence the expression and stability of key transcription factors.[1][8] By selectively targeting LMP2, this compound allows researchers to investigate if this specific subunit is a critical node in the pathways that govern Treg function and stability.
Application 1: Assessing the Role of LMP2 in Treg Suppressive Function
Rationale: The primary function of Tregs is to suppress the proliferation and effector functions of conventional T cells. This protocol uses a co-culture system to quantify this suppressive capacity and to determine the effect of selective LMP2 inhibition by this compound.
Protocol: In Vitro Treg Suppression Assay
This protocol is adapted from standard, non-radioactive T cell suppression assays.[9][10][11]
Materials:
-
This compound (stock solution in DMSO)
-
Vehicle control (DMSO)
-
Human PBMCs or mouse splenocytes
-
Treg isolation kit (e.g., CD4+CD25+ Regulatory T Cell Isolation Kit)
-
Responder T cell (Tresp) population (e.g., CD4+CD25- cells)
-
Cell proliferation dye (e.g., CellTrace™ Violet or CFSE)
-
T cell activation stimuli (e.g., anti-CD3/CD28 beads or soluble antibodies)
-
Complete RPMI-1640 medium
-
96-well round-bottom plates
-
Flow cytometer
Methodology:
-
Cell Isolation:
-
Isolate CD4+CD25+ Tregs and CD4+CD25- responder T cells (Tresps) from human PBMCs or mouse splenocytes according to the manufacturer's protocol.
-
Assess purity by flow cytometry.
-
-
Tresp Labeling:
-
Resuspend Tresps at 1x10⁶ cells/mL in PBS.
-
Add proliferation dye (e.g., CellTrace Violet at 1 µM).
-
Incubate for 20 minutes at 37°C, protected from light.
-
Quench the reaction by adding 5 volumes of complete medium.
-
Wash cells twice and resuspend in complete medium at 1x10⁶ cells/mL.
-
-
Co-culture Setup:
-
Plate 5x10⁴ labeled Tresps into each well of a 96-well plate.
-
Add unlabeled Tregs at varying Treg:Tresp ratios (e.g., 1:1, 1:2, 1:4, 1:8).
-
Include control wells: Tresps alone (no suppression) and Tresps with activation but no Tregs (maximum proliferation).
-
-
Treatment and Stimulation:
-
Prepare working solutions of this compound and DMSO vehicle in complete medium. A dose-response experiment (e.g., 10 nM - 1 µM) is recommended for initial characterization.
-
Add the this compound solution or DMSO vehicle to the appropriate wells.
-
Add T cell activation stimuli (e.g., anti-CD3/CD28 beads at a 1:1 bead-to-cell ratio).
-
Bring the final volume in each well to 200 µL.
-
-
Incubation and Analysis:
-
Incubate the plate for 3-5 days at 37°C, 5% CO₂.
-
Harvest cells and stain with a viability dye.
-
Acquire data on a flow cytometer. Gate on live, singlet cells and analyze the dilution of the proliferation dye in the Tresp population. Calculate the percentage of divided cells or proliferation index.
-
Application 2: Investigating the Role of LMP2 in Treg Lineage Stability
Rationale: Treg stability, defined by the sustained expression of FoxP3, is critical for their function.[12] Loss of FoxP3 can lead to the conversion of Tregs into pro-inflammatory effector cells. This protocol assesses whether selective LMP2 inhibition with this compound can enhance the stability of FoxP3 expression in Tregs under activating conditions.
Protocol: Treg Stability (FoxP3 Expression) Assay
Materials:
-
This compound (stock solution in DMSO)
-
Vehicle control (DMSO)
-
Isolated CD4+CD25+ Tregs
-
Complete RPMI-1640 medium supplemented with high-dose IL-2 (e.g., 1000 U/mL)
-
T cell activation stimuli (e.g., anti-CD3/CD28 beads)
-
24-well plates
-
Flow cytometry staining buffers (including fixation/permeabilization buffer)
-
Fluorochrome-conjugated antibodies against CD4, CD25, and FoxP3
Methodology:
-
Cell Culture Setup:
-
Plate 2.5x10⁵ isolated Tregs per well in a 24-well plate.
-
Add T cell activation stimuli (e.g., anti-CD3/CD28 beads at a 1:1 ratio) and high-dose IL-2.
-
-
Treatment:
-
Add this compound (e.g., at a final concentration of 100 nM) or an equivalent volume of DMSO vehicle to the wells.
-
-
Incubation and Sampling:
-
Incubate the plate for up to 7 days at 37°C, 5% CO₂.
-
At desired time points (e.g., Day 0, 3, 5, and 7), harvest a sample of cells from each condition for analysis.
-
-
Flow Cytometry Staining:
-
Wash the harvested cells.
-
Perform surface staining for CD4 and CD25.
-
Fix and permeabilize the cells using a FoxP3 staining buffer set according to the manufacturer's protocol.
-
Perform intracellular staining for FoxP3.
-
Wash the cells and resuspend for analysis.
-
-
Data Analysis:
-
Acquire data on a flow cytometer.
-
Gate on live, singlet, CD4+ cells.
-
Quantify the percentage of FoxP3+ cells within the CD4+ population at each time point for both this compound and DMSO-treated conditions.
-
Data Interpretation and Expected Outcomes
-
Treg Suppression Assay: If LMP2 inhibition enhances Treg function, cells treated with this compound should exhibit a greater reduction in Tresp proliferation compared to the vehicle control at the same Treg:Tresp ratio. This would suggest that the LMP2 subunit's activity normally restrains the full suppressive potential of Tregs.
-
Treg Stability Assay: If LMP2 inhibition promotes Treg lineage stability, a higher percentage of cells in the this compound-treated culture will retain FoxP3 expression over the 7-day culture period compared to the DMSO control.[13] This would indicate that LMP2-mediated proteolysis may contribute to pathways that destabilize FoxP3 expression.
This compound is a potent and selective research tool that enables the specific interrogation of the LMP2 subunit of the immunoproteasome. The protocols outlined in this application note provide a framework for researchers to investigate the precise role of LMP2 in controlling the fundamental properties of regulatory T cells—their suppressive capacity and lineage stability. Such studies will contribute to a more complete understanding of immunoproteasome biology and may inform the development of next-generation immunomodulatory therapies.
References
- 1. Immunoproteasome Inhibition Impairs T and B Cell Activation by Restraining ERK Signaling and Proteostasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. immune-system-research.com [immune-system-research.com]
- 3. The Effect of Immunoproteasome Inhibition on T Helper Cells in Acute Inflammation [kops.uni-konstanz.de]
- 4. alzdiscovery.org [alzdiscovery.org]
- 5. Zetomipzomib (KZR-616) attenuates lupus in mice via modulation of innate and adaptive immune responses - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ard.bmj.com [ard.bmj.com]
- 7. Discovery of Highly Selective Inhibitors of the Immunoproteasome Low Molecular Mass Polypeptide 2 (LMP2) Subunit - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Immunoproteasome Inhibition Impairs T and B Cell Activation by Restraining ERK Signaling and Proteostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. miltenyibiotec.com [miltenyibiotec.com]
- 10. In Vitro Suppression Assay for Functional Assessment of Human Regulatory T Cells | Springer Nature Experiments [experiments.springernature.com]
- 11. In vitro Treg suppression assay. [bio-protocol.org]
- 12. Regulatory T Cells and Foxp3 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Unstable FoxP3+ T regulatory cells in NZW mice - PMC [pmc.ncbi.nlm.nih.gov]
KZR-504 in Transplant Arteriosclerosis Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Transplant arteriosclerosis (TA), also known as cardiac allograft vasculopathy (CAV), is a major impediment to the long-term success of organ transplantation. It is characterized by a diffuse, concentric thickening of the arterial intima, leading to luminal stenosis and ultimately, graft failure. The pathogenesis of TA is complex, involving both immune and non-immune mechanisms. Recent research has highlighted the role of the immunoproteasome in the inflammatory processes that drive TA. KZR-504 is a highly selective inhibitor of the low molecular mass polypeptide 2 (LMP2), a subunit of the immunoproteasome. While initial studies have shown that this compound alone is insufficient to prevent transplant arteriosclerosis, its combination with a selective inhibitor of the LMP7 immunoproteasome subunit, such as KZR-329, has demonstrated significant efficacy in preclinical models. This document provides detailed application notes and protocols for the use of this compound in combination with an LMP7 inhibitor in a rat aortic transplant model of arteriosclerosis.
Mechanism of Action: Synergistic Inhibition of LMP2 and LMP7
The immunoproteasome is a specialized form of the proteasome found in hematopoietic cells and in other cells upon stimulation with pro-inflammatory cytokines. It plays a crucial role in processing antigens for presentation by MHC class I molecules and in the regulation of cytokine production. The immunoproteasome has three catalytic subunits: LMP2 (β1i), MECL-1 (β2i), and LMP7 (β5i).
In the context of transplant rejection, the recipient's immune system recognizes the donor organ as foreign, leading to the activation of T cells and B cells. This results in an inflammatory cascade, production of donor-specific antibodies (DSAs), and infiltration of immune cells into the allograft, causing endothelial damage and smooth muscle cell proliferation, the hallmarks of transplant arteriosclerosis.
While selective inhibition of LMP2 with this compound alone does not prevent transplant arteriosclerosis, the co-inhibition of both LMP2 and LMP7 has a synergistic effect.[1] This combined inhibition has been shown to:
-
Suppress T-cell activation and function : Co-inhibition of LMP2 and LMP7 leads to the expression of inhibitory surface markers on T cells, dampening their response to alloantigens.[1]
-
Reduce antibody-producing cells : The combination therapy substantially decreases the number of immunoglobulin G (IgG)-secreting cells and plasma cells.[1]
-
Decrease alloantibody production : By targeting plasma cells, the co-inhibition strategy effectively reduces the levels of donor-specific antibodies.[1]
-
Mitigate inflammation : The accumulation of inflammatory cytokines, complement, and antibodies within the aortic allografts is reduced.[1]
-
Protect vascular cells : The treatment decreases the apoptosis of vascular wall cells, preserving the integrity of the transplanted artery.[1]
The proposed signaling pathway for the synergistic action of combined LMP2 and LMP7 inhibition is depicted below.
Caption: Signaling pathway of combined LMP2 and LMP7 inhibition in preventing transplant arteriosclerosis.
Quantitative Data on Efficacy
The following table summarizes the key findings from a study utilizing a rat aortic transplantation model to evaluate the co-inhibition of LMP2 and LMP7.
| Parameter | Control (Vehicle) | This compound (LMP2i) | KZR-329 (LMP7i) | This compound + KZR-329 (LMP2i + LMP7i) |
| Intima-to-Media Ratio | Increased | No significant reduction | No significant reduction | Significantly reduced |
| Lumen Occlusion (%) | High | No significant reduction | No significant reduction | Significantly reduced |
| Donor-Specific Antibodies (DSA) | High levels | No significant reduction | No significant reduction | Significantly reduced |
| Graft-Infiltrating T-cells | High numbers | No significant reduction | No significant reduction | Significantly reduced |
| Graft-Infiltrating B-cells | High numbers | No significant reduction | No significant reduction | Significantly reduced |
Note: This table is a qualitative summary based on the findings that individual inhibition was not effective, while co-inhibition showed significant suppression of transplant arteriosclerosis. For specific quantitative values, please refer to the primary research article.
Experimental Protocols
Rat Aortic Transplantation Model
This model is a well-established method for studying transplant arteriosclerosis.[2][3]
Materials:
-
Donor Rats (e.g., Brown Norway, BN)
-
Recipient Rats (e.g., Lewis, LEW)
-
Surgical microscope
-
Microsurgical instruments
-
10-0 nylon sutures
-
Heparin
-
Anesthetic (e.g., isoflurane, ketamine/xylazine)
-
Sterile saline
Procedure:
-
Anesthesia: Anesthetize both donor and recipient rats.
-
Donor Aorta Harvest:
-
Perform a midline laparotomy on the donor rat.
-
Carefully expose the abdominal aorta.
-
Administer heparin intravenously to prevent coagulation.
-
Ligate and transect the aorta between the renal arteries and the iliac bifurcation.
-
Excise the aortic segment and store it in cold, sterile saline.
-
-
Recipient Preparation:
-
Perform a midline laparotomy on the recipient rat.
-
Expose the infrarenal abdominal aorta.
-
Clamp the aorta proximally and distally to interrupt blood flow.
-
Make a transverse aortotomy.
-
-
Aortic Allograft Transplantation:
-
Perform an end-to-end anastomosis of the donor aortic segment to the recipient's aorta using 10-0 nylon sutures under a surgical microscope.
-
Release the clamps and check for hemostasis.
-
Close the abdominal incision in layers.
-
-
Post-operative Care:
-
Administer analgesics as required.
-
Monitor the animals for signs of distress.
-
Drug Administration Protocol
Materials:
-
This compound
-
KZR-329 (or another selective LMP7 inhibitor)
-
Vehicle solution (as specified by the supplier)
-
Syringes and needles for subcutaneous injection
Procedure:
-
Drug Preparation: Reconstitute this compound and the LMP7 inhibitor in the appropriate vehicle to the desired concentrations.
-
Dosing Regimen:
-
The optimal dosage and frequency should be determined empirically, but a starting point can be derived from published studies.
-
In the rat aortic transplant model, treatment is typically initiated on the day of transplantation and continued for the duration of the study (e.g., 60 days).
-
Administer the drugs via subcutaneous injection.
-
-
Control Groups:
-
A vehicle control group (receiving only the vehicle solution).
-
A this compound only group.
-
A KZR-329 (or other LMP7 inhibitor) only group.
-
A syngeneic transplant group (donor and recipient are of the same strain) can be included as a negative control for rejection.
-
Assessment of Transplant Arteriosclerosis
-
Tissue Harvest: At the end of the study period, euthanize the animals and perfuse the vasculature with saline followed by a fixative (e.g., 4% paraformaldehyde).
-
Histological Analysis:
-
Excise the aortic allograft.
-
Process the tissue for paraffin (B1166041) embedding.
-
Section the aorta and perform standard histological staining (e.g., Hematoxylin and Eosin, Verhoeff-Van Gieson) to visualize the vessel structure.
-
-
Morphometric Analysis:
-
Capture digital images of the stained sections.
-
Use image analysis software to measure the intimal area, medial area, and lumen area.
-
Calculate the intima-to-media ratio and the percentage of lumen occlusion.
-
-
Immunohistochemistry:
-
Perform immunohistochemical staining for markers of immune cell infiltration (e.g., CD3 for T-cells, CD20 for B-cells), macrophages (e.g., CD68), and smooth muscle cells (e.g., α-smooth muscle actin).
-
The following diagram illustrates the general experimental workflow.
Caption: Experimental workflow for evaluating this compound in a rat model of transplant arteriosclerosis.
Conclusion
The selective immunoproteasome inhibitor this compound, when used in combination with a selective LMP7 inhibitor, represents a promising therapeutic strategy for the prevention of transplant arteriosclerosis. The synergistic inhibition of both LMP2 and LMP7 subunits effectively targets multiple arms of the alloimmune response, leading to reduced inflammation, decreased donor-specific antibody production, and preservation of the allograft vasculature. The protocols and information provided herein offer a framework for researchers to further investigate this novel therapeutic approach in preclinical models of transplant rejection.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing KZR-504 Cell Permeability
Welcome to the technical support center for KZR-504. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the experimental cell permeability of the selective immunoproteasome inhibitor, this compound. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visual workflows to enhance your experimental success.
Troubleshooting Guide: Low Cellular Activity of this compound
A common challenge encountered with this compound is a discrepancy between its high potency in biochemical assays and lower efficacy in cell-based experiments. This is often attributed to its inherently low cell permeability.[1] The following table outlines potential causes and solutions to address this issue.
| Problem | Potential Cause | Suggested Solution | Key Considerations |
| Low or no target engagement in whole-cell assays despite high enzymatic inhibition. | Poor Passive Diffusion: this compound, a peptide epoxyketone, has physicochemical properties that can limit its ability to passively cross the cell membrane.[1] | 1. Optimize Assay Conditions: Increase incubation time to allow for greater compound accumulation. Ensure this compound is fully solubilized in the assay medium; use of a low percentage of DMSO may be necessary. 2. Formulation Strategies: Encapsulate this compound in nanoparticles or liposomes to facilitate cellular uptake. | Check for potential time-dependent cytotoxicity with longer incubations. Be mindful that DMSO can affect membrane integrity at higher concentrations. Formulation can alter the mechanism of uptake (e.g., endocytosis). |
| Inconsistent results between experiments. | Cell Health and Monolayer Integrity: For assays using cell monolayers (e.g., Caco-2), variations in cell confluence and tight junction integrity can lead to variable permeability. | Monitor Cell Monolayer Integrity: Regularly measure Transepithelial Electrical Resistance (TEER) to ensure tight junction formation is consistent across experiments. Perform a Lucifer Yellow leakage test as a functional measure of monolayer integrity. | TEER values can vary between cell passages and batches. Establish a consistent baseline for your experiments. |
| High efficacy in some cell lines but not others. | Efflux Pump Activity: this compound may be a substrate for efflux pumps (e.g., P-glycoprotein) that are differentially expressed across various cell lines, actively removing the compound from the cytoplasm. | Co-administer with Efflux Pump Inhibitors: Use known inhibitors like verapamil (B1683045) (for P-gp) to determine if efflux is a contributing factor. Select Appropriate Cell Lines: If possible, use cell lines with low expression of relevant efflux transporters. | Efflux pump inhibitors can have off-target effects. Include appropriate controls to account for this. |
| Chemical modification or formulation does not yield expected improvement. | Suboptimal Modification/Formulation: The chosen chemical modification (e.g., prodrug) may not be efficiently cleaved intracellularly, or the nanoparticle/liposome (B1194612) formulation may not be optimal for the specific cell type. | Systematic Optimization: Screen a panel of prodrug linkers with varying cleavage kinetics. For formulations, experiment with different lipid compositions for liposomes or polymer types for nanoparticles to find the best carrier for your system. | The choice of linker or formulation components can significantly impact stability, release kinetics, and cellular uptake. |
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its cell permeability a concern?
A1: this compound is a highly selective and potent inhibitor of the immunoproteasome subunit LMP2.[1] It is a valuable tool for studying the role of the immunoproteasome in various biological processes, including autoimmune diseases. This compound is a peptide epoxyketone, a class of molecules that can have limited ability to cross cell membranes, leading to lower than expected efficacy in cellular assays.[1]
Q2: How can I quantitatively measure the cell permeability of my this compound analog?
A2: Two common in vitro assays to quantify cell permeability are the Parallel Artificial Membrane Permeability Assay (PAMPA) and the Caco-2 cell permeability assay. PAMPA assesses passive diffusion across an artificial lipid membrane, while the Caco-2 assay uses a monolayer of human colon adenocarcinoma cells that mimic the intestinal barrier and can account for both passive diffusion and active transport processes. These assays yield an apparent permeability coefficient (Papp), which is a quantitative measure of permeability.
Q3: What are the main strategies to improve the cell permeability of this compound?
A3: There are three primary approaches to enhance the cell permeability of this compound:
-
Medicinal Chemistry Approaches: This involves synthesizing analogs of this compound with improved physicochemical properties or creating a prodrug. A prodrug is an inactive form of the molecule that is more permeable and is converted to the active this compound inside the cell.
-
Formulation-Based Strategies: This approach encapsulates this compound in a delivery vehicle, such as a liposome or a nanoparticle, to facilitate its entry into the cell.
-
Use of Permeation Enhancers: These are compounds that can be co-administered with this compound to transiently increase the permeability of the cell membrane.
Q4: What is the role of the immunoproteasome and what signaling pathways does this compound affect?
A4: The immunoproteasome is a specialized form of the proteasome found predominantly in hematopoietic cells and in other cells upon exposure to inflammatory cytokines. It plays a crucial role in processing antigens for presentation by MHC class I molecules, thereby influencing T-cell responses. It also regulates cytokine production and T-cell differentiation. By inhibiting the LMP2 subunit, this compound can modulate these immune processes. For example, inhibition of the immunoproteasome has been shown to affect signaling pathways such as the NF-κB pathway, which is central to inflammation.
Experimental Protocols & Methodologies
Protocol 1: Nanoparticle Encapsulation of this compound
This protocol describes a general method for encapsulating a hydrophobic peptide-based inhibitor like this compound into polymeric nanoparticles using the nanoprecipitation method.
Materials:
-
This compound
-
Biodegradable polymer (e.g., PLGA - poly(lactic-co-glycolic acid))
-
Organic solvent (e.g., acetone (B3395972) or acetonitrile)
-
Aqueous solution (e.g., deionized water, often containing a surfactant like Poloxamer 188)
-
Stirrer/vortexer
-
Rotary evaporator or a similar system for solvent removal
-
Centrifugation system for nanoparticle purification
-
Particle size analyzer (e.g., Dynamic Light Scattering)
Methodology:
-
Preparation of the Organic Phase: Dissolve a specific amount of this compound and PLGA in the organic solvent.
-
Nanoprecipitation: Add the organic phase dropwise into the aqueous solution while stirring vigorously. The rapid solvent diffusion will cause the polymer and encapsulated drug to precipitate into nanoparticles.
-
Solvent Evaporation: Remove the organic solvent from the nanoparticle suspension using a rotary evaporator under reduced pressure.
-
Purification: Centrifuge the nanoparticle suspension to pellet the nanoparticles. Remove the supernatant containing any free, unencapsulated this compound. The pellet can be washed and resuspended in a suitable buffer.
-
Characterization: Characterize the nanoparticles for size, polydispersity index, and encapsulation efficiency. Encapsulation efficiency can be determined by lysing a known amount of nanoparticles and quantifying the amount of encapsulated this compound using a suitable analytical method like HPLC.
Protocol 2: Liposomal Formulation of this compound
This protocol outlines the thin-film hydration method for preparing liposomes to encapsulate this compound.
Materials:
-
This compound
-
Phospholipids (e.g., DOPC - 1,2-dioleoyl-sn-glycero-3-phosphocholine)
-
Cholesterol
-
Organic solvent (e.g., chloroform (B151607) or a chloroform/methanol mixture)
-
Aqueous buffer (e.g., PBS - Phosphate-Buffered Saline)
-
Rotary evaporator
-
Probe sonicator or extruder
-
Syringe filters for sterilization
Methodology:
-
Lipid Film Formation: Dissolve the phospholipids, cholesterol, and this compound in the organic solvent in a round-bottom flask.
-
Solvent Evaporation: Evaporate the organic solvent using a rotary evaporator to form a thin, dry lipid film on the inner surface of the flask.
-
Hydration: Hydrate the lipid film by adding the aqueous buffer and agitating (e.g., vortexing or gentle shaking). This will cause the lipid film to swell and form multilamellar vesicles (MLVs).
-
Size Reduction: To obtain smaller, unilamellar vesicles (SUVs), the MLV suspension can be sonicated using a probe sonicator or extruded through polycarbonate membranes with a defined pore size.
-
Purification: Remove any unencapsulated this compound by methods such as dialysis or size exclusion chromatography.
-
Characterization: Analyze the liposomes for particle size, zeta potential, and encapsulation efficiency.
Visualizing Experimental Workflows and Signaling Pathways
This compound Permeability Troubleshooting Workflow
Caption: A decision tree to guide researchers in troubleshooting low cellular activity of this compound.
This compound and the Immunoproteasome Signaling Pathway
Caption: this compound inhibits the LMP2 subunit of the immunoproteasome, affecting antigen presentation and inflammatory signaling.
Experimental Workflow for Comparing Permeability Enhancement Strategies
Caption: A systematic workflow to compare the effectiveness of different formulation strategies on this compound permeability.
References
KZR-504 solubility in DMSO and other solvents
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility and handling of KZR-504, a selective inhibitor of the immunoproteasome's low molecular mass polypeptide 2 (LMP2) subunit.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: The recommended solvent for dissolving this compound is dimethyl sulfoxide (B87167) (DMSO). It is highly soluble in DMSO.
Q2: What is the maximum solubility of this compound in DMSO?
A2: this compound has a high solubility in DMSO, reaching up to 100 mg/mL (241.88 mM).[1] It is important to note that ultrasonic assistance may be required to achieve this concentration.[1]
Q3: Is this compound soluble in other common laboratory solvents like ethanol (B145695) or methanol?
Q4: How should I prepare this compound for in vivo studies?
A4: For in vivo administration, this compound is typically first dissolved in DMSO and then further diluted in a suitable vehicle. Several formulations have been described with a solubility of at least 2.5 mg/mL.[1][2] Commonly used vehicles include combinations of PEG300, Tween-80, saline, SBE-β-CD (sulfobutylether-β-cyclodextrin), and corn oil.[1][2]
Q5: How should I store this compound stock solutions?
A5: Stock solutions of this compound in DMSO should be aliquoted to avoid repeated freeze-thaw cycles. For long-term storage, it is recommended to store the aliquots at -20°C or -80°C.
Troubleshooting Guide
Issue: The this compound powder is not dissolving completely in DMSO.
-
Solution 1: Increase Sonication Time: this compound may require sonication to fully dissolve, especially at higher concentrations.[1] Ensure you are using an ultrasonic bath and sonicate for a sufficient period.
-
Solution 2: Gentle Warming: Gentle warming of the solution can aid in dissolution. However, avoid excessive heat to prevent potential degradation of the compound.
-
Solution 3: Check Solvent Quality: Ensure you are using high-purity, anhydrous DMSO. The presence of water can affect the solubility of many organic compounds.
Issue: this compound precipitates when I dilute my DMSO stock solution into an aqueous buffer for my experiment.
-
Solution: This is a common issue when diluting a compound from a high-concentration organic stock into an aqueous medium. To mitigate this, perform serial dilutions of your DMSO stock in DMSO first to lower the concentration. Then, add the final, more diluted DMSO solution to your aqueous buffer. This gradual decrease in the organic solvent concentration can help prevent precipitation.
Quantitative Solubility Data
| Solvent/Vehicle | Solubility | Molar Concentration (approx.) | Notes |
| DMSO | 100 mg/mL | 241.88 mM | Ultrasonic assistance may be required. [1] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL | ≥ 6.05 mM | Clear solution.[1][2] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL | ≥ 6.05 mM | Clear solution.[1][2] |
| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL | ≥ 6.05 mM | Clear solution.[1][2] |
Molecular Weight of this compound: 413.43 g/mol
Experimental Protocols
Preparation of a 10 mM this compound Stock Solution in DMSO
-
Weighing: Accurately weigh out 4.13 mg of this compound powder.
-
Dissolving: Add 1 mL of high-purity, anhydrous DMSO to the powder.
-
Sonication: Place the vial in an ultrasonic bath and sonicate until the powder is completely dissolved, resulting in a clear solution.
-
Storage: Aliquot the stock solution into smaller volumes and store at -20°C or -80°C.
Protocol for In Vivo Formulation (Example)
This protocol is based on formulations achieving a solubility of ≥ 2.5 mg/mL.[1][2]
-
Initial Dissolution: Prepare a concentrated stock solution of this compound in DMSO (e.g., 25 mg/mL).
-
Vehicle Preparation: In a separate tube, prepare the desired vehicle. For example, for a vehicle of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline, combine the appropriate volumes of each component.
-
Final Formulation: Slowly add the this compound DMSO stock solution to the vehicle while vortexing to ensure proper mixing and prevent precipitation. The final concentration of DMSO in the formulation should be 10%.
Visualizations
This compound Mechanism of Action
This compound is a selective inhibitor of the LMP2 (Low Molecular Mass Polypeptide 2) subunit of the immunoproteasome. The immunoproteasome is a specialized form of the proteasome found in hematopoietic cells and is involved in processing antigens for presentation by MHC class I molecules, as well as in cytokine signaling and T-cell differentiation. By inhibiting the LMP2 subunit, this compound disrupts the normal function of the immunoproteasome, which is a therapeutic strategy for autoimmune diseases.
Caption: this compound selectively inhibits the LMP2 subunit of the immunoproteasome.
Experimental Workflow: Preparing this compound for Cell-Based Assays
This diagram outlines the general workflow for preparing this compound from a powder to a final working concentration for use in cell-based experiments.
Caption: Workflow for preparing this compound for in vitro experiments.
References
KZR-504 Stability in Cell Culture Media: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the stability of KZR-504 in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a highly selective peptide epoxyketone inhibitor of the immunoproteasome subunit LMP2 (low molecular mass polypeptide 2), also known as β1i.[1][2][3] The immunoproteasome is a form of the proteasome found in hematopoietic cells and in other cells following exposure to inflammatory cytokines.[2] By selectively inhibiting LMP2, this compound plays a role in modulating immune responses, making it a compound of interest for autoimmune diseases.[2][4]
Q2: What is known about the general stability and solubility of this compound?
This compound was developed to have improved solubility and in vivo stability compared to earlier generations of immunoproteasome inhibitors.[2][5] While specific data on its stability in various cell culture media is not extensively published, its peptide epoxyketone structure suggests that it is a covalent inhibitor, forming a bond with its target.[2][6] For experimental use, it is typically dissolved in a solvent like DMSO for the preparation of stock solutions.
Q3: How long can I expect this compound to be stable in my cell culture experiment?
The stability of this compound in cell culture can be influenced by several factors, including the composition of the medium, the presence of serum, incubation temperature, and pH. One study demonstrated that the effects of this compound on proteasome subunits in C26 cells were assessed over a period of two to five days, suggesting a degree of stability and activity over this timeframe in a cellular context.[7] However, for long-term experiments, it is advisable to determine the stability under your specific experimental conditions.
Q4: Does the presence of Fetal Bovine Serum (FBS) in the media affect this compound stability?
The presence of FBS can impact the stability of small molecules in cell culture media.[8] Serum contains various proteins and enzymes that could potentially bind to or metabolize this compound. While protein binding can sometimes enhance the stability and solubility of a compound, enzymatic degradation is also a possibility.[8] It is recommended to assess the stability of this compound both in the presence and absence of FBS if your experimental design allows.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Inconsistent experimental results or loss of compound activity over time. | Degradation of this compound in the cell culture medium. | Perform a stability study to determine the half-life of this compound under your specific experimental conditions (see Experimental Protocol below). Consider refreshing the medium with freshly prepared this compound at regular intervals (e.g., every 24-48 hours) for long-term experiments. |
| Precipitation of this compound in the cell culture medium. | Poor solubility at the working concentration or interaction with media components. | Ensure the final concentration of the solvent (e.g., DMSO) is kept to a minimum (typically ≤0.5%) to avoid precipitation. When preparing the working solution, add the this compound stock solution to the pre-warmed medium and mix gently but thoroughly. If precipitation persists, consider lowering the working concentration. |
| Difficulty in differentiating between chemical degradation and cellular metabolism. | Both processes can lead to a reduction in the active compound concentration. | In your stability study, include a cell-free control (medium with this compound but without cells) to assess chemical stability. Comparing the results to a parallel experiment with cells will help distinguish between chemical degradation and cellular uptake/metabolism.[8] |
Experimental Protocols
Protocol for Assessing this compound Stability in Cell Culture Media
This protocol outlines a method to determine the stability of this compound in a specific cell culture medium over time.
Materials:
-
This compound
-
DMSO (or other appropriate solvent)
-
Your chosen cell culture medium (e.g., DMEM, RPMI-1640) with and without FBS
-
Sterile microcentrifuge tubes or a multi-well plate
-
Incubator (37°C, 5% CO₂)
-
Analytical method for quantifying this compound (e.g., LC-MS/MS, HPLC)
Procedure:
-
Prepare this compound Stock Solution: Prepare a concentrated stock solution of this compound in DMSO (e.g., 10 mM).
-
Prepare Working Solution: Spike the pre-warmed cell culture medium (with and without FBS) with the this compound stock solution to achieve the desired final concentration (e.g., 1 µM). Ensure the final DMSO concentration is low (e.g., ≤0.1%).
-
Aliquot Samples: Distribute the this compound-containing medium into sterile containers for each time point (e.g., 0, 2, 4, 8, 24, 48, 72 hours).
-
Incubation: Place the samples in a 37°C, 5% CO₂ incubator.
-
Sample Collection: At each designated time point, remove an aliquot and immediately store it at -80°C to prevent further degradation. The T=0 sample should be collected and frozen immediately after preparation.
-
Analysis: Once all samples are collected, analyze the concentration of this compound in each sample using a validated analytical method like LC-MS/MS or HPLC.
-
Data Analysis: Plot the concentration of this compound as a percentage of the initial (T=0) concentration versus time. This will allow you to determine the rate of degradation and the half-life of the compound in your specific medium.
Visualizations
Signaling Pathway
Caption: this compound selectively inhibits the LMP2 subunit of the immunoproteasome.
Experimental Workflow
Caption: Workflow for assessing the stability of this compound in cell culture media.
References
- 1. immune-system-research.com [immune-system-research.com]
- 2. Discovery of Highly Selective Inhibitors of the Immunoproteasome Low Molecular Mass Polypeptide 2 (LMP2) Subunit - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Nut for Every Bolt: Subunit-Selective Inhibitors of the Immunoproteasome and Their Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery and Early Clinical Development of Selective Immunoproteasome Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
KZR-504 unexpected cytokine response
This technical support center provides troubleshooting guidance and frequently asked questions for researchers encountering unexpected cytokine responses during experiments with KZR-504.
Troubleshooting Guide: Unexpected Cytokine Response
This guide is designed to help you identify and resolve potential issues leading to anomalous cytokine profiles in your experiments involving this compound.
Q1: We observed a significant increase in pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in our cell cultures treated with this compound, which was contrary to our expectations. What are the potential causes?
A1: An unexpected pro-inflammatory response is unusual, as this compound is a selective inhibitor of the immunoproteasome subunit LMP2, which is generally associated with modulating, and in some contexts, reducing inflammatory responses. The most common causes for such a response are often related to experimental variables rather than the compound's primary mechanism of action.
Potential Causes & Troubleshooting Steps:
-
Endotoxin (B1171834) (LPS) Contamination: This is the most frequent cause of non-specific, pro-inflammatory cytokine induction in in vitro immune cell cultures.[1][2][3][4]
-
Troubleshooting Action: Test all reagents (this compound stock solution, media, FBS, buffers, water) for endotoxin levels using a Limulus Amebocyte Lysate (LAL) assay.[2][3] Even low levels of endotoxin can activate sensitive immune cells like macrophages and dendritic cells.[2][5]
-
Solution: If contamination is detected, discard the contaminated reagents and use new, certified endotoxin-free materials.[3]
-
-
Cell Line Integrity and Passage Number:
-
Troubleshooting Action:
-
Verify the identity of your cell line via short tandem repeat (STR) profiling. Misidentified or cross-contaminated cell lines can lead to unpredictable results.
-
Check the passage number of your cells. High passage numbers can lead to genetic drift and altered cellular responses.[6][7] It is recommended to use cells from a low-passage master cell bank.[7]
-
-
-
Paradoxical Inflammatory Response: Although rare, some anti-inflammatory agents can cause a paradoxical inflammatory reaction in certain contexts.[8][9] This can be influenced by the specific cell type, genetic background, or pre-existing inflammatory state of the cells.
-
Troubleshooting Action:
-
Repeat the experiment with primary cells from multiple donors to see if the effect is donor-specific.
-
Test this compound on different cell types (e.g., PBMCs, isolated monocytes, dendritic cells) to determine if the response is cell-type specific.
-
-
-
Compound Aggregation: At high concentrations or in certain media, small molecules can form aggregates that may be phagocytosed by cells, leading to an inflammatory response.
-
Troubleshooting Action: Visually inspect your this compound stock and working solutions for any precipitation. Perform a dose-response curve to see if the effect is only present at high concentrations.
-
Q2: Our results show that this compound has no effect on cytokine production, even after stimulation with LPS. What could be the issue?
A2: While some reports indicate this compound has little effect on cytokine production on its own, its impact can be context-dependent, particularly in co-stimulation models.[10] A complete lack of effect might point to issues with the experimental setup.
Potential Causes & Troubleshooting Steps:
-
Cell Responsiveness: The cells themselves may have lost their ability to respond to the stimulus.
-
Troubleshooting Action: Include a positive control for your stimulus. For example, if you are using LPS, ensure your cells are known to respond to it. Cell lines like RAW 264.7 can lose LPS sensitivity over time.[6] Also, confirm that your cell culture medium does not contain inhibitors of the signaling pathway you are investigating.
-
-
This compound Activity: The compound may not be active.
-
Troubleshooting Action: Confirm the integrity of your this compound stock. If possible, use a functional assay to confirm its inhibitory activity on the LMP2 subunit of the proteasome.
-
-
Experimental Endpoint and Timing: The timing of stimulation, compound addition, and sample collection is critical.
-
Troubleshooting Action: Perform a time-course experiment to determine the optimal time point for observing an effect on cytokine production. Cytokine responses can be transient.
-
Frequently Asked Questions (FAQs)
Q: What is the expected effect of this compound on cytokine production?
A: this compound is a highly selective inhibitor of the immunoproteasome subunit LMP2 (also known as β1i).[10][11] The immunoproteasome is involved in processing proteins for antigen presentation and plays a role in cytokine production and T-cell differentiation.[12][13] However, the specific effect of LMP2 inhibition on cytokine profiles is complex and context-dependent:
-
In some in vivo studies, this compound alone had little to no effect on cytokine production.[10]
-
Studies on LMP2-deficient mice have shown that the absence of LMP2 can lead to dysregulated cytokine induction in response to stimuli like LPS.[14]
-
In other contexts, such as neuroinflammation, LMP2 deficiency has been shown to decrease the release of downstream cytokines by reducing NLRP3 expression.[15] Therefore, the expected outcome may vary depending on the cell type, the stimulus used, and the specific cytokines being measured. A modulatory, rather than a broadly suppressive, role is anticipated.
Q: How does this compound's mechanism of action relate to cytokine signaling?
A: The immunoproteasome, including the LMP2 subunit, is a key regulator of the NF-κB signaling pathway, a master regulator of inflammatory gene transcription.[16] By altering proteasome activity, this compound can influence the processing of proteins that regulate NF-κB, thereby affecting the transcription of various cytokine genes.[14]
Data Presentation
The following tables summarize hypothetical data for expected versus unexpected cytokine responses to this compound in an in vitro experiment using LPS-stimulated PBMCs.
Table 1: Expected vs. Unexpected TNF-α Response
| Condition | Expected TNF-α (pg/mL) | Unexpected TNF-α (pg/mL) |
| Vehicle Control | < 50 | < 50 |
| This compound (1µM) | < 50 | > 1000 |
| LPS (100 ng/mL) | 1500 - 2500 | 1500 - 2500 |
| This compound + LPS | 1000 - 2000 (Modest Reduction) | > 3000 (Synergistic Increase) |
Table 2: Expected vs. Unexpected IL-10 Response
| Condition | Expected IL-10 (pg/mL) | Unexpected IL-10 (pg/mL) |
| Vehicle Control | < 20 | < 20 |
| This compound (1µM) | < 20 | > 200 |
| LPS (100 ng/mL) | 300 - 500 | 300 - 500 |
| This compound + LPS | 300 - 500 (No significant change) | < 100 (Suppression) |
Experimental Protocols
Protocol 1: Endotoxin Testing of Reagents using LAL Assay
-
Objective: To quantify endotoxin levels in all experimental reagents.
-
Materials: LAL assay kit (chromogenic or turbidimetric), endotoxin-free water, pyrogen-free labware.
-
Procedure:
-
Prepare all reagents according to the LAL kit manufacturer's instructions.
-
Create a standard curve using the provided endotoxin standard.
-
Prepare samples of all experimental components (this compound stock, media, FBS, etc.) for testing. Dilute samples as necessary with endotoxin-free water.
-
Add samples and standards to a 96-well pyrogen-free plate.
-
Add the LAL reagent to all wells.
-
Incubate the plate at 37°C for the time specified by the manufacturer.
-
Read the absorbance or turbidity using a plate reader at the appropriate wavelength.
-
Calculate the endotoxin concentration in your samples based on the standard curve. An acceptable level is typically < 0.1 EU/mL.[3]
-
Protocol 2: Multiplex Cytokine Analysis of Cell Supernatants
-
Objective: To simultaneously measure the concentration of multiple cytokines in cell culture supernatants.
-
Materials: Multiplex cytokine assay kit (e.g., Luminex-based or antibody array), cell culture supernatants, plate reader or flow cytometer compatible with the assay.
-
Procedure:
-
Culture cells (e.g., PBMCs) in a 96-well plate.
-
Treat cells with Vehicle, this compound, Stimulus (e.g., LPS), and this compound + Stimulus. Include a "media only" control.
-
Incubate for an appropriate time (e.g., 24 hours).
-
Centrifuge the plate and carefully collect the supernatants.
-
Perform the multiplex assay according to the manufacturer's protocol. This typically involves incubating the supernatant with antibody-coupled beads, followed by detection antibodies and a fluorescent reporter.
-
Acquire the data on the appropriate instrument.
-
Analyze the data using the kit's software to determine the concentration of each cytokine in each sample.
-
Visualizations
Caption: Expected signaling pathway of this compound.
Caption: Hypothetical pathway for an unexpected response due to endotoxin contamination.
Caption: Troubleshooting workflow for unexpected cytokine responses.
References
- 1. corning.com [corning.com]
- 2. Endotoxin: An Insidious Cell Culture Contaminant | FUJIFILM Wako [wakopyrostar.com]
- 3. merckmillipore.com [merckmillipore.com]
- 4. Endotoxin Contamination can distort T Cell Assay Results [peptides.de]
- 5. Residual Endotoxin Contaminations in Recombinant Proteins Are Sufficient to Activate Human CD1c+ Dendritic Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. youtube.com [youtube.com]
- 8. Approaching Inflammation Paradoxes—Proinflammatory Cytokine Blockages Induce Inflammatory Regulators - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Paradoxical Reactions to Biologicals in Chronic Inflammatory Systemic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. immune-system-research.com [immune-system-research.com]
- 11. A Nut for Every Bolt: Subunit-Selective Inhibitors of the Immunoproteasome and Their Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Discovery of Highly Selective Inhibitors of the Immunoproteasome Low Molecular Mass Polypeptide 2 (LMP2) Subunit - PMC [pmc.ncbi.nlm.nih.gov]
- 13. alzdiscovery.org [alzdiscovery.org]
- 14. The Immunoproteasomes Regulate Lps-Induced Trif/Tram Signaling Pathway in Murine Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Immunoproteasome Subunit Low Molecular Mass Peptide 2 (LMP2) Deficiency Ameliorates LPS/Aβ1-42-Induced Neuroinflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. The immunoproteasome is induced by cytokines and regulates apoptosis in human islets - PMC [pmc.ncbi.nlm.nih.gov]
KZR-504 Off-Target Effects Assessment: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with essential information for assessing the off-target effects of KZR-504, a highly selective inhibitor of the immunoproteasome subunit LMP2 (Low Molecular Mass Polypeptide 2 or β1i). This guide includes troubleshooting advice, frequently asked questions, detailed experimental protocols, and visualizations to facilitate accurate and efficient experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound and what are its known off-targets?
A1: The primary target of this compound is the Low Molecular Mass Polypeptide 2 (LMP2 or β1i), a catalytic subunit of the immunoproteasome.[1][2][3] Its most significant known off-target is the Low Molecular Mass Polypeptide 7 (LMP7 or β5i), another immunoproteasome subunit, but with significantly lower potency.[1][2] It shows very high selectivity over the corresponding constitutive proteasome subunits, β1c and β5c.[4]
Q2: How does the selectivity of this compound compare to other proteasome inhibitors?
A2: this compound is a highly selective inhibitor for the LMP2 subunit.[2][3][5] Unlike clinically approved proteasome inhibitors such as bortezomib (B1684674) and carfilzomib, which target both the constitutive and immunoproteasome (primarily the β5 and LMP7 subunits), this compound was designed for specific inhibition of a single immunoproteasome subunit.[4][5] This high selectivity is attributed to its design, which minimizes hydrophobic interactions that can lead to off-target binding in other proteasome subunits.[3]
Q3: What is the chemical nature of this compound and how does it relate to its off-target profile?
A3: this compound is a peptide epoxyketone.[3][5] This class of compounds acts as irreversible covalent inhibitors that bind to the N-terminal threonine residue in the active site of proteasome catalytic subunits.[4] The epoxyketone warhead has been shown to have extremely low reactivity against other classes of hydrolases, such as serine and cysteine proteases, which reduces the likelihood of broad off-target effects outside of the proteasome family.[4][6]
Q4: Can this compound be used to study the specific role of the LMP2 subunit?
A4: Yes, due to its high potency and selectivity for LMP2, this compound is an excellent chemical probe to investigate the specific biological functions of this immunoproteasome subunit.[5] However, as with any inhibitor, it is crucial to perform experiments with appropriate controls to confirm that the observed effects are due to LMP2 inhibition.
Q5: How should I store and handle this compound?
A5: this compound stock solutions should be prepared, aliquoted, and stored at -80°C for up to six months or at -20°C for one month to prevent degradation from repeated freeze-thaw cycles. It is recommended to protect the compound from light and store it under nitrogen.
Quantitative Data Summary
The following table summarizes the inhibitory potency and selectivity of this compound against various proteasome subunits.
| Target Subunit | Off-Target Subunit | IC50 (this compound) | Selectivity (fold) | Reference |
| LMP2 (β1i) | - | 51 nM | - | [1][2] |
| - | LMP7 (β5i) | 4.274 µM | ~84x (vs LMP2) | [1][2] |
| LMP2 (β1i) | β1c | 46.35 µM | ~908x (vs LMP2) | [4] |
Visualized Signaling and Experimental Workflows
References
- 1. Proteasomes: Isolation and Activity Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Discovery of Highly Selective Inhibitors of the Immunoproteasome Low Molecular Mass Polypeptide 2 (LMP2) Subunit - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Assessment of cytokine-modulated proteasome activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing KZR-504 Concentration for In Vitro Assays
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the effective use of KZR-504 in in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a highly selective and potent covalent inhibitor of the immunoproteasome subunit LMP2 (Low Molecular Mass Polypeptide 2), also known as β1i.[1][2] The immunoproteasome is a specialized form of the proteasome found in hematopoietic cells and in other cells upon stimulation with pro-inflammatory cytokines like interferon-γ (IFN-γ).[2] this compound contains an epoxyketone warhead that forms an irreversible covalent bond with the N-terminal threonine residue of the LMP2 active site, thereby blocking its proteolytic activity.[3]
Q2: What is the recommended starting concentration range for this compound in a new in vitro assay?
For a novel assay, it is advisable to perform a dose-response experiment over a broad concentration range to determine the optimal effective concentration. A logarithmic or semi-logarithmic dilution series is recommended. Based on its potent in vitro activity against the LMP2 subunit (IC50 of 51 nM in MOLT-4 cell lysates), a starting range of 1 nM to 10 µM is a reasonable starting point for most cell-based assays.[2]
Q3: How should I prepare and store this compound stock solutions?
This compound is typically dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a high-concentration stock solution. It is crucial to ensure the final DMSO concentration in your cell culture medium remains low (ideally ≤ 0.1%) to avoid solvent-induced cytotoxicity. For storage, it is recommended to keep this compound at -20°C, protected from light. Aliquoting the stock solution is advised to minimize freeze-thaw cycles.
Q4: I am not observing the expected biological effect with this compound. What are the possible reasons?
Several factors could contribute to a lack of effect:
-
Suboptimal Concentration or Incubation Time: As a covalent inhibitor, the extent of target inhibition by this compound is time-dependent.[4] Insufficient incubation time or concentration may not achieve adequate target engagement. A time-course and dose-response experiment is crucial to determine the optimal conditions.
-
Low Immunoproteasome Expression: The target of this compound, the immunoproteasome, is not constitutively expressed in all cell types. Its expression is often induced by inflammatory stimuli such as IFN-γ.[2] Ensure your cell line of choice expresses LMP2 or has been appropriately stimulated to induce its expression.
-
Redundant Pathways: In some biological contexts, the inhibition of LMP2 alone may not be sufficient to elicit a strong phenotype. Studies have shown that for significant anti-inflammatory effects, such as the inhibition of pro-inflammatory cytokine production, dual inhibition of both LMP2 and LMP7 (β5i) may be necessary.[5][6] this compound on its own has been reported to have little to no effect on the production of several cytokines in vitro.[2][3]
-
Compound Instability: Ensure that the compound has been stored correctly and that stock solutions are not degraded. Preparing fresh dilutions for each experiment is recommended.
Q5: Is this compound cytotoxic? What is a safe concentration range to use?
Selective immunoproteasome inhibitors like this compound are generally less cytotoxic than broad-spectrum proteasome inhibitors (e.g., bortezomib) because they spare the constitutive proteasome, which is essential for normal cell function.[7][8] However, at high concentrations or with prolonged exposure, cytotoxicity can occur. The therapeutic window depends on the cell line. For instance, in human peripheral blood mononuclear cells (PBMCs), this compound showed a viability IC50 of >25 µM.[3] It is recommended to perform a cytotoxicity assay (e.g., MTS or CellTiter-Glo) on your specific cell line to determine the optimal non-toxic concentration range for your experiments.
Troubleshooting Guides
Issue 1: High variability in results between wells or experiments.
-
Possible Cause: Inconsistent cell seeding, edge effects in multi-well plates, or pipetting errors.
-
Solution:
-
Ensure a homogeneous single-cell suspension before plating.
-
To minimize edge effects, avoid using the outer wells of the plate for experimental samples and instead fill them with sterile media or PBS.
-
Use calibrated pipettes and ensure proper mixing of reagents.
-
Issue 2: this compound precipitates out of solution when diluted in aqueous media.
-
Possible Cause: The aqueous solubility of this compound is limited.
-
Solution:
-
Ensure the final DMSO concentration is sufficient to maintain solubility, but still within a non-toxic range for your cells (typically ≤ 0.1%).
-
Prepare fresh dilutions from your DMSO stock for each experiment and add them to the media with gentle mixing.
-
Visually inspect the media for any signs of precipitation after adding the compound.
-
Quantitative Data Summary
| Parameter | Value | Assay Conditions | Reference |
| LMP2 (β1i) IC50 | 51 nM | MOLT-4 (human T cell leukemia) cell lysate | [2] |
| LMP7 (β5i) IC50 | 4.274 µM | MOLT-4 (human T cell leukemia) cell lysate | [2] |
| β5c IC50 | > 50 µM | MOLT-4 (human T cell leukemia) cell lysate | [2] |
| β1c IC50 | 46.35 µM | MOLT-4 (human T cell leukemia) cell lysate | [9] |
| Cell Viability IC50 | > 25 µM | Human Peripheral Blood Mononuclear Cells (PBMCs) | [3] |
| IL-12/23 p40 IC50 | > 9.7 µM | LPS-stimulated human PBMCs | [3] |
| TNF-α IC50 | > 25 µM | LPS-stimulated human PBMCs | [3] |
| IL-6 IC50 | > 19.2 µM | LPS-stimulated human PBMCs | [3] |
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of this compound using a Cell Viability Assay
This protocol describes a method to determine the concentration range of this compound that effectively inhibits cell proliferation without causing significant cytotoxicity.
-
Cell Seeding:
-
Seed your cells of interest in a 96-well plate at a density that allows for logarithmic growth over the course of the experiment (typically 24-72 hours).
-
Allow cells to adhere overnight if applicable.
-
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Perform a serial dilution of the this compound stock solution in cell culture medium to create a range of concentrations (e.g., 10 µM, 3 µM, 1 µM, 300 nM, 100 nM, 30 nM, 10 nM, 1 nM).
-
Prepare a vehicle control containing the same final concentration of DMSO as the highest this compound concentration.
-
-
Cell Treatment:
-
Carefully remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.
-
Include wells with untreated cells as a negative control.
-
-
Incubation:
-
Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂. The incubation time should be optimized based on the cell doubling time and the expected onset of the inhibitor's effect.
-
-
Cell Viability Assessment:
-
At the end of the incubation period, assess cell viability using a suitable method, such as an MTS or CellTiter-Glo® Luminescent Cell Viability Assay, following the manufacturer's instructions.
-
-
Data Analysis:
-
Normalize the data to the vehicle-treated control wells (set to 100% viability).
-
Plot the percentage of cell viability against the logarithm of the this compound concentration.
-
Use a non-linear regression analysis to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
-
Protocol 2: In Vitro Immunoproteasome Activity Assay
This protocol measures the chymotrypsin-like activity of the immunoproteasome in cell lysates.
-
Cell Lysate Preparation:
-
Culture cells with and without IFN-γ (e.g., 100 ng/mL for 48 hours) to induce immunoproteasome expression.
-
Harvest and wash the cells with cold PBS.
-
Lyse the cells in a suitable lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 250 mM sucrose, 5 mM MgCl₂, 1 mM DTT, 0.5 mM EDTA, 0.025% digitonin).
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of the lysate using a BCA or Bradford assay.
-
-
Assay Setup:
-
In a black 96-well plate, add a standardized amount of cell lysate to each well.
-
Add varying concentrations of this compound or a vehicle control (DMSO) to the wells.
-
Include a positive control for proteasome inhibition, such as MG-132.
-
-
Enzymatic Reaction:
-
Initiate the reaction by adding a fluorogenic proteasome substrate specific for the desired subunit (e.g., Suc-LLVY-AMC for chymotrypsin-like activity).
-
Incubate the plate at 37°C.
-
-
Data Acquisition:
-
Measure the fluorescence intensity at regular intervals using a microplate reader with the appropriate excitation and emission wavelengths (e.g., 380 nm excitation and 460 nm emission for AMC).
-
-
Data Analysis:
-
Calculate the rate of substrate cleavage (increase in fluorescence over time).
-
Normalize the activity to the vehicle-treated control.
-
Plot the percentage of inhibition against the this compound concentration to determine the IC50.
-
Visualizations
Caption: this compound selectively inhibits the LMP2 subunit of the immunoproteasome, impacting downstream pathways.
Caption: Workflow for optimizing this compound concentration in in vitro assays.
References
- 1. researchgate.net [researchgate.net]
- 2. immune-system-research.com [immune-system-research.com]
- 3. Discovery of Highly Selective Inhibitors of the Immunoproteasome Low Molecular Mass Polypeptide 2 (LMP2) Subunit - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. Discovery and Early Clinical Development of Selective Immunoproteasome Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibitors of the Immunoproteasome: Current Status and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mediatum.ub.tum.de [mediatum.ub.tum.de]
- 9. medium.com [medium.com]
KZR-504 degradation and storage conditions
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability, storage, and handling of the selective immunoproteasome inhibitor, KZR-504.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound solid compound?
A1: For short-term storage (days to weeks), this compound solid should be kept in a dry, dark place at 0 - 4°C. For long-term storage (months to years), it is recommended to store the solid compound at -20°C.
Q2: How should I prepare and store this compound stock solutions?
A2: It is crucial to aliquot and store stock solutions to prevent degradation from repeated freeze-thaw cycles.[1] Recommended storage conditions for stock solutions are:
-
-80°C for up to 6 months.
-
-20°C for up to 1 month.[1]
Stock solutions should be protected from light and stored under a nitrogen atmosphere.[1]
Q3: What are the known degradation pathways for this compound?
A3: this compound is a peptide epoxyketone. This class of compounds is primarily susceptible to two main degradation pathways:
-
Peptidase Cleavage: Hydrolysis of the peptide bonds.
-
Epoxide Hydrolysis: Opening of the reactive epoxide ring.
Forced degradation studies under various stress conditions (acidic, basic, oxidative, thermal, and photolytic) are recommended to fully characterize the degradation profile of this compound.
Q4: I am observing precipitation in my this compound solution. What should I do?
A4: If precipitation or phase separation occurs during the preparation of a solution, gentle heating and/or sonication can be used to aid dissolution.[1] Ensure you are using an appropriate solvent system as outlined in the solubility protocols.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Loss of compound activity | Improper storage of stock solution (e.g., repeated freeze-thaw cycles, exposure to light). | Aliquot stock solutions into single-use volumes and store at -80°C for long-term use.[1] Always protect solutions from light. |
| Chemical degradation due to inappropriate solvent or pH. | Use recommended solvent systems. For aqueous solutions, ensure the pH is within a stable range (if known) or prepare fresh solutions for each experiment. | |
| Inconsistent experimental results | Incomplete dissolution of this compound. | Visually inspect for any particulate matter before use. If necessary, use sonication to ensure complete dissolution.[1] Prepare fresh dilutions from a clear stock solution for each experiment. |
| Degradation of the compound in the experimental medium. | Assess the stability of this compound in your specific cell culture media or buffer under the experimental conditions (time, temperature). Consider a time-course experiment to determine the window of compound stability. | |
| Precipitation during dilution | The compound's solubility limit has been exceeded in the new solvent system. | Review the solubility protocols and ensure the final concentration is within the soluble range for the chosen solvent mixture. It may be necessary to adjust the solvent composition. |
Data and Protocols
Storage Conditions Summary
| Form | Condition | Duration | Notes |
| Solid | 0 - 4°C | Short-term (days to weeks) | Dry and dark environment. |
| -20°C | Long-term (months to years) | Dry and dark environment. | |
| Stock Solution | -20°C | Up to 1 month | Protect from light, store under nitrogen.[1] |
| -80°C | Up to 6 months | Protect from light, store under nitrogen.[1] |
Solubility Protocols
This compound has a solubility of ≥ 2.5 mg/mL (6.05 mM) in the following solvent systems.[1]
| Protocol | Solvent System |
| 1 | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline |
| 2 | 10% DMSO, 90% (20% SBE-β-CD in Saline) |
| 3 | 10% DMSO, 90% Corn Oil |
Example Preparation for Protocol 1 (1 mL total volume):
-
To 400 µL of PEG300, add 100 µL of a 25 mg/mL this compound stock solution in DMSO and mix thoroughly.
-
Add 50 µL of Tween-80 and mix until the solution is clear.
-
Add 450 µL of Saline to reach the final volume of 1 mL.
Experimental Protocols
Protocol 1: General Forced Degradation Study
This protocol outlines a general procedure for conducting forced degradation studies on this compound to identify potential degradation products and pathways. The goal is to achieve 5-20% degradation.
-
Preparation of this compound Solution: Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO) and then dilute it with the stressor solution to the desired concentration.
-
Stress Conditions:
-
Acidic Hydrolysis: 0.1 M HCl at 60°C for 24 hours.
-
Basic Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Store the solid compound and a solution at 60°C/75% RH for 7 days.
-
Photolytic Degradation: Expose the solid compound and a solution to light with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
-
Sample Analysis: At specified time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration for analysis.
-
Analytical Method: Analyze the stressed samples using a stability-indicating HPLC-UV/MS method.
Protocol 2: Stability-Indicating HPLC-MS Method
This protocol provides a general framework for an analytical method to separate this compound from its potential degradation products.
-
Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient Elution:
Time (min) % Mobile Phase B 0 10 20 90 25 90 26 10 | 30 | 10 |
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210-230 nm and Mass Spectrometry (ESI+).
-
Column Temperature: 30°C.
Visualizations
Caption: Potential degradation pathways of this compound.
Caption: Workflow for a forced degradation study of this compound.
Caption: Troubleshooting logic for inconsistent this compound results.
References
Technical Support Center: KZR-504 Western Blot Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using KZR-504 in Western blot experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
This compound is a highly selective inhibitor of the immunoproteasome subunit Low Molecular Mass Polypeptide 2 (LMP2), also known as β1i.[1][2][3][4][5] It exhibits significantly less activity against other proteasome subunits, such as LMP7 (β5i), and the subunits of the constitutive proteasome.[3][5]
Q2: What is the function of the immunoproteasome?
The immunoproteasome is a specialized form of the proteasome predominantly found in hematopoietic cells.[1][6] Its primary roles include processing proteins for antigen presentation via the MHC class I pathway and modulating cytokine production.[1][7]
Q3: I am seeing unexpected bands in my Western blot after treating cells with this compound. What could be the cause?
Unexpected bands in a Western blot can arise from several factors. When using this compound, it is important to consider both general Western blot issues and effects related to the compound's mechanism of action. Potential causes include:
-
Non-specific antibody binding: The primary or secondary antibody may be cross-reacting with other proteins.
-
Protein degradation: Samples may have degraded during preparation, leading to lower molecular weight bands.[8]
-
Post-translational modifications: The target protein may have modifications such as phosphorylation or glycosylation that alter its molecular weight.[8]
-
Protein multimers: The target protein may form dimers or other multimers, resulting in higher molecular weight bands.
-
Cellular response to immunoproteasome inhibition: Inhibition of LMP2 by this compound could lead to changes in the expression or stability of other proteins, which might be detected by the antibody if there is any cross-reactivity.
Western Blot Troubleshooting Guide: Unexpected Bands
This guide provides a systematic approach to troubleshooting unexpected bands when performing a Western blot with samples treated with this compound.
Troubleshooting Workflow Diagram
Caption: Troubleshooting workflow for unexpected Western blot bands.
Troubleshooting Table
| Potential Cause | Recommended Solution(s) |
| Non-Specific Antibody Binding | • Optimize primary and secondary antibody concentrations.[9] • Increase the number or duration of wash steps.[10] • Add a detergent like Tween 20 to the wash buffer (typically 0.05-0.1%).[11] • Try a different blocking agent (e.g., BSA instead of non-fat dry milk, or vice-versa).[8][12] • Use an affinity-purified primary antibody.[9] |
| Protein Degradation | • Add fresh protease inhibitors to your lysis buffer.[9] • Ensure samples are kept on ice or at 4°C throughout the preparation process.[13] • Use fresh samples.[9] |
| Protein Multimerization | • Increase the concentration of the reducing agent (e.g., DTT or β-mercaptoethanol) in the sample loading buffer.[9] • Ensure complete denaturation by boiling samples for 5-10 minutes before loading. |
| Post-Translational Modifications | • Consult literature or databases (e.g., UniProt) to check for known modifications of your target protein that could alter its molecular weight.[14] |
| High Background | • Reduce the concentration of the primary or secondary antibody.[11] • Increase blocking time and/or temperature.[12] • Ensure the membrane does not dry out at any stage.[11] |
| Incorrect Band Size | • Verify the expected molecular weight of the target protein, considering any isoforms or cleavage products.[14] • Run a positive control with a known molecular weight for your target protein.[12] |
Experimental Protocol: Western Blot for this compound Treated Cells
This protocol provides a general framework. Optimal conditions may vary depending on the cell type and target protein.
-
Cell Culture and Treatment:
-
Culture cells to the desired confluency.
-
Treat cells with the desired concentrations of this compound or vehicle control for the specified duration.
-
-
Lysate Preparation:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer (or other suitable lysis buffer) supplemented with a fresh protease inhibitor cocktail.
-
Scrape cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant (protein lysate).
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
-
-
Sample Preparation for Electrophoresis:
-
Normalize the protein concentration for all samples.
-
Add 4x Laemmli sample buffer to the lysates.
-
Boil the samples at 95-100°C for 5-10 minutes.
-
-
SDS-PAGE:
-
Load 20-30 µg of protein per well into a polyacrylamide gel.
-
Run the gel according to the manufacturer's instructions until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the proteins from the gel to a PVDF or nitrocellulose membrane.
-
Confirm successful transfer by staining the membrane with Ponceau S.
-
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or BSA in Tris-buffered saline with Tween 20 (TBST).
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection:
-
Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.
-
Incubate the membrane with the ECL substrate.
-
Image the blot using a chemiluminescence detection system.
-
This compound Signaling Context
This compound targets the LMP2 subunit of the immunoproteasome, which plays a key role in the immune system.
Caption: Role of the immunoproteasome and inhibition by this compound.
References
- 1. Discovery of Highly Selective Inhibitors of the Immunoproteasome Low Molecular Mass Polypeptide 2 (LMP2) Subunit - PMC [pmc.ncbi.nlm.nih.gov]
- 2. immune-system-research.com [immune-system-research.com]
- 3. A Nut for Every Bolt: Subunit-Selective Inhibitors of the Immunoproteasome and Their Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. tandfonline.com [tandfonline.com]
- 7. alzdiscovery.org [alzdiscovery.org]
- 8. bosterbio.com [bosterbio.com]
- 9. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 10. Western Blot Troubleshooting Guide | R&D Systems [rndsystems.com]
- 11. Western Blot Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 12. Western blot troubleshooting guide: Novus Biologicals [novusbio.com]
- 13. southernbiotech.com [southernbiotech.com]
- 14. m.youtube.com [m.youtube.com]
challenges with KZR-504 in long-term cell culture
Welcome to the technical support center for KZR-504. This resource is designed to assist researchers, scientists, and drug development professionals in successfully utilizing this compound for long-term cell culture experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a highly selective inhibitor of the immunoproteasome subunit Low Molecular Mass Polypeptide 2 (LMP2), also known as β1i.[1] The immunoproteasome is a specialized form of the proteasome found in hematopoietic cells and in other cells upon exposure to inflammatory cytokines.[2] By selectively inhibiting the caspase-like activity of the LMP2 subunit, this compound allows for the targeted modulation of the ubiquitin-proteasome system in immune-related research.
Q2: What are the recommended starting concentrations for this compound in cell culture?
A2: Based on published studies, effective concentrations of this compound in cell culture range from the nanomolar to the low micromolar scale. For example, in C26 cells, concentrations of 5 µM and 50 µM have been used to study the duration of its effect.[3] The IC50 value for LMP2 inhibition is approximately 51 nM.[2] It is recommended to perform a dose-response curve to determine the optimal concentration for your specific cell line and experimental endpoint.
Q3: How should I prepare and store this compound stock solutions?
A3: this compound is soluble in dimethyl sulfoxide (B87167) (DMSO).[2] It is recommended to prepare a high-concentration stock solution (e.g., 10 mM) in anhydrous DMSO. This stock solution should be aliquoted into small, single-use volumes to minimize freeze-thaw cycles and stored at -80°C for long-term stability. For immediate use, further dilutions can be made in your cell culture medium. Ensure the final DMSO concentration in your culture medium is kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Q4: What is the known selectivity profile of this compound?
A4: this compound is highly selective for the LMP2 (β1i) subunit of the immunoproteasome. Its inhibitory concentration (IC50) for LMP2 is 51 nM, while for the LMP7 (β5i) subunit, it is 4.274 µM, demonstrating significant selectivity.[2]
Troubleshooting Guide
Issue 1: Precipitation of this compound in Cell Culture Medium
Q: I observed a precipitate in my cell culture medium after adding this compound. What could be the cause and how can I prevent it?
A: Precipitation of hydrophobic compounds like this compound upon dilution in aqueous culture media is a common issue. This can be attributed to the compound's poor solubility and stability in aqueous solutions. The successor to this compound, KZR-616, was developed in part due to the poor pharmaceutical properties, including low solubility, of this compound.
Solutions:
-
Optimize Stock Dilution: Instead of adding the concentrated DMSO stock directly to the full volume of medium, perform a stepwise dilution. First, dilute the DMSO stock into a small volume of serum-containing medium. The serum proteins can help to solubilize the compound. Then, add this intermediate dilution to the final culture volume.
-
Pre-warm the Medium: Always use pre-warmed (37°C) cell culture medium for preparing your final working solution. Adding the compound to cold media can decrease its solubility.
-
Increase Mixing: Add the this compound stock solution dropwise to the medium while gently vortexing or swirling to ensure rapid and uniform mixing. This prevents localized high concentrations that are prone to precipitation.
-
Lower Final Concentration: If precipitation persists, consider lowering the final working concentration of this compound. It is crucial to determine the maximum soluble concentration in your specific cell culture medium.
Issue 2: Loss of this compound Activity in Long-Term Experiments
Q: I am not observing the expected biological effect of this compound in my long-term cell culture experiment. Could the compound be degrading?
A: Yes, in long-term experiments, the stability of this compound in the culture medium can be a concern, potentially leading to a decrease in its effective concentration over time. Studies have shown that while this compound has improved stability over its predecessors, its effects may not be permanent after its removal from the culture medium.[3]
Solutions:
-
Replenish the Medium: For long-term cultures (e.g., beyond 48-72 hours), it is advisable to replenish the culture medium with freshly prepared this compound at regular intervals (e.g., every 48 hours) to maintain a consistent effective concentration.
-
Perform a Stability Study: To understand the stability of this compound in your specific experimental conditions, it is recommended to perform a stability study. This involves incubating this compound in your cell culture medium at 37°C and measuring its concentration at different time points using methods like HPLC.
-
Monitor Proteasome Activity: To confirm that this compound is active in your long-term culture, you can monitor the activity of the LMP2 subunit of the immunoproteasome at different time points. A decrease in LMP2 activity would indicate that the inhibitor is still effective.
Quantitative Data Summary
| Parameter | Value | Cell Line/System | Reference |
| IC50 (LMP2/β1i) | 51 nM | Cell Lysate | [2] |
| IC50 (LMP7/β5i) | 4.274 µM | Cell Lysate | [2] |
| In vitro Stability | Improved over predecessors | Liver S9 Fractions | [1] |
| Effective Concentration | 5 µM - 50 µM | C26 Cells | [3] |
Experimental Protocols
Protocol 1: Long-Term Cell Viability Assay using MTT
This protocol is adapted for assessing the long-term cytotoxic effects of this compound.
-
Cell Seeding: Seed cells in a 96-well plate at a density determined to be optimal for your cell line to maintain logarithmic growth for the duration of the experiment (e.g., 5,000-10,000 cells/well).
-
Compound Treatment: After 24 hours, treat the cells with a serial dilution of this compound. Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration. For long-term studies (e.g., > 48 hours), replace the medium with fresh this compound every 48 hours.
-
MTT Addition: At the end of the desired time points (e.g., 24, 48, 72, 96 hours), add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: After the incubation, add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.
-
Absorbance Measurement: Incubate the plate in the dark for at least 2 hours (or overnight for SDS solution) and then measure the absorbance at 570 nm using a microplate reader.
Protocol 2: Monitoring LMP2 Activity in Live Cells
This protocol allows for the assessment of this compound's inhibitory effect on its target in long-term culture.
-
Cell Culture and Treatment: Culture your cells in the presence of this compound at the desired concentration and for the desired duration. Include untreated and vehicle-treated controls.
-
Cell Lysis: At each time point, wash the cells with cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer with protease inhibitors).
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Proteasome Activity Assay: In a black 96-well plate, add a reaction buffer containing a fluorogenic substrate specific for LMP2 (caspase-like) activity. Add an equal amount of protein lysate to each well.
-
Fluorescence Reading: Incubate the plate at 37°C and measure the fluorescence at the appropriate excitation and emission wavelengths at multiple time points to determine the reaction kinetics. A decrease in fluorescence in this compound-treated cells compared to controls indicates inhibition of LMP2 activity.
Visualizations
Caption: Mechanism of action of this compound in the ubiquitin-proteasome pathway.
Caption: Workflow for long-term cell viability assay with this compound.
Caption: Logical workflow for troubleshooting this compound precipitation.
References
Validation & Comparative
Immunoproteasome Inhibitors in Autoimmunity: A Comparative Analysis of KZR-504 and KZR-616
For Immediate Release
SOUTH SAN FRANCISCO, Calif. – December 9, 2025 – In the landscape of therapeutic development for autoimmune diseases, selective inhibition of the immunoproteasome has emerged as a promising strategy. Kezar Life Sciences has been at the forefront of this approach with two key molecules, KZR-504 and KZR-616 (Zilovertamab). This guide provides a detailed comparison of these two inhibitors based on available preclinical and clinical data, offering researchers, scientists, and drug development professionals a comprehensive overview of their mechanisms, efficacy, and the experimental frameworks used for their evaluation.
The immunoproteasome is a specialized form of the proteasome found predominantly in hematopoietic cells and is crucial for immune cell function and survival. Its catalytic activity is mediated by three subunits: β1i (LMP2), β2i (MECL-1), and β5i (LMP7). Both this compound and KZR-616 are designed to target these subunits, but with distinct selectivity profiles that significantly impact their therapeutic potential.
Mechanism of Action: A Tale of Two Selectivities
This compound is a highly selective inhibitor of the low molecular mass polypeptide 2 (LMP2), also known as the β1i subunit of the immunoproteasome.[1][2] In contrast, KZR-616 (Zilovertamab) is a dual inhibitor, targeting both the LMP7 (β5i) and LMP2 (β1i) subunits.[3] This fundamental difference in their mechanism of action is a key determinant of their respective efficacies in autoimmune models. Preclinical evidence strongly suggests that the co-inhibition of both LMP7 and LMP2 is necessary to achieve a robust anti-inflammatory response and therapeutic benefit in autoimmune conditions.[4][5][6][7] Studies have shown that selective inhibition of only the LMP2 subunit, as with this compound, results in limited to no effect on cytokine production and disease amelioration in preclinical models of autoimmunity.[2]
dot
References
- 1. researchgate.net [researchgate.net]
- 2. immune-system-research.com [immune-system-research.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Co‐inhibition of immunoproteasome subunits LMP2 and LMP7 is required to block autoimmunity | EMBO Reports [link.springer.com]
- 5. Co-Inhibition of the Immunoproteasome Subunits LMP2 and LMP7 Ameliorates Immune Thrombocytopenia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Co‐inhibition of immunoproteasome subunits LMP2 and LMP7 is required to block autoimmunity | EMBO Reports [link.springer.com]
- 7. kezarlifesciences.com [kezarlifesciences.com]
The Synergistic Potential of Dual Immunoproteasome Inhibition: A Comparative Guide to KZR-504 and KZR-329 Combination Therapy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the therapeutic potential of a combination therapy involving KZR-504 and KZR-329, two selective immunoproteasome inhibitors. The rationale for this combination is rooted in the synergistic effect achieved by targeting distinct catalytic subunits of the immunoproteasome, leading to a more profound anti-inflammatory response than can be achieved with monotherapy. This document summarizes the available preclinical data, outlines key experimental methodologies, and visualizes the underlying biological pathways.
Introduction to Immunoproteasome Inhibition
The immunoproteasome is a specialized form of the proteasome found predominantly in hematopoietic cells and in other cells upon stimulation with pro-inflammatory cytokines. It plays a crucial role in processing antigens for presentation by MHC class I molecules and in the regulation of cytokine production and T-cell differentiation. The immunoproteasome has three distinct catalytic subunits: LMP2 (β1i), MECL-1 (β2i), and LMP7 (β5i). Selective inhibition of these subunits is a promising therapeutic strategy for autoimmune diseases.
-
This compound is a highly selective inhibitor of the LMP2 (β1i) subunit of the immunoproteasome.[1]
-
KZR-329 is a selective inhibitor of the LMP7 (β5i) subunit.[2][3]
Preclinical research has revealed that while selective inhibition of the LMP7 subunit has a muted anti-inflammatory effect, combining it with an LMP2 inhibitor restores and enhances the anti-inflammatory activity, suggesting a synergistic relationship.[2][3][4][5] This discovery has paved the way for investigating combination therapies and the development of dual inhibitors like KZR-616.[2][5]
Preclinical Efficacy of this compound and KZR-329 Combination
While extensive quantitative data for the specific combination of this compound and KZR-329 is not widely published, a key study in a rat model of transplant arteriosclerosis has demonstrated the in vivo potential of this combination therapy.
In Vivo Model: Rat Aortic Allograft Transplantation
A study investigating the prevention of transplant arteriosclerosis in a rat aorta transplantation model provides direct evidence for the efficacy of the this compound and KZR-329 combination.
Key Findings:
-
Combination Therapy: Co-administration of this compound and KZR-329 significantly suppressed T-cell activation, reduced the number of IgG-secreting plasma cells, and decreased the production of alloantibodies. This led to a reduction in inflammatory cytokine accumulation, complement deposition, and apoptosis of vascular wall cells in aortic allografts, ultimately preventing transplant arteriosclerosis.[1]
-
Monotherapy: In contrast, individual treatment with either this compound or KZR-329 alone did not show any significant suppression of immune rejection or transplant arteriosclerosis in this model.[1]
This study strongly suggests that the dual inhibition of both LMP2 and LMP7 is necessary to achieve a therapeutic effect in this autoimmune-related pathology.
Supporting Evidence from Analogous Compound Combinations
Studies using other combinations of selective LMP2 and LMP7 inhibitors further support the synergistic effect of this therapeutic strategy.
| Outcome Measure | LMP7 Inhibitor (PRN1126) | LMP2 Inhibitor (LU-001i/ML604440) | Combination (PRN1126 + LMP2i) | Broader Inhibitor (ONX 0914) |
| IL-6 Secretion | Limited Effect | No Effect | Significant Reduction | Significant Reduction |
| Th17 Differentiation | No Effect | No Effect | Significant Reduction | Significant Reduction |
| In Vivo Efficacy (Colitis & EAE models) | Ineffective | Ineffective | Strongly Ameliorated Disease | Effective |
Data summarized from a study on co-inhibition of immunoproteasome subunits, demonstrating the necessity of dual inhibition for anti-inflammatory effects.[2][6]
Mechanism of Action: A Synergistic Approach
The combination of this compound and KZR-329 targets two distinct catalytic activities of the immunoproteasome, leading to a broader disruption of its function in immune cells.
-
LMP7 (β5i) Inhibition (KZR-329): Primarily affects the chymotrypsin-like activity of the immunoproteasome, which is crucial for the generation of many MHC class I antigens.
-
LMP2 (β1i) Inhibition (this compound): Primarily affects the caspase-like activity, which also contributes to antigen processing and has been shown to be important for cytokine signaling.
The dual inhibition is thought to more effectively disrupt the processing and presentation of a wider range of antigens and more profoundly impact the signaling pathways that lead to T-cell activation and inflammatory cytokine production.
Figure 1. Signaling pathway of this compound and KZR-329 combination therapy.
Experimental Protocols
While detailed, step-by-step protocols for the specific this compound and KZR-329 combination studies are not publicly available, the following outlines the general methodologies employed in relevant preclinical immunoproteasome inhibitor research.
In Vivo Model of Transplant Arteriosclerosis
-
Model: Aortic transplantation in rats (e.g., Dark Agouti to Lewis rats).
-
Treatment: Recipient animals are treated with vehicle control, this compound alone, KZR-329 alone, or a combination of this compound and KZR-329. Dosing is typically initiated at the time of transplantation and continued for a specified period.
-
Analysis:
-
Histology: Aortic allografts are harvested at a defined endpoint (e.g., 30 days post-transplantation) and analyzed for signs of transplant arteriosclerosis, including neointima formation, inflammatory cell infiltration, and apoptosis of vascular cells.
-
Immunohistochemistry: Staining for markers of T-cell infiltration (e.g., CD3), macrophage infiltration (e.g., CD68), and complement deposition (e.g., C3).
-
Flow Cytometry: Analysis of splenocytes and peripheral blood mononuclear cells (PBMCs) for T-cell activation markers (e.g., CD25, CD69) and plasma cell populations.
-
ELISA: Measurement of serum levels of alloantibodies (e.g., IgG) and inflammatory cytokines.
-
Figure 2. Experimental workflow for in vivo transplant arteriosclerosis model.
In Vitro T-Cell Differentiation Assay
-
Cells: Naïve CD4+ T-cells isolated from human PBMCs or mouse splenocytes.
-
Culture Conditions: Cells are cultured under Th17-polarizing conditions (e.g., with anti-CD3/CD28 antibodies, IL-6, TGF-β, and anti-IL-4/IFN-γ antibodies).
-
Treatment: Cells are treated with vehicle control, a selective LMP7 inhibitor, a selective LMP2 inhibitor, or a combination of both.
-
Analysis: After a defined culture period (e.g., 3-5 days), the percentage of Th17 cells (IL-17A-producing CD4+ T-cells) is determined by intracellular cytokine staining and flow cytometry.
Alternative and Comparative Therapies
The primary alternative to a combination of selective inhibitors is a dual- or broad-spectrum immunoproteasome inhibitor.
-
ONX 0914 (PR-957): A well-characterized, though less selective, immunoproteasome inhibitor that targets both LMP7 and LMP2.[7] It has demonstrated efficacy in various preclinical models of autoimmune disease.[8] The efficacy of the this compound and KZR-329 combination is often benchmarked against that of ONX 0914.
-
KZR-616 (Zetomipzomib): A next-generation, selective immunoproteasome inhibitor developed by Kezar Life Sciences that was designed to have a dual LMP7/LMP2 inhibition profile.[2][5] KZR-616 has undergone clinical development for various autoimmune diseases, and its preclinical and clinical data provide strong support for the therapeutic rationale of combined LMP2 and LMP7 inhibition.[5][9]
Conclusion
The combination of this compound and KZR-329 represents a targeted and potentially highly effective therapeutic strategy for autoimmune and inflammatory diseases. Preclinical evidence strongly suggests that the dual inhibition of the LMP2 and LMP7 subunits of the immunoproteasome is synergistic and necessary to achieve a broad anti-inflammatory effect. This is exemplified by the prevention of transplant arteriosclerosis in a preclinical model, where the combination was effective while monotherapy with either agent was not.[1] Further research and clinical development, potentially in the form of a co-formulated product or a dual-inhibitor like KZR-616, is warranted to fully explore the therapeutic potential of this combination approach. The data from analogous compound combinations and the development of KZR-616 provide a robust foundation for the continued investigation of this promising therapeutic strategy.
References
- 1. Co-inhibition of immunoproteasome subunits LMP2 and LMP7 enables prevention of transplant arteriosclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Co‐inhibition of immunoproteasome subunits LMP2 and LMP7 is required to block autoimmunity | EMBO Reports [link.springer.com]
- 3. Discovery and Early Clinical Development of Selective Immunoproteasome Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Meta Title: Kezar Life Sciences Inc Files Patent for Method to Prepare Compound "G [pharmaceutical-technology.com]
- 7. researchgate.net [researchgate.net]
- 8. Discovery of Highly Selective Inhibitors of the Immunoproteasome Low Molecular Mass Polypeptide 2 (LMP2) Subunit - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Co-inhibition of immunoproteasome subunits LMP2 and LMP7 is required to block autoimmunity - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating KZR-504: A Comparative Guide to LMP2 Inhibition Analysis with the ProCISE Assay
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of KZR-504, a highly selective inhibitor of the immunoproteasome subunit LMP2 (Low Molecular Mass Polypeptide 2 or β1i), with other alternative inhibitors. We present supporting experimental data, detailed methodologies for key experiments, and visualizations to elucidate the underlying mechanisms and workflows.
This compound: A Potent and Selective LMP2 Inhibitor
This compound is a potent dipeptide epoxyketone that has demonstrated high selectivity for the LMP2 subunit of the immunoproteasome.[1][2] The immunoproteasome is a specialized form of the proteasome predominantly expressed in hematopoietic cells and is a key player in the immune response. Its catalytic subunits, including LMP2, are crucial for processing antigens for presentation on MHC class I molecules. Selective inhibition of LMP2 is a promising therapeutic strategy for various autoimmune diseases.
Quantitative Comparison of LMP2 Inhibitors
The following table summarizes the inhibitory activity of this compound against the LMP2 subunit and its selectivity over other proteasome subunits. For comparison, data for other known LMP2 inhibitors are included where available. The ProCISE (Proteasome Constitutive/Immunoproteasome Subunit Enzyme-linked Immunosorbent) assay is a quantitative method used to measure the active site occupancy of specific proteasome subunits.
| Inhibitor | Target Subunit | IC50 (nM) | Selectivity vs. LMP7 (β5i) | Selectivity vs. β5c | Data Source |
| This compound | LMP2 (β1i) | 51 | >83-fold (IC50 >4,274 nM) | >900-fold (IC50 >46,000 nM) | [1][3] |
| LU-001i | LMP2 (β1i) | 95 | >210-fold (IC50 >20,000 nM) | >250-fold (IC50 = 24,000 nM) | [3] |
| ONX 0914 | LMP7 (β5i) / LMP2 (β1i) | ~300 (for LMP2) | - | - | [4] |
Note: IC50 values can vary depending on the assay conditions and cell lines used. The data presented here is for comparative purposes.
Experimental Protocol: ProCISE Assay for LMP2 Inhibition
The ProCISE assay is a sensitive and specific method for quantifying the engagement of a drug with its target proteasome subunit in complex biological samples like cell lysates or tissue homogenates. While a detailed proprietary protocol for the ProCISE assay is not publicly available, based on descriptions in the literature, it is an ELISA-based method that likely follows the workflow outlined below.[1]
Principle: The ProCISE assay utilizes an activity-based probe (ABP) that covalently binds to the active site of a specific proteasome subunit. The extent of target engagement by an inhibitor like this compound is determined by measuring the amount of unbound (active) subunit that is available to react with the ABP.
Materials:
-
Cell or tissue lysates containing immunoproteasomes.
-
This compound or other test inhibitors.
-
LMP2-specific activity-based probe (e.g., a biotinylated epoxyketone with specificity for LMP2).
-
Streptavidin-coated microplates.
-
Primary antibody specific for the LMP2 subunit.
-
Horseradish peroxidase (HRP)-conjugated secondary antibody.
-
TMB (3,3',5,5'-Tetramethylbenzidine) substrate.
-
Stop solution (e.g., 2N H₂SO₄).
-
Wash buffer (e.g., PBS with 0.05% Tween-20).
-
Assay buffer.
-
Plate reader.
Procedure:
-
Sample Preparation: Prepare cell or tissue lysates in a suitable lysis buffer that preserves proteasome activity. Determine the total protein concentration of each lysate.
-
Inhibitor Treatment: Incubate the lysates with varying concentrations of this compound or a vehicle control for a specified period to allow for target binding.
-
Activity-Based Probe Labeling: Add the LMP2-specific, biotinylated ABP to the treated lysates. The ABP will bind to the active sites of LMP2 that are not occupied by the inhibitor.
-
Capture of Labeled Proteasomes: Transfer the lysates to streptavidin-coated microplates. The biotinylated ABP-LMP2 complexes will be captured on the plate surface.
-
Washing: Wash the plates thoroughly to remove unbound proteins and reagents.
-
Detection:
-
Add a primary antibody that specifically recognizes the LMP2 subunit. Incubate to allow binding.
-
Wash the plates to remove unbound primary antibody.
-
Add an HRP-conjugated secondary antibody that binds to the primary antibody. Incubate.
-
Wash the plates to remove unbound secondary antibody.
-
-
Signal Development: Add TMB substrate to the wells. The HRP enzyme will catalyze the conversion of TMB, resulting in a colorimetric signal.
-
Measurement: Stop the reaction with a stop solution and measure the absorbance at 450 nm using a plate reader.
-
Data Analysis: The absorbance is proportional to the amount of active LMP2. The percentage of inhibition is calculated by comparing the signal from inhibitor-treated samples to the vehicle-treated control.
Alternative Methods for Validating LMP2 Inhibition
While the ProCISE assay provides a robust platform for quantifying target engagement, other methods can also be used to validate LMP2 inhibition.
-
Fluorogenic Peptide Substrate Assays: These assays use a synthetic peptide substrate conjugated to a fluorophore. Cleavage of the peptide by the active proteasome subunit releases the fluorophore, resulting in a measurable increase in fluorescence. Specific substrates for LMP2 can be used to determine its activity in the presence and absence of an inhibitor.
-
Activity-Based Probe (ABP) Western Blotting: In this method, cell lysates are treated with an ABP that has a reporter tag (e.g., a fluorophore or biotin). The ABP covalently binds to the active proteasome subunits. The labeled subunits are then separated by SDS-PAGE and visualized by in-gel fluorescence scanning or by western blotting with an antibody against the tag. A decrease in the signal for the LMP2 subunit in the presence of an inhibitor indicates target engagement.
Visualizations
This compound Signaling Pathway
Caption: this compound selectively inhibits the LMP2 subunit of the immunoproteasome.
ProCISE Assay Workflow
Caption: Workflow of the ProCISE assay for quantifying LMP2 inhibition.
References
- 1. Discovery of Highly Selective Inhibitors of the Immunoproteasome Low Molecular Mass Polypeptide 2 (LMP2) Subunit - PMC [pmc.ncbi.nlm.nih.gov]
- 2. immune-system-research.com [immune-system-research.com]
- 3. mdpi.com [mdpi.com]
- 4. Co‐inhibition of immunoproteasome subunits LMP2 and LMP7 is required to block autoimmunity | EMBO Reports [link.springer.com]
KZR-504: A Comparative Analysis of its Selectivity for the Immunoproteasome
In the landscape of therapeutic interventions targeting the ubiquitin-proteasome system, the development of subunit-selective inhibitors has become a paramount goal for enhancing efficacy and minimizing off-target effects. KZR-504 has emerged as a noteworthy small molecule, distinguished by its high selectivity for the low molecular mass polypeptide 2 (LMP2 or β1i) subunit of the immunoproteasome over its constitutive counterpart, β1c. This guide provides a comprehensive comparison of this compound's selectivity profile against the constitutive proteasome, supported by experimental data and detailed methodologies.
Performance and Selectivity Profile
This compound, a dipeptidyl epoxyketone, demonstrates potent and selective inhibition of the LMP2 (β1i) subunit of the immunoproteasome.[1][2][3] This selectivity is crucial as the immunoproteasome is primarily expressed in hematopoietic cells and is upregulated in other cells during inflammatory responses, making it an attractive target for autoimmune diseases.[2][4] In contrast, the constitutive proteasome is ubiquitously expressed and essential for normal cellular protein homeostasis.[1][4] Inhibitors that can selectively target the immunoproteasome are hypothesized to offer a superior safety profile compared to broader proteasome inhibitors like bortezomib (B1684674) and carfilzomib, which inhibit both proteasome types.[1][2]
Quantitative Comparison of Inhibitory Activity
The inhibitory potency of this compound and other reference compounds is typically quantified by their half-maximal inhibitory concentration (IC50) values against isolated proteasome subunits. The following table summarizes the IC50 values for this compound against immunoproteasome and constitutive proteasome subunits, based on data from cell lysate assays.
| Compound | β1i (LMP2) (μM) | β1c (μM) | Selectivity (β1c/β1i) | β5i (LMP7) (μM) |
| This compound | 0.051 | 46.35 | ~908-fold | 4.274 |
| LU-001i | 0.095 | 24 | ~252-fold | - |
Table 1: Inhibitory Potency and Selectivity of this compound. Data derived from MOLT-4 (human T cell leukemia) cell lysates.[3][5] A higher selectivity ratio indicates greater specificity for the immunoproteasome β1i subunit over the constitutive β1c subunit.
Experimental Methodologies
The determination of proteasome subunit selectivity and inhibitory potency involves robust biochemical assays. The following outlines a typical experimental protocol for assessing proteasome activity in the presence of inhibitors.
Proteasome Activity Assay in Cell Lysates
This method utilizes fluorogenic substrates that are specific to the different catalytic activities of the proteasome.[6][7]
1. Cell Lysis:
-
Cells (e.g., MOLT-4) are harvested and washed with ice-cold phosphate-buffered saline (PBS).
-
Cells are lysed in a suitable buffer (e.g., 50 mM HEPES, pH 7.8, 10 mM NaCl, 1.5 mM MgCl2, 1 mM EDTA, 1 mM EGTA, 250 mM sucrose, and 5 mM DTT) to release cellular contents, including proteasomes.[6]
-
The lysate is cleared by centrifugation to remove cellular debris.[6]
2. Inhibitor Incubation:
-
The cell lysate is incubated with varying concentrations of the inhibitor (e.g., this compound) for a defined period at 37°C.
3. Activity Measurement:
-
A fluorogenic substrate specific for the desired proteasome subunit is added to the lysate. For example, Ac-PAL-AMC can be used for the LMP2 (β1i) subunit.[1]
-
The cleavage of the substrate by the proteasome releases a fluorescent molecule (AMC, 7-amino-4-methylcoumarin), which can be measured using a fluorescent plate reader (excitation ~360-380 nm, emission ~460 nm).[6][7]
4. Data Analysis:
-
The fluorescence intensity is proportional to the proteasome activity.
-
IC50 values are calculated by plotting the percent inhibition of proteasome activity against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Visualizing Proteasome Inhibition
The following diagrams illustrate the mechanism of proteasome inhibition and the experimental workflow for assessing inhibitor selectivity.
Figure 1. Mechanism of this compound action on the proteasome.
Figure 2. Workflow for proteasome activity and inhibition assay.
Concluding Remarks
This compound stands out as a highly selective inhibitor of the immunoproteasome's β1i (LMP2) subunit. This specificity, demonstrated through rigorous in vitro assays, suggests a potential for targeted therapy in autoimmune and inflammatory diseases with a favorable safety profile by sparing the essential functions of the constitutive proteasome. The continued investigation and development of such selective inhibitors are crucial for advancing the field of proteasome-targeted therapeutics.
References
- 1. Discovery of Highly Selective Inhibitors of the Immunoproteasome Low Molecular Mass Polypeptide 2 (LMP2) Subunit - PMC [pmc.ncbi.nlm.nih.gov]
- 2. immune-system-research.com [immune-system-research.com]
- 3. A Nut for Every Bolt: Subunit-Selective Inhibitors of the Immunoproteasome and Their Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 4. alzdiscovery.org [alzdiscovery.org]
- 5. tandfonline.com [tandfonline.com]
- 6. Proteasome Assay in Cell Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
KZR-504 vs. Pan-Proteasome Inhibitors: A Comparative Guide on Efficacy and Selectivity
In the landscape of therapeutic interventions targeting the ubiquitin-proteasome system, a critical distinction emerges between selective immunoproteasome inhibitors and pan-proteasome inhibitors. This guide provides a detailed comparison of the efficacy of KZR-504, a selective inhibitor of the immunoproteasome subunit LMP2 (Low Molecular Mass Polypeptide 2 or β1i), against pan-proteasome inhibitors such as bortezomib (B1684674) and carfilzomib (B1684676), which target both the constitutive proteasome and the immunoproteasome. This comparison is aimed at researchers, scientists, and drug development professionals to delineate the therapeutic potential and mechanistic differences between these two classes of inhibitors, particularly in the context of autoimmune and inflammatory diseases.
Mechanism of Action: A Tale of Two Proteasomes
The 26S proteasome is a multi-catalytic protease complex responsible for the degradation of ubiquitinated proteins, playing a crucial role in cellular homeostasis. There are two main forms of the proteasome: the constitutive proteasome, present in all cell types, and the immunoproteasome, which is predominantly expressed in hematopoietic cells and can be induced in other cells by inflammatory stimuli.
Pan-Proteasome Inhibitors , such as the FDA-approved drugs bortezomib (Velcade®) and carfilzomib (Kyprolis®), non-selectively target the catalytic subunits of both the constitutive and immunoproteasomes.[1] Their primary targets are the β5 and LMP7 (β5i) subunits, which possess chymotrypsin-like activity.[2] By inhibiting both forms of the proteasome, these drugs have proven effective in treating hematologic malignancies like multiple myeloma, which are highly dependent on proteasome function for survival.[1] However, their broad activity can also lead to off-target effects and toxicities due to the inhibition of the constitutive proteasome in healthy tissues.[3]
This compound , on the other hand, is a highly selective inhibitor of the LMP2 (β1i) subunit of the immunoproteasome.[2] This selectivity for an immunoproteasome-specific subunit suggests a more targeted therapeutic approach for immune-mediated diseases, with the potential for an improved safety profile compared to pan-proteasome inhibitors. The rationale is to modulate the inflammatory response driven by immune cells without affecting the essential housekeeping functions of the constitutive proteasome in other tissues.
Preclinical Efficacy Comparison
Direct head-to-head preclinical studies with quantitative efficacy data for this compound versus pan-proteasome inhibitors in the same autoimmune disease model are limited in the public domain. However, data from studies on this compound and other selective immunoproteasome inhibitors like ONX-0914, as well as pan-proteasome inhibitors in relevant models, allow for an indirect comparison.
In Vitro Cytokine Inhibition
A key mechanism by which immunoproteasome inhibitors are thought to exert their therapeutic effect in autoimmune diseases is through the modulation of pro-inflammatory cytokine production. A study on this compound (referred to as compound 12) demonstrated its effect on cytokine production in human peripheral blood mononuclear cells (PBMCs) stimulated with lipopolysaccharide (LPS).[2] In this assay, this compound showed little to no effect on the production of several key cytokines, suggesting that selective inhibition of the LMP2 subunit alone may not be sufficient to broadly suppress cytokine release in this context.[2] In contrast, the LMP7-selective inhibitor ONX-0914 did inhibit the production of multiple cytokines in the same study.[2]
| Cytokine | ONX-0914 IC50 (µM) | This compound (Compound 12) IC50 (µM) |
| IL-12/23 p40 | 0.12 ± 0.07 | >9.7 |
| TNF-α | 0.56 ± 0.25 | >25 |
| IL-6 | 0.24 ± 0.06 | >19.2 |
| GM-CSF | 0.22 ± 0.14 | >25 |
| IL-8 | 1.11 ± 0.81 | >25 |
| IL-1β | 1.47 ± 0.73 | >25 |
| Data are reported as the mean ± SD (n=4).[2] |
This finding led to the development of KZR-616, a selective immunoproteasome inhibitor that targets both LMP7 and LMP2. It has been suggested that inhibiting multiple immunoproteasome subunits is required for an optimal anti-inflammatory response, which was found to be equivalent to that of the broader immunoproteasome inhibitor ONX-0914.[4]
Pan-proteasome inhibitors like bortezomib also suppress the release of pro-inflammatory cytokines, which is a key part of their therapeutic rationale in autoimmune diseases.[3] This effect is largely attributed to the inhibition of NF-κB activation.[3]
In Vivo Efficacy in Autoimmune Disease Models
Bortezomib has also demonstrated efficacy in various animal models of autoimmune diseases, including experimental autoimmune encephalomyelitis (EAE), a model for multiple sclerosis, and in mouse models of lupus.[5]
The more clinically advanced selective immunoproteasome inhibitor, KZR-616, which has a broader inhibitory profile against the immunoproteasome than this compound, has shown promising results in preclinical models of systemic lupus erythematosus (SLE).[6] Treatment with KZR-616 in the NZB/W F1 mouse model of lupus nephritis led to a complete resolution of proteinuria.[1]
Experimental Protocols
In Vitro Cytokine Production Assay
Objective: To determine the effect of proteasome inhibitors on the production of pro-inflammatory cytokines by immune cells.
Methodology:
-
Cell Culture: Human peripheral blood mononuclear cells (PBMCs) are isolated from healthy donors.
-
Treatment: PBMCs are pre-incubated with various concentrations of the test compounds (e.g., this compound, ONX-0914) for a specified period.
-
Stimulation: The cells are then stimulated with an inflammatory agent, such as lipopolysaccharide (LPS), to induce cytokine production.
-
Cytokine Measurement: After an incubation period, the cell culture supernatant is collected. The concentrations of various cytokines (e.g., IL-12/23 p40, TNF-α, IL-6) are measured using a multiplex immunoassay, such as the Bio-Plex assay.
-
Data Analysis: The half-maximal inhibitory concentration (IC50) for each cytokine is calculated to determine the potency of the inhibitors.
In Vivo Model of Autoimmune Disease: Collagen-Induced Arthritis (CIA) in Mice
Objective: To evaluate the in vivo efficacy of proteasome inhibitors in a preclinical model of rheumatoid arthritis.
Methodology:
-
Induction of Arthritis: Male DBA/1J mice are immunized with an emulsion of bovine type II collagen and Complete Freund's Adjuvant (CFA) at the base of the tail. A booster immunization is given 21 days later.
-
Treatment: Following the booster immunization, mice are treated with the test compounds (e.g., a selective immunoproteasome inhibitor or a pan-proteasome inhibitor) or vehicle control. The drug is administered via a specified route (e.g., subcutaneous or intraperitoneal injection) at a defined dose and schedule.
-
Clinical Assessment: The severity of arthritis is monitored regularly by scoring the paws for signs of inflammation, including erythema, swelling, and joint rigidity. Each paw is scored on a scale of 0-4, with a maximum possible score of 16 per mouse.
-
Histopathological Analysis: At the end of the study, paws are collected, fixed, decalcified, and embedded in paraffin. Sections are stained with hematoxylin (B73222) and eosin (B541160) (H&E) to assess inflammation, pannus formation, and bone/cartilage erosion.
-
Biomarker Analysis: Blood samples can be collected to measure levels of autoantibodies (e.g., anti-collagen antibodies) and inflammatory cytokines.
Concluding Remarks
The comparison between this compound and pan-proteasome inhibitors highlights a fundamental trade-off between broad efficacy and target selectivity. Pan-proteasome inhibitors have demonstrated significant clinical success in oncology by targeting a fundamental cellular process. However, this broad mechanism of action is also associated with a higher risk of side effects.
Selective immunoproteasome inhibitors like this compound and the more advanced KZR-616 represent a more targeted approach for the treatment of autoimmune and inflammatory diseases. By specifically inhibiting the immunoproteasome, these agents aim to modulate the aberrant immune responses that drive these conditions while sparing the essential functions of the constitutive proteasome in non-immune cells. Preclinical data, particularly with broader immunoproteasome inhibitors like ONX-0914 and KZR-616, suggest that this selectivity may translate into an improved safety profile and a wider therapeutic window.
Further direct comparative studies are necessary to fully elucidate the relative efficacy and safety of selective immunoproteasome inhibitors versus pan-proteasome inhibitors in various disease contexts. The ongoing clinical development of selective immunoproteasome inhibitors will provide crucial insights into their therapeutic potential for patients with autoimmune diseases.
References
- 1. Zetomipzomib (KZR-616) attenuates lupus in mice via modulation of innate and adaptive immune responses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of the immunoproteasome ameliorates experimental autoimmune encephalomyelitis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibitors of the Immunoproteasome: Current Status and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ashpublications.org [ashpublications.org]
- 5. Generate-Boost: study protocol for a prospective, multicenter, randomized controlled, double-blinded phase II trial to evaluate efficacy and safety of bortezomib in patients with severe autoimmune encephalitis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
KZR-504: A Comparative Analysis of Protease Cross-Reactivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the selective immunoproteasome inhibitor KZR-504 with other proteases, supported by available experimental data. This compound is a potent and highly selective inhibitor of the low molecular mass polypeptide 2 (LMP2 or β1i), a catalytic subunit of the immunoproteasome. The immunoproteasome is a specialized form of the proteasome found in hematopoietic cells and in other cells in response to inflammatory signals, playing a crucial role in the immune system. The selectivity of protease inhibitors is a critical factor in their therapeutic potential, as off-target activity can lead to undesirable side effects.
Executive Summary
This compound, a peptide epoxyketone, demonstrates exceptional selectivity for its primary target, the LMP2 (β1i) subunit of the immunoproteasome. This selectivity is evident when compared to other subunits of both the immunoproteasome and the constitutively expressed proteasome. While specific quantitative data on the cross-reactivity of this compound with a broad panel of non-proteasome proteases is not widely available in the public domain, the chemical class of peptide epoxyketones is generally recognized for its low reactivity against other protease families, such as serine and cysteine proteases. A related compound developed by Kezar Life Sciences, KZR-616, has been reported to show no inhibition of a wide range of proteases at concentrations up to 10 µM, suggesting a similar favorable safety profile for this compound.
Signaling Pathway of the Immunoproteasome
The immunoproteasome is involved in processing antigens for presentation by MHC class I molecules and in the regulation of cytokine production. By selectively inhibiting the LMP2 subunit, this compound can modulate these immune responses.
KZR-504 in Combination with Immunomodulators: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the selective LMP2 inhibitor, KZR-504, with other immunomodulatory approaches, focusing on its synergistic effects when used in combination. The following sections detail quantitative data from key experiments, in-depth experimental protocols, and visual representations of the underlying biological pathways and experimental designs.
Executive Summary
This compound is a highly selective inhibitor of the Low Molecular Mass Polypeptide 2 (LMP2 or β1i), a catalytic subunit of the immunoproteasome. While potent and selective, this compound monotherapy exhibits a modest anti-inflammatory profile. However, preclinical evidence robustly demonstrates that co-administration of this compound with a selective inhibitor of another immunoproteasome subunit, LMP7 (or β5i), results in a synergistic anti-inflammatory effect. This combination mirrors the efficacy of broader immunoproteasome inhibitors like ONX 0914, which targets multiple subunits. This synergistic activity underscores the therapeutic potential of targeted immunoproteasome modulation through combination therapies for autoimmune and inflammatory diseases.
Data Presentation: Quantitative Comparison
The following tables summarize the key quantitative data from preclinical studies, comparing the effects of this compound alone, a selective LMP7 inhibitor alone, their combination, and a broad-spectrum immunoproteasome inhibitor.
Table 1: In Vitro Cytokine Inhibition in Human PBMCs
| Treatment | IL-12/23 p40 IC50 (µM) | TNF-α IC50 (µM) | IL-6 IC50 (µM) |
| This compound (LMP2 inhibitor) | >9.7[1] | >25[1] | >19.2[1] |
| KZR-329 (LMP7 inhibitor) | Partially blocked secretion | Minimal effect | Minimal effect |
| This compound + KZR-329 | Similar to ONX 0914 | Similar to ONX 0914 | Similar to ONX 0914 |
| ONX 0914 (Broad inhibitor) | 0.12 ± 0.07[1] | 0.56 ± 0.25[1] | 0.24 ± 0.06[1] |
Data from lipopolysaccharide (LPS)-stimulated human peripheral blood mononuclear cells (PBMCs).[1][2]
Table 2: In Vivo Efficacy in a Mouse Model of Collagen-Induced Arthritis (CIA)
| Treatment Group | Mean Arthritis Score (Day 11) |
| Vehicle | ~3.5 |
| This compound (LMP2 inhibitor) | No significant effect |
| KZR-329 (LMP7 inhibitor) | Slight attenuation of disease |
| This compound + KZR-329 | Significant prevention of disease progression (similar to ONX 0914) |
| ONX 0914 (Broad inhibitor) | Significant prevention of disease progression |
Data from a prophylactic treatment regimen in a collagen-induced arthritis mouse model.[2]
Table 3: Immunoproteasome Subunit Occupancy in Mice (ProCISE Assay)
| Compound | Dose | LMP2 Occupancy (%) | LMP7 Occupancy (%) |
| This compound | 1 mg/kg | >50% in all tissues except brain[3] | - |
| KZR-329 | Not specified | - | High |
| ONX 0914 | 10 mg/kg | ~60% | Maximally inhibited |
ProCISE (Proteasome Constitutive Immuno-Subunit ELISA) assay measures the active site occupancy of proteasome subunits in tissue lysates.[1]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the mechanism of action of this compound in the context of the immunoproteasome and the experimental workflows used to generate the presented data.
Caption: Mechanism of Action of this compound and Other Immunoproteasome Inhibitors.
Caption: Experimental Workflow for In Vitro and In Vivo Studies.
Experimental Protocols
1. In Vitro Cytokine Inhibition Assay
-
Cell Culture: Human peripheral blood mononuclear cells (PBMCs) are isolated from healthy donors using Ficoll-Paque density gradient centrifugation. Cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum, penicillin, and streptomycin.
-
Stimulation: PBMCs are plated in 96-well plates and stimulated with 1 µg/mL lipopolysaccharide (LPS) to induce pro-inflammatory cytokine production.[1]
-
Inhibitor Treatment: Test compounds (this compound, LMP7 inhibitor, their combination, or ONX 0914) are dissolved in DMSO and added to the cell cultures one hour prior to LPS stimulation at various concentrations.
-
Cytokine Measurement: After 24 hours of incubation, the cell culture supernatants are collected. The concentrations of cytokines such as IL-12/23 p40, TNF-α, and IL-6 are quantified using commercially available ELISA kits or multiplex bead-based assays according to the manufacturer's instructions.
-
Data Analysis: IC50 values are calculated by fitting the dose-response curves to a four-parameter logistic equation.
2. In Vivo Collagen-Induced Arthritis (CIA) Mouse Model
-
Induction of Arthritis: Male DBA/1J mice are immunized with an emulsion of bovine type II collagen and complete Freund's adjuvant. A booster injection is given 21 days later.
-
Treatment Protocol: Prophylactic treatment with the test compounds (vehicle, this compound, LMP7 inhibitor, their combination, or ONX 0914) is initiated on the day of the primary immunization and administered daily or on a specified schedule via subcutaneous or oral routes.
-
Disease Assessment: The severity of arthritis in the paws is scored visually on a scale of 0 to 4 for each paw, with a maximum score of 16 per mouse. Paw thickness is also measured using a caliper.
-
Histopathology: At the end of the study, paws are collected, fixed in formalin, decalcified, and embedded in paraffin. Sections are stained with hematoxylin (B73222) and eosin (B541160) to assess inflammation, pannus formation, and bone erosion.
3. ProCISE (Proteasome Constitutive Immuno-Subunit ELISA) Assay
-
Tissue Lysate Preparation: Tissues (e.g., spleen, kidney) are harvested from treated and vehicle-control animals and homogenized in a lysis buffer containing detergents and protease inhibitors. The total protein concentration is determined using a BCA assay.
-
Active Site Probe Labeling: A biotinylated, active-site-directed probe that covalently binds to the active subunits of the proteasome is added to the lysates and incubated to allow for labeling of unoccupied active sites.
-
Immunocapture: The lysates are then transferred to ELISA plates coated with antibodies specific for individual proteasome subunits (e.g., LMP2, LMP7). This step captures the specific subunits, along with the bound active site probe.
-
Detection: The amount of bound probe is quantified using a streptavidin-horseradish peroxidase (HRP) conjugate and a chemiluminescent substrate.
-
Data Analysis: The signal is inversely proportional to the level of target engagement by the inhibitor. The percentage of subunit occupancy is calculated by comparing the signal from treated samples to that of vehicle-treated controls.
Conclusion
The selective LMP2 inhibitor this compound, when combined with a selective LMP7 inhibitor, demonstrates a potent and synergistic anti-inflammatory effect that is comparable to broad-spectrum immunoproteasome inhibitors. This combination strategy effectively blocks pro-inflammatory cytokine production in vitro and ameliorates disease in a preclinical model of rheumatoid arthritis. These findings highlight the therapeutic potential of dual LMP2/LMP7 inhibition for the treatment of autoimmune and inflammatory disorders, offering a targeted approach to immunomodulation. The detailed experimental protocols provided herein serve as a valuable resource for researchers aiming to further investigate the role of the immunoproteasome in disease and to evaluate novel immunomodulatory agents.
References
- 1. Discovery of Highly Selective Inhibitors of the Immunoproteasome Low Molecular Mass Polypeptide 2 (LMP2) Subunit - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selective Inhibition of the Immunoproteasome Subunit LMP7 Is Not Sufficient for Blocking Cytokine Production or Attenuating Progression of Experimental Arthritis - ACR Meeting Abstracts [acrabstracts.org]
- 3. immune-system-research.com [immune-system-research.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
